molecular formula C30H27N5O3S B15576705 BTK inhibitor 18

BTK inhibitor 18

カタログ番号: B15576705
分子量: 537.6 g/mol
InChIキー: YNMHVGWEBXMWMX-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTK inhibitor 18 is a useful research compound. Its molecular formula is C30H27N5O3S and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H27N5O3S

分子量

537.6 g/mol

IUPAC名

7-(2-methyl-4-phenoxyphenyl)-3-[1-[[(3R)-1-prop-2-enoylpyrrolidin-3-yl]amino]ethenyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-6-one

InChI

InChI=1S/C30H27N5O3S/c1-4-25(36)34-15-13-20(17-34)32-19(3)28-27-26-24(12-14-31-29(26)39-28)35(30(37)33-27)23-11-10-22(16-18(23)2)38-21-8-6-5-7-9-21/h4-12,14,16,20,32H,1,3,13,15,17H2,2H3,(H,33,37)/t20-/m1/s1

InChIキー

YNMHVGWEBXMWMX-HXUWFJFHSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Mechanisms of "BTK Inhibitor 18": A Trio of Targeted Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The designation "BTK inhibitor 18" encompasses at least three distinct molecular entities, each with a unique mechanism of action for inhibiting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor and Fc receptor signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms of action for these inhibitors, targeting researchers, scientists, and drug development professionals. The inhibitors covered are the covalent inhibitor known as Compound 27, the non-covalent inhibitor AS-1763 (docirbrutinib), and the irreversible inhibitor CHMFL-BTK-11.

Compound 27: A Covalent Approach to BTK Inhibition

Compound 27 is a potent and selective covalent inhibitor of BTK.[1][2][3] Its mechanism of action is characterized by the irreversible formation of a covalent bond with a non-catalytic cysteine residue, Cys481, located near the ATP-binding site of BTK.[1][3] This covalent modification leads to sustained target engagement, even after the compound has been cleared from systemic circulation.[2][3]

Biochemical and Cellular Activity

In biochemical assays, Compound 27 demonstrates potent inactivation of BTK with a second-order rate constant (k_inact/K_I) of 12,000 M⁻¹s⁻¹.[3] It also effectively inhibits the anti-IgM-induced activation of B-cells in human whole blood, a key cellular event mediated by BTK, with a half-maximal inhibitory concentration (IC50) of 84 nM.[3]

Parameter Value Assay
BTK IC50 142 nMBiochemical Assay
k_inact/K_I 12,000 M⁻¹s⁻¹Biochemical Assay
Anti-IgM-induced B-cell activation IC50 84 nMHuman Whole Blood Assay
BMX IC50 129 nMKinase Panel
LCK IC50 130 nMKinase Panel
ErbB4 IC50 377 nMKinase Panel
TEC IC50 409 nMKinase Panel
TXK IC50 1770 nMKinase Panel
In Vivo Efficacy

In a rat collagen-induced arthritis (CIA) model, oral administration of Compound 27 resulted in a dose-dependent reduction in joint inflammation.[1][2][3] This anti-inflammatory effect is attributed to its sustained in vivo BTK occupancy.[2][3]

Dose Effect Animal Model
1-30 mg/kgDose-dependent reduction in joint inflammationRat Collagen-Induced Arthritis (CIA)
Experimental Protocols

Biochemical BTK Inhibition Assay: The inhibitory activity of Compound 27 on BTK was determined using a time-dependent inactivation assay. Recombinant human BTK was incubated with varying concentrations of the inhibitor for different time points. The remaining BTK activity was then measured by adding a sub-saturating concentration of a fluorescently labeled ATP tracer and detecting its binding to the active site. The rate of inactivation (k_obs) was determined at each inhibitor concentration, and the data were fitted to the equation k_obs = k_inact * [I] / (K_I + [I]) to determine the kinetic constants k_inact and K_I.

Human Whole Blood B-cell Activation Assay: Freshly collected human whole blood was pre-incubated with a dose range of Compound 27. B-cell activation was then stimulated by the addition of anti-IgM antibody. After a defined incubation period, the cells were stained with fluorescently labeled antibodies against the B-cell marker CD20 and the activation marker CD69. The expression of CD69 on the CD20-positive B-cell population was quantified by flow cytometry to determine the IC50 value.

Signaling Pathway

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Compound27 Compound 27 Compound27->BTK irreversibly inhibits (Cys481) IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_expression Gene Expression (Proliferation, Survival) NFkB->Gene_expression

Caption: Covalent inhibition of BTK by Compound 27 blocks BCR signaling.

AS-1763 (Docirbrutinib): A Non-Covalent, Pan-Mutant Inhibitor

AS-1763, also known as docirbrutinib, is a potent, selective, and orally bioavailable non-covalent inhibitor of both wild-type BTK and the C481S mutant, which confers resistance to covalent inhibitors like ibrutinib.[4][5][6] Its reversible binding to the ATP-binding site of BTK makes it a promising next-generation inhibitor for treating B-cell malignancies.[4]

Biochemical and Cellular Activity

AS-1763 demonstrates sub-nanomolar IC50 values against both wild-type and C481S-mutated BTK.[6] It also shows potent inhibitory activity against other clinically relevant BTK mutations.

Parameter Value Target
IC50 <1 nMWild-type BTK
IC50 <1 nMC481S-mutated BTK
In Vivo Efficacy

Preclinical studies have shown that AS-1763 exhibits significant antitumor potency in mouse models of diffuse large B-cell lymphoma (DLBCL) and demonstrates strong synergy with the Bcl-2 inhibitor venetoclax.[5]

Experimental Protocols

BTK Enzyme Inhibition Assay: The inhibitory activity of AS-1763 was measured using a fluorescence-based assay. Recombinant wild-type or C481S mutant BTK was incubated with a kinase buffer containing ATP and a peptide substrate. The reaction was initiated by the addition of the enzyme, and the phosphorylation of the peptide substrate was monitored over time by measuring the change in fluorescence. IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Cellular BTK Inhibition Assay: A human B-cell lymphoma cell line (e.g., TMD8) was treated with various concentrations of AS-1763. The cells were then lysed, and the phosphorylation of BTK at Tyr223 was assessed by Western blotting using a phospho-specific antibody. The total BTK levels were also measured as a loading control. The intensity of the bands was quantified to determine the cellular IC50 for BTK inhibition.

Logical Relationship Diagram

AS1763_Logic cluster_covalent Covalent BTK Inhibitors (e.g., Ibrutinib) cluster_as1763 AS-1763 (Non-covalent) Covalent_Inhibitor Covalent Inhibitor WT_BTK Wild-type BTK Covalent_Inhibitor->WT_BTK Binds Covalently C481S_BTK C481S Mutant BTK Covalent_Inhibitor->C481S_BTK Binding Prevented Resistance Clinical Resistance C481S_BTK->Resistance AS1763 AS-1763 WT_BTK2 Wild-type BTK AS1763->WT_BTK2 Binds Reversibly C481S_BTK2 C481S Mutant BTK AS1763->C481S_BTK2 Binds Reversibly AS1763->Resistance Overcomes

Caption: AS-1763 overcomes C481S-mediated resistance to covalent inhibitors.

CHMFL-BTK-11: A Highly Selective, Irreversible Inhibitor

CHMFL-BTK-11 is a rationally designed, highly selective, and potent irreversible inhibitor of BTK that forms a covalent bond with Cys481.[7][8] Its high specificity makes it a valuable pharmacological tool for studying BTK-mediated signaling.[7]

Biochemical and Cellular Activity

CHMFL-BTK-11 potently blocks anti-IgM stimulated BCR signaling in Ramos cell lines and isolated human primary B-cells.[7][8] It also significantly inhibits the production of TNF-α in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[8]

Parameter Effect Cell Line/System
BCR Signaling Potent BlockadeRamos cells, human primary B-cells
TNF-α Production Significant InhibitionLPS-stimulated human PBMCs
In Vivo Efficacy

In an adjuvant-induced arthritis rat model, CHMFL-BTK-11 demonstrated a significant anti-inflammatory effect by blocking the proliferation of activated B-cells, inhibiting the secretion of inflammatory factors (IgG1, IgG2, IgM, IL-6), and stimulating the secretion of the anti-inflammatory cytokine IL-10.[7][8][9]

Effect Animal Model
Ameliorated inflammatory responseAdjuvant-induced arthritis in rats
Blocked activated B-cell proliferationAdjuvant-induced arthritis in rats
Inhibited inflammatory factor secretionAdjuvant-induced arthritis in rats
Stimulated IL-10 secretionAdjuvant-induced arthritis in rats
Experimental Protocols

Western Blot Analysis of BTK Signaling: Ramos cells were pre-treated with CHMFL-BTK-11 for a specified time, followed by stimulation with anti-IgM. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and total PLCγ2. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Cytokine Production Assay: Human PBMCs were isolated and pre-incubated with CHMFL-BTK-11. The cells were then stimulated with lipopolysaccharide (LPS). After 24 hours, the cell culture supernatants were collected, and the concentration of TNF-α was measured using a commercial ELISA kit according to the manufacturer's instructions.

Experimental Workflow Diagram

CHMFL_BTK11_Workflow cluster_in_vitro In Vitro Cellular Assays cluster_in_vivo In Vivo Animal Model Ramos_cells Ramos Cells CHMFL_BTK11_treatment Treat with CHMFL-BTK-11 Ramos_cells->CHMFL_BTK11_treatment Primary_B_cells Human Primary B-cells Primary_B_cells->CHMFL_BTK11_treatment PBMCs Human PBMCs PBMCs->CHMFL_BTK11_treatment Anti_IgM_stimulation Stimulate with anti-IgM CHMFL_BTK11_treatment->Anti_IgM_stimulation LPS_stimulation Stimulate with LPS CHMFL_BTK11_treatment->LPS_stimulation Western_blot Western Blot (pBTK, pPLCγ2) Anti_IgM_stimulation->Western_blot ELISA ELISA (TNF-α) LPS_stimulation->ELISA CIA_rats Collagen-Induced Arthritis Rats Oral_admin Oral Administration of CHMFL-BTK-11 CIA_rats->Oral_admin Assess_inflammation Assess Joint Inflammation Oral_admin->Assess_inflammation Analyze_biomarkers Analyze Serum Cytokines and Immunoglobulins Oral_admin->Analyze_biomarkers

Caption: Experimental workflow for evaluating CHMFL-BTK-11 activity.

References

The Discovery and Synthesis of AS-1763 (Docirbrutinib): A Pan-Mutant, Noncovalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS-1763, also known as docirbrutinib, is a potent, selective, and orally bioavailable noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Carna Biosciences, AS-1763 represents a significant advancement in the treatment of B-cell malignancies, particularly in overcoming acquired resistance to first-generation covalent BTK inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of AS-1763. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Need for Next-Generation BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[2][3] This has established BTK as a validated therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[3]

First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[3][4] While these drugs have transformed the treatment landscape, their long-term efficacy can be limited by the emergence of resistance, most commonly through a C481S mutation that prevents covalent binding.[2][3] This has driven the development of noncovalent BTK inhibitors that are effective against both wild-type (WT) and C481S-mutant BTK.[1] AS-1763 was discovered as part of an effort to develop a next-generation, noncovalent BTK inhibitor with a favorable safety and efficacy profile.[1]

Discovery of AS-1763: A Novel Pyrrolopyrimidine Series

The discovery of AS-1763 originated from a series of novel pyrrolopyrimidines identified as noncovalent inhibitors of both wild-type and C481S mutant BTK.[1][5] Through a process of lead optimization, compound 13f , later designated AS-1763, was identified as a potent and selective inhibitor with desirable oral bioavailability.[1][5] This compound demonstrated significant efficacy in in vivo tumor xenograft models, which led to its advancement into Phase 1 clinical trials.[1][5]

Mechanism of Action

AS-1763 is a highly selective, noncovalent inhibitor of BTK.[2] It reversibly binds to the ATP-binding site of BTK, thereby blocking its kinase activity.[6] This mode of action is independent of the C481 residue, allowing AS-1763 to inhibit both wild-type BTK and the C481S mutant that confers resistance to covalent inhibitors.[2] Furthermore, preclinical studies have shown that AS-1763 is a pan-mutant BTK inhibitor, exhibiting activity against other emerging resistance mutations, including those at positions T474 and L528, which can cause resistance to both covalent and other noncovalent BTK inhibitors.[3][7]

By inhibiting BTK, AS-1763 effectively disrupts the BCR signaling pathway.[8] This leads to the downregulation of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2).[8] The inhibition of this pathway ultimately leads to decreased B-cell activation, proliferation, and survival, and has been shown to reduce levels of anti-apoptotic proteins like MCL-1 and BCL-XL.[8][9]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AS1763 AS-1763 (Docirbrutinib) AS1763->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB DAG->NFkB Proliferation Cell Proliferation & Survival Ca_release->Proliferation NFkB->Proliferation AS1763_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target Target Identification (BTK Resistance) Screening High-Throughput Screening (Pyrrolopyrimidine Series) Target->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt AS1763_Identified AS-1763 Identified Lead_Opt->AS1763_Identified In_Vitro In Vitro Assays (Potency, Selectivity) AS1763_Identified->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1_HV Phase 1 (Healthy Volunteers) Tox->Phase1_HV Phase1b_Patients Phase 1b (Patients with B-Cell Malignancies) Phase1_HV->Phase1b_Patients Phase2_3 Phase 2/3 Trials (Future) Phase1b_Patients->Phase2_3

References

Docirbrutinib's Non-Covalent Binding Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docirbrutinib (AS-1763) is a next-generation, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Its high selectivity and potent, pan-mutant inhibitory profile make it a promising therapeutic candidate for B-cell malignancies, particularly in cases of acquired resistance to covalent BTK inhibitors. This technical guide provides an in-depth overview of the non-covalent binding kinetics of docirbrutinib, detailing its mechanism of action, experimental evaluation, and the therapeutic implications of its kinetic profile.

Introduction: The Rationale for a Non-Covalent, Pan-Mutant BTK Inhibitor

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival. Covalent BTK inhibitors have revolutionized the treatment of various B-cell cancers. However, their efficacy can be compromised by the emergence of resistance mutations, most commonly at the Cysteine 481 (C481) residue, which is the site of covalent bond formation.

Docirbrutinib circumvents this resistance mechanism through a non-covalent binding mode. It is designed to potently inhibit both wild-type (WT) BTK and clinically relevant mutant forms, including those at the C481, T474, and L528 positions.[1] This pan-mutant activity suggests that docirbrutinib could be a valuable therapeutic option for patients who have developed resistance to covalent BTK inhibitors.[1][2]

Quantitative Analysis of Docirbrutinib's Binding and Inhibition

The potency and binding characteristics of docirbrutinib have been quantified through various in vitro assays. The following tables summarize the key quantitative data, highlighting its potent inhibition of both wild-type and the C481S mutant BTK, a common resistance mutation.

Table 1: In Vitro Inhibitory Potency of Docirbrutinib

TargetAssay TypeIC50 (nM)
Wild-Type BTKEnzyme Inhibition0.85
C481S Mutant BTKEnzyme Inhibition0.99

Data sourced from Kawahata et al., J. Med. Chem. 2021.[3]

Table 2: Cellular Antiproliferative Activity of Docirbrutinib

Cell LineDescriptionIC50 (nM)
OCI-Ly10B-cell lymphoma2

Data sourced from Kawahata et al., J. Med. Chem. 2021.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the non-covalent binding kinetics of docirbrutinib.

BTK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of docirbrutinib against wild-type and mutant BTK.

Methodology:

  • Reagents: Recombinant human BTK (wild-type or mutant), ATP, a suitable peptide substrate (e.g., a fluorescently labeled poly-GT peptide), and docirbrutinib at various concentrations.

  • Procedure: a. BTK enzyme is incubated with varying concentrations of docirbrutinib in a kinase reaction buffer. b. The enzymatic reaction is initiated by the addition of ATP and the peptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition at each docirbrutinib concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, providing data on the association (k_on) and dissociation (k_off) rates.

Objective: To determine the kinetic parameters of docirbrutinib binding to BTK.

Methodology:

  • Immobilization: Recombinant BTK is immobilized on the surface of a sensor chip.

  • Interaction Analysis: a. A solution of docirbrutinib at a specific concentration is flowed over the sensor chip surface, allowing for association with the immobilized BTK. The change in the refractive index at the surface, which is proportional to the mass of bound docirbrutinib, is monitored in real-time. b. After the association phase, a buffer solution without docirbrutinib is flowed over the chip to monitor the dissociation of the docirbrutinib-BTK complex.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). The residence time of the inhibitor is calculated as the reciprocal of the dissociation rate constant (1/k_off).

Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation status.

Objective: To evaluate the potency of docirbrutinib in inhibiting BTK signaling in cells.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293 cells transfected with BTK or a B-cell lymphoma line) is cultured and then treated with various concentrations of docirbrutinib for a specified duration.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.

  • Immunoblotting or ELISA: a. Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies specific for phosphorylated BTK (e.g., anti-pBTK Tyr223) and total BTK. b. Alternatively, an ELISA-based method can be used to quantify the levels of phosphorylated and total BTK.

  • Data Analysis: The signal intensity of phosphorylated BTK is normalized to that of total BTK. The IC50 value is calculated by plotting the normalized signal against the docirbrutinib concentration and fitting the data to a dose-response curve.

Visualizing the Core Concepts

Diagrams are provided below to illustrate the BTK signaling pathway, a typical experimental workflow for characterizing binding kinetics, and the rationale behind the development of a pan-mutant BTK inhibitor.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Docirbrutinib Docirbrutinib Docirbrutinib->BTK

Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) SPR Surface Plasmon Resonance (kon, koff, KD) Data_Analysis Data Analysis & Kinetic Modeling Enzyme_Assay->Data_Analysis SPR->Data_Analysis Autophosphorylation BTK Autophosphorylation (Cellular Potency) Proliferation Cell Proliferation Assay (Antiproliferative Effect) Autophosphorylation->Data_Analysis Proliferation->Data_Analysis Conclusion Characterization of Non-Covalent Binding Kinetics Data_Analysis->Conclusion

Caption: Workflow for characterizing non-covalent BTK inhibitor kinetics.

Pan_Mutant_Inhibitor_Advantage cluster_covalent Covalent BTK Inhibitors cluster_docirbrutinib Docirbrutinib (Non-Covalent) Covalent_WT Wild-Type BTK Covalent_Mutant C481S Mutant BTK Therapeutic_Advantage Overcomes Resistance Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->Covalent_WT Binds Covalent_Inhibitor->Covalent_Mutant Binding Blocked Docirbrutinib_WT Wild-Type BTK Docirbrutinib_Mutant C481S Mutant BTK Docirbrutinib_Mutant->Therapeutic_Advantage Docirbrutinib_Pan_Mutant Other Mutants (T474x, L528x) Docirbrutinib_Pan_Mutant->Therapeutic_Advantage Docirbrutinib_Inhibitor Docirbrutinib Docirbrutinib_Inhibitor->Docirbrutinib_WT Binds Docirbrutinib_Inhibitor->Docirbrutinib_Mutant Binds Docirbrutinib_Inhibitor->Docirbrutinib_Pan_Mutant Binds

Caption: Advantage of a pan-mutant non-covalent BTK inhibitor.

Conclusion

Docirbrutinib's non-covalent binding mechanism and pan-mutant inhibitory profile represent a significant advancement in the development of BTK-targeted therapies. Its potent, sub-nanomolar inhibition of both wild-type and clinically relevant mutant forms of BTK, as demonstrated through rigorous in vitro and cellular assays, underscores its potential to overcome acquired resistance to covalent inhibitors. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of docirbrutinib and other novel non-covalent kinase inhibitors. The favorable kinetic profile of docirbrutinib supports its ongoing clinical development as a promising new treatment for patients with B-cell malignancies.

References

The Structure-Activity Relationship of BTK Inhibitor 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the structure-activity relationship (SAR) for the Bruton's tyrosine kinase (BTK) inhibitor commonly referred to as "BTK inhibitor 18" and more specifically identified as compound 27 in scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its biochemical and cellular activity, the experimental protocols used for its evaluation, and the broader context of its mechanism of action within the B-cell receptor signaling pathway.

Introduction to BTK and Its Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, differentiation, and survival of B-cells.[3] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[4][5] BTK inhibitors block the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes B-cell proliferation and survival.[1] "this compound" (compound 27) is a potent and selective covalent inhibitor of BTK that has demonstrated significant anti-inflammatory activity.[6]

Structure-Activity Relationship of this compound (Compound 27)

The development of compound 27 involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The core scaffold is a 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide. The structure-activity relationship studies revealed several key features that contribute to its high affinity and covalent binding to BTK.

Quantitative SAR Data

The following table summarizes the biochemical and cellular activity of "this compound" (compound 27) and a key analog.

CompoundBTK IC50 (nM)BMX IC50 (nM)LCK IC50 (nM)ErbB4 IC50 (nM)TEC IC50 (nM)TXK IC50 (nM)Human Whole Blood anti-IgM induced CD69 expression IC50 (nM)
18 (Compound 27) 142129130377409177084

Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of "this compound" (compound 27).

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of the inhibitor to the BTK kinase domain.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • BTK enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer A to the desired 4x final concentration.

  • Kinase/Antibody Mixture: Prepare a 2x solution of BTK enzyme and Eu-anti-GST antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 4x solution of Kinase Tracer 236 in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add:

    • 2.5 µL of 4x test compound

    • 5 µL of 2x Kinase/Antibody mixture

    • 2.5 µL of 4x Tracer solution

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8][9]

Cellular B-Cell Activation Assay (anti-IgM induced CD69/CD86 expression)

This assay measures the ability of the inhibitor to block B-cell activation in human whole blood.

Principle: Activation of B-cells through the B-cell receptor (BCR) by anti-IgM antibodies leads to the upregulation of surface activation markers like CD69 and CD86. The inhibitory effect of a test compound on this process can be quantified by measuring the expression of these markers using flow cytometry.

Materials:

  • Fresh human whole blood from healthy donors

  • Anti-IgM antibody

  • Test compounds (e.g., this compound)

  • Fluorescently labeled antibodies against CD19, CD69, and CD86

  • FACS lysing solution

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Flow cytometer

Procedure:

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to 100 µL of whole blood. Incubate for 1 hour at 37°C.

  • B-cell Stimulation: Add anti-IgM antibody to a final concentration of 10 µg/mL to stimulate B-cell activation. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining: Add a cocktail of fluorescently labeled anti-CD19, anti-CD69, and anti-CD86 antibodies to each well. Incubate for 20 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add FACS lysing solution to each well and incubate for 10 minutes at room temperature in the dark to lyse red blood cells.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the cells with PBS.

  • Flow Cytometry: Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and quantify the expression of CD69 and CD86. Plot the percentage of inhibition of CD69/CD86 expression against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[10][11]

Synthesis of this compound (Compound 27)

The synthesis of the 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide scaffold generally involves a multi-step process. While the exact, detailed synthesis of compound 27 is proprietary, a general synthetic route can be outlined based on related literature. The core tricycle is typically constructed through a series of condensation and cyclization reactions, followed by the introduction of the carboxamide side chain. The acrylamide warhead, responsible for the covalent interaction with Cys481 of BTK, is usually introduced in the final steps of the synthesis. For specific details on related structures, refer to patents and publications on the synthesis of BTK inhibitors.[12]

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling_Pathway cluster_response Cellular Response BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BTK_inhibitor This compound (Compound 27) BTK_inhibitor->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Nuclear Translocation

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

BTK Inhibitor Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the discovery and development of a BTK inhibitor.

Conclusion

"this compound" (compound 27) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its structure-activity relationship has been optimized to achieve high biochemical and cellular potency. The detailed experimental protocols provided herein offer a guide for the evaluation of similar compounds. The visualizations of the BCR signaling pathway and the drug discovery workflow provide a broader context for understanding the mechanism of action and the development process of BTK inhibitors. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

AS-1763: A Pan-Mutant Non-Covalent BTK Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Profile of AS-1763 (Docirbrutinib) Targeting Wild-Type and Mutant Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for AS-1763 (also known as docirbrutinib), a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). The document focuses on its activity against both wild-type (WT) BTK and a range of clinically relevant mutant forms that confer resistance to existing covalent and non-covalent BTK inhibitors.

Introduction to AS-1763 and its Mechanism of Action

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2][3] Covalent BTK inhibitors have transformed the treatment landscape for various B-cell malignancies; however, their efficacy can be limited by the emergence of resistance mutations, most commonly at the C481 residue, which prevents covalent binding.[2][4]

AS-1763 is a next-generation, orally bioavailable, non-covalent BTK inhibitor.[5][6] It reversibly binds to the ATP-binding site of BTK, a mechanism that is independent of the C481 residue.[7] This allows AS-1763 to maintain potent inhibitory activity against BTK harboring the C481S mutation, as well as other mutations that confer resistance to both covalent and other non-covalent BTK inhibitors, such as those at the T474 and L528 positions.[5][7][8] Preclinical studies have demonstrated that AS-1763 is a "pan-mutant" BTK inhibitor, showing efficacy against a wide array of mutations.[6][8]

Quantitative Analysis of AS-1763's Inhibitory Activity

AS-1763 has demonstrated potent inhibitory activity against both wild-type and a variety of mutant BTK forms in biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of AS-1763 against Wild-Type and Mutant BTK
BTK VariantAS-1763 IC50 (nM)Reference
Wild-Type (Activated)0.85[9]
C481S0.99[9]
C481x, T474x, L528x<10[8][10]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

Table 2: Cellular Inhibitory Activity of AS-1763
Cell LineBTK StatusAssay TypeEndpointFindingReference
OCI-Ly10Wild-TypeProliferationInhibition of cell growthStrong antiproliferative activity[9]
OCI-Ly10 BTK[C481S] knock-inC481S MutantProliferationInhibition of cell growthStrong antiproliferative activity[9]
OCI-Ly10 harboring various mutantsC481S, T474I, or L528VProliferationInhibition of cell growthDocirbrutinib inhibited cell growth[11]
HEK293 transfected with BTK mutantsVarious mutantsAutophosphorylationInhibition of pY223-BTKDose-dependent inhibition[4]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of AS-1763.

In Vitro BTK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AS-1763 against recombinant human wild-type and mutant BTK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant full-length human BTK (wild-type and mutant variants) are used. A suitable substrate, such as a poly(Glu, Tyr) peptide, is prepared in a kinase reaction buffer.

  • Compound Dilution: AS-1763 is serially diluted to a range of concentrations.

  • Kinase Reaction: The BTK enzyme, substrate, and AS-1763 at various concentrations are incubated in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the production of ADP.[12][13][14]

  • Data Analysis: The percentage of inhibition at each concentration of AS-1763 is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of AS-1763 on the proliferation of B-cell lymphoma cell lines expressing wild-type or mutant BTK.

Methodology:

  • Cell Culture: Human diffuse large B-cell lymphoma (DLBCL) cell lines, such as OCI-Ly10 (wild-type BTK) and genetically engineered OCI-Ly10 cells with specific BTK mutations (e.g., C481S knock-in), are cultured under standard conditions.[9][15]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of AS-1763 or a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[16]

  • Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of AS-1763, and the IC50 value is determined.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of AS-1763 in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human cells.[17]

  • Tumor Implantation: OCI-Ly10 cells (wild-type or mutant BTK) are implanted subcutaneously into the flanks of the mice.[18]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. AS-1763 is administered orally at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor activity is assessed by comparing the tumor growth in the AS-1763-treated groups to the control group.[9]

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is a key pathway for B-cell survival and proliferation.[1][19][20]

BCR_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 DAG_IP3 DAG & IP3 PIP2->DAG_IP3 hydrolyzes PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation Proliferation & Survival NF_kB->Proliferation AS1763 AS-1763 AS1763->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of AS-1763 on BTK.

Experimental Workflow for Preclinical Evaluation of AS-1763

This diagram outlines the typical workflow for assessing the efficacy of a BTK inhibitor like AS-1763, from initial biochemical assays to in vivo animal studies.

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (Wild-Type & Mutant BTK) start->biochem_assay cellular_assay Cellular Proliferation Assay (OCI-Ly10 WT & Mutant) biochem_assay->cellular_assay Potent compounds advance autophos_assay BTK Autophosphorylation Assay (Transfected HEK293 cells) cellular_assay->autophos_assay in_vivo_model In Vivo Xenograft Model (Immunodeficient Mice) autophos_assay->in_vivo_model Confirmed cellular activity data_analysis Data Analysis & Efficacy Determination in_vivo_model->data_analysis end End data_analysis->end

Caption: A logical workflow for the preclinical assessment of AS-1763's anti-BTK activity.

AS-1763's Activity Against Wild-Type vs. Mutant BTK

This diagram illustrates the key advantage of AS-1763: its ability to inhibit both wild-type BTK and mutant forms that confer resistance to other inhibitors.

WT_vs_Mutant_BTK cluster_wt Wild-Type BTK cluster_mut Mutant BTK wt_btk Wild-Type BTK c481s C481S Mutant t474i T474I Mutant l528w L528W Mutant as1763 AS-1763 (Non-covalent) as1763->wt_btk Inhibits as1763->c481s Inhibits as1763->t474i Inhibits as1763->l528w Inhibits

Caption: AS-1763 effectively inhibits both wild-type and key resistance-conferring mutants of BTK.

Conclusion

The preclinical data for AS-1763 (docirbrutinib) strongly support its development as a potent, selective, and orally bioavailable non-covalent BTK inhibitor. Its key advantage lies in its "pan-mutant" inhibitory profile, demonstrating equipotent activity against wild-type BTK and clinically significant mutant forms that drive resistance to both covalent and other non-covalent BTK inhibitors. These findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of AS-1763 in patients with B-cell malignancies.[6][8][21]

References

Docirbrutinib in Autoimmune Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a spectrum of autoimmune diseases due to its central role in B-cell and myeloid cell signaling pathways.[1][2] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune conditions, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[2][3] Docirbrutinib (AS-1763) is a potent, highly selective, non-covalent, and orally bioavailable pan-mutant BTK inhibitor.[4][5] While primarily investigated in the context of B-cell malignancies, its mechanism of action holds significant promise for the treatment of autoimmune disorders. This technical guide provides an in-depth overview of docirbrutinib's core pharmacology, the preclinical rationale for its use in autoimmune diseases, detailed experimental protocols for its evaluation, and relevant quantitative data.

Mechanism of Action of Docirbrutinib

Docirbrutinib is a non-covalent inhibitor of BTK, meaning it reversibly binds to the enzyme. This is in contrast to first-generation BTK inhibitors like ibrutinib, which form an irreversible covalent bond.[1] The non-covalent binding mode of docirbrutinib may offer a favorable safety profile, potentially avoiding off-target effects associated with covalent inhibitors.[6]

As a pan-mutant inhibitor, docirbrutinib is designed to be effective against both wild-type BTK and various mutated forms that confer resistance to other BTK inhibitors.[4][5] This is particularly relevant in the context of long-term therapy, where the emergence of resistance mutations can be a concern.

BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to a cascade of events that promote B-cell proliferation, differentiation, and survival, as well as the production of autoantibodies and pro-inflammatory cytokines.[1][3] Docirbrutinib, by inhibiting BTK, effectively blocks these downstream signals.

Furthermore, BTK is also involved in signaling through other receptors crucial in autoimmunity, such as Fc receptors on myeloid cells (e.g., macrophages and mast cells) and Toll-like receptors (TLRs).[1][3] By inhibiting BTK, docirbrutinib can therefore also modulate the activity of these innate immune cells, which contribute to the inflammatory milieu in autoimmune diseases.

Signaling Pathways

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for docirbrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK CD79ab CD79a/b BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation MAPK MAPK BTK->MAPK Docirbrutinib Docirbrutinib Docirbrutinib->BTK IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival, Cytokine Production) NFkB->Transcription MAPK->Transcription

Docirbrutinib inhibits BTK in the BCR signaling cascade.

Quantitative Data

While extensive preclinical data for docirbrutinib in autoimmune disease models are not yet publicly available, its in vitro potency has been characterized. The following tables summarize key quantitative data for docirbrutinib and provide comparative data for other BTK inhibitors in relevant preclinical models of autoimmune disease.

Table 1: In Vitro Potency of Docirbrutinib

TargetAssayIC50 (nM)Reference
Wild-type and mutant BTKIn vitro assays<10[7]

Table 2: Preclinical Efficacy of Other BTK Inhibitors in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

CompoundDosingKey FindingsReference
TolebrutinibOral gavageDose-dependent protection from disease induction[8]
Ibrutinib50 mg/kg, oral, dailyReduced EAE severity and demyelination[9]

Table 3: Preclinical Efficacy of Other BTK Inhibitors in a Rodent Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

CompoundDosingKey FindingsReference
HM712240.3, 1, or 3 mg/kg, oral, daily for 9 daysReduced clinical signs of arthritis, paw volume, and body weight loss. ED50 and ED90 were 1.0 and 2.5 mg/kg, respectively.[10]
GS-4059N/ADose-responsive efficacy in two rat CIA models.[11]
ONO-40591, 3, and 10 mg/kg, oral, once daily from day 22 to 36Dose-dependent inhibition of arthritis severity and bone damage.[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of docirbrutinib in autoimmune disease models.

Protocol 1: Evaluation of Docirbrutinib in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

This protocol is adapted from established methods for inducing and evaluating therapies in the CIA model.[10][12]

1. Animals:

  • Male DBA/1J mice, 8-10 weeks old.

2. Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Docirbrutinib

  • Vehicle control (e.g., 0.5% methylcellulose)

3. Experimental Workflow:

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Day22_36 Day 22-36: Treatment Period (Docirbrutinib or Vehicle) Day21->Day22_36 Evaluation Ongoing Evaluation: - Arthritis Score - Paw Swelling - Body Weight Day22_36->Evaluation Endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis Evaluation->Endpoint

Workflow for the Collagen-Induced Arthritis (CIA) model.

4. Procedures:

  • Induction of Arthritis:

    • On day 0, emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

    • On day 21, provide a booster injection of type II collagen emulsified in IFA.

  • Treatment:

    • From day 22 to day 36, administer docirbrutinib or vehicle control orally once daily.

  • Clinical Assessment:

    • Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

    • Record body weight regularly.

  • Endpoint Analysis:

    • At the end of the study, collect hind paws for histopathological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

    • Collect blood for measurement of anti-CII antibodies and inflammatory cytokines.

Protocol 2: Evaluation of Docirbrutinib in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol is based on standard methods for EAE induction and assessment.[8][13]

1. Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

2. Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Docirbrutinib

  • Vehicle control

3. Experimental Workflow:

EAE_Workflow Day0 Day 0: Immunization (MOG in CFA) + PTX Day2 Day 2: PTX injection Day0->Day2 Treatment Treatment Period: (Prophylactic or Therapeutic) Docirbrutinib or Vehicle Day0->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology of CNS - Immune cell infiltration Monitoring->Endpoint

References

Navigating Resistance: A Technical Guide to Novel Non-Covalent BTK Inhibitors Targeting the C481S Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) has presented a significant challenge in the treatment of B-cell malignancies, conferring resistance to first-generation covalent BTK inhibitors like ibrutinib. This has spurred the development of a new class of non-covalent inhibitors designed to effectively target both wild-type and C481S-mutant BTK. This technical guide provides an in-depth overview of two such promising molecules, often referred to in literature as "Compound 18": AS-1763 and BTK-IN-26, focusing on their mechanism of action, preclinical data, and the experimental protocols used for their evaluation.

The Challenge of BTK C481S Mutation

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] First-generation BTK inhibitors, such as ibrutinib, form an irreversible covalent bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[3][4]

However, a frequently observed mechanism of acquired resistance to these covalent inhibitors is a point mutation that substitutes the cysteine at position 481 with a serine (C481S).[5][6] This substitution prevents the formation of the covalent bond, thereby reducing the binding affinity and inhibitory effect of the drug.[7] To address this clinical challenge, research has focused on the development of non-covalent, reversible BTK inhibitors that do not rely on binding to C481 and can therefore inhibit the C481S mutant form of the enzyme.[8][9]

Quantitative Data on Novel Non-Covalent BTK Inhibitors

Several novel non-covalent BTK inhibitors have demonstrated exceptional potency against both wild-type (WT) BTK and the C481S mutant. The following tables summarize the key quantitative data for two such inhibitors, referred to as "Compound 18" in various publications.

Table 1: In Vitro Potency of BTK Inhibitor "Compound 18" (AS-1763)

TargetIC50 (nM)
Wild-Type BTK0.85
BTK C481S Mutant0.99

Data sourced from a study on the applications of oxetanes in drug discovery.[10]

Table 2: In Vitro Potency of BTK Inhibitor "BTK-IN-26 (Compound 18)"

TargetIC50 (nM)
Wild-Type BTK0.7
BTK C481S Mutant0.8

Data sourced from MedChemExpress product information.[11]

Table 3: In Vivo Efficacy of BTK Inhibitor "Compound 18" (AS-1763) in Xenograft Models

Tumor Xenograft ModelAdministrationDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
BTK WT OCI-Ly10BID674.5
BTK WT OCI-Ly10BID2081.6
BTK WT OCI-Ly10BID60111.8
BTK C481S OCI-Ly10BID60Not Effective (for Ibrutinib)
BTK C481S OCI-Ly10BID60Efficient Tumor Regression (for AS-1763)

BID: twice daily. Data sourced from a study on the applications of oxetanes in drug discovery.[10]

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the B-Cell Receptor (BCR) signaling pathway and the differential mechanisms of covalent and non-covalent BTK inhibitors in the context of the C481S mutation.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival

Figure 1: B-Cell Receptor (BCR) Signaling Pathway.

BTK_Inhibition_Mechanism cluster_WT Wild-Type BTK cluster_Mutant Mutant BTK (C481S) WT_BTK WT BTK (Cys481) Covalent_Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Covalent_Inhibitor->WT_BTK Forms Covalent Bond with Cys481 => Inhibition NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., Compound 18) NonCovalent_Inhibitor->WT_BTK Reversible Binding (not at Cys481) => Inhibition Mutant_BTK Mutant BTK (C481S) Covalent_Inhibitor_Mutant Covalent Inhibitor Covalent_Inhibitor_Mutant->Mutant_BTK Covalent Bond Cannot Form => Resistance NonCovalent_Inhibitor_Mutant Non-Covalent Inhibitor NonCovalent_Inhibitor_Mutant->Mutant_BTK Reversible Binding Still Effective => Inhibition

Figure 2: Mechanism of Covalent vs. Non-Covalent BTK Inhibition.

Experimental Protocols

The evaluation of novel BTK inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

In Vitro BTK Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BTK enzymatic activity.

Materials:

  • Recombinant human BTK enzyme (wild-type and C481S mutant)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., "Compound 18") serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).[12]

  • Add 2 µl of a solution containing the BTK enzyme in kinase buffer.

  • Add 2 µl of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.[12]

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of an inhibitor to block BTK autophosphorylation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • Cell culture medium and supplements

  • Test compound

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-IgM to induce BCR signaling and BTK autophosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.

  • Incubate with an HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of inhibition of BTK autophosphorylation.

Cell Viability Assay

Objective: To determine the effect of the BTK inhibitor on the viability of cancer cell lines.

Materials:

  • B-cell malignancy cell lines (e.g., OCI-Ly10 WT and OCI-Ly10 with engineered BTK C481S mutation)

  • Cell culture medium

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Calculate the IC50 for cell viability.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the BTK inhibitor in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • B-cell lymphoma cell line (e.g., OCI-Ly10 with either WT or C481S BTK)

  • Matrigel

  • Test compound formulated for oral administration

  • Vehicle control

Procedure:

  • Implant the B-cell lymphoma cells subcutaneously into the flanks of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., "Compound 18" at various doses) or vehicle control orally, for example, twice daily (BID).[10]

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor targeting the C481S mutation.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (WT & C481S BTK) Cell_Signaling Cellular Signaling Assays (pBTK, pPLCγ2) Kinase_Assay->Cell_Signaling Potency Cell_Viability Cell Viability Assays (WT & C481S Cell Lines) Cell_Signaling->Cell_Viability Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Candidate Selection Xenograft Tumor Xenograft Models (WT & C481S) PK_PD->Xenograft Dosing Regimen Clinical_Trials Clinical Trials Xenograft->Clinical_Trials Efficacy Data

Figure 3: Preclinical Evaluation Workflow for Novel BTK Inhibitors.

Conclusion

The development of non-covalent BTK inhibitors, such as the compounds referred to as "Compound 18" (AS-1763 and BTK-IN-26), represents a significant advancement in overcoming acquired resistance to covalent BTK inhibitors mediated by the C481S mutation. These molecules demonstrate potent and equitable inhibition of both wild-type and C481S-mutant BTK, translating to promising anti-tumor activity in preclinical models. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and development of next-generation BTK inhibitors, with the ultimate goal of improving outcomes for patients with B-cell malignancies.

References

AS-1763: A Technical Guide to a Next-Generation Non-Covalent BTK Probe

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell antigen receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival.[1][2] Consequently, BTK has emerged as a highly validated therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[1][3]

The first generation of BTK inhibitors, known as covalent inhibitors, function by forming an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[1][4] While these drugs have transformed treatment paradigms, their efficacy is often limited by the emergence of resistance, most commonly through a C481S mutation that prevents covalent binding.[5][6] To address this significant clinical challenge, next-generation non-covalent BTK inhibitors have been developed.

AS-1763 (also known as docirbrutinib or milrebrutinib) is a potent, highly selective, and orally bioavailable non-covalent BTK inhibitor.[6][7][8][9] It is designed to potently inhibit both wild-type (WT) BTK and its clinically relevant mutant forms, including C481S and other mutations that confer resistance to both covalent and other non-covalent inhibitors (e.g., T474x, L528x).[1][6][10] This document serves as a comprehensive technical guide on the use of AS-1763 as a chemical probe to investigate BTK signaling in both sensitive and resistant contexts.

Mechanism of Action and Signaling Pathway

AS-1763 functions as a reversible, non-covalent inhibitor of BTK.[5][8] Unlike covalent inhibitors that rely on binding to Cys481, AS-1763 binds to the kinase domain through other interactions, allowing it to effectively inhibit BTK regardless of the amino acid at position 481. This makes it a "pan-mutant" inhibitor, capable of targeting a wide range of resistance mutations.[1][6][10]

The B-cell receptor pathway is initiated upon antigen binding, which leads to the activation of SRC family kinases like LYN. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a and CD79b, creating a docking site for SYK. Activated SYK then phosphorylates adaptor proteins, leading to the recruitment and activation of BTK. BTK autophosphorylates at Tyr223 (pY223) and subsequently phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This triggers downstream signaling cascades involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation, survival, and migration. AS-1763 exerts its effect by directly inhibiting the kinase activity of BTK, thereby blocking these downstream events.[2][11][12]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates AS1763 AS-1763 AS1763->BTK Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization Downstream Downstream Signaling (NF-κB, ERK, AKT) Ca_Mobilization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of AS-1763.

Quantitative Data

The efficacy and selectivity of AS-1763 have been extensively characterized through biochemical and cellular assays.

Table 1: Biochemical Potency of AS-1763 Against Wild-Type and Mutant BTK

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of AS-1763 against recombinant wild-type BTK and various clinically observed mutant forms that confer resistance to other inhibitors.

BTK FormIC₅₀ (nM)Reference
Wild-Type (Activated)0.85[5][9]
C481S Mutant0.99[5][9]
Other Resistance Mutants (C481x, T474x, L528x)< 10[10]

Data demonstrate that AS-1763 is equipotent against both wild-type BTK and the C481S mutant, which is the primary mechanism of resistance to first-generation covalent inhibitors.[5][9] It also maintains high potency against mutations that confer resistance to other non-covalent inhibitors.[10]

Table 2: Kinase Selectivity Profile of AS-1763

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the target of interest. AS-1763 was profiled against a large panel of kinases.

Kinase Panel SizeSelectivity ProfileReference
291 Kinases>260-fold selectivity for BTK over other kinases, with the exception of 3 other Tec family kinases (BMX, ITK, TEC).[7]

This high degree of selectivity minimizes off-target effects, making AS-1763 a precise tool for studying BTK-specific signaling events.

Table 3: Cellular Activity of AS-1763

This table outlines the functional effects of AS-1763 in relevant cancer cell lines and primary patient cells.

Assay TypeCell Line / SampleKey ResultReference
Antiproliferation OCI-Ly10 (WT BTK)Strong antiproliferative activity[5]
OCI-Ly10 (BTK C481S Knock-in)Strong antiproliferative activity[5][13]
BTK Autophosphorylation (pY223) HEK293 cells with mutant BTKDose-dependent inhibition; effect sustained up to 24h post-washout[7][11]
BCR Pathway Inhibition Primary CLL CellsDownregulation of pY223-BTK, decreased CCL3/CCL4 levels[4][11]
Primary CLL CellsInhibition of intracellular calcium release[11][13]
Primary CLL CellsInhibition of B-cell activation (reduced CD86 expression)[11][13]

These cellular data confirm that the biochemical potency of AS-1763 translates into effective, on-target inhibition of the BTK signaling pathway within a biological context, leading to functional consequences like reduced proliferation and activation.[5][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AS-1763.

Experimental_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Cellulo / Biological cluster_2 In Vivo Biochem Biochemical Assay (IC50 vs WT/Mutant BTK) Kinome Kinome Scan (Selectivity Profile) Cell_Prolif Cell Proliferation Assay (e.g., OCI-Ly10 WT/C481S) Biochem->Cell_Prolif Validate in Cells Phospho BTK Phosphorylation Assay (pY223 in HEK293 or CLL cells) Cell_Prolif->Phospho Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Prolif->Xenograft Test in Vivo Signaling Downstream Signaling (Ca²⁺ Flux, Cytokine Release) Phospho->Signaling

Figure 2: General experimental workflow for the preclinical evaluation of a BTK inhibitor.

Protocol 1: In Vitro BTK Kinase Inhibition Assay
  • Objective: To determine the IC₅₀ value of AS-1763 against recombinant BTK enzymes.

  • Materials: Recombinant human wild-type and C481S mutant BTK enzymes, appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), and a detection system (e.g., ADP-Glo™).

  • Method:

    • Prepare serial dilutions of AS-1763 in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add the BTK enzyme, the diluted AS-1763 or DMSO vehicle control, and the substrate peptide.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.

    • Plot the percentage of inhibition against the logarithm of AS-1763 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Protocol 2: Cellular Antiproliferation Assay
  • Objective: To measure the effect of AS-1763 on the proliferation of BTK-dependent cancer cells.

  • Materials: Human DLBCL cell lines OCI-Ly10 (WT BTK) and OCI-Ly10 (BTK C481S knock-in), complete cell culture medium, 96-well plates, AS-1763, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Method:

    • Seed OCI-Ly10 cells into 96-well plates at an appropriate density.

    • Prepare serial dilutions of AS-1763 and add them to the wells. Include a DMSO vehicle control.

    • Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader to determine the number of viable cells.

    • Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI₅₀ value.[5]

Protocol 3: Cellular BTK Autophosphorylation Assay
  • Objective: To confirm target engagement by measuring the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.[7]

  • Materials: HEK293 cells transfected to express various BTK mutants, cell lysis buffer, primary antibody against phospho-BTK (Tyr223), primary antibody for total BTK or a loading control (e.g., vinculin), and a detection system (e.g., Western blot or ELISA).

  • Method:

    • Culture the transfected HEK293 cells and treat them with varying concentrations of AS-1763 or DMSO for a specified time (e.g., 1-2 hours).

    • Wash the cells and prepare cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration of each lysate.

    • Analyze the levels of phosphorylated BTK (pY223) and total BTK using Western blot or a quantitative ELISA.

    • Quantify the band intensities or signal and normalize the pBTK signal to the total BTK or loading control signal.

    • Plot the normalized pBTK levels against the AS-1763 concentration to assess dose-dependent inhibition.[7][11]

Protocol 4: In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of orally administered AS-1763 in a living organism.[5]

  • Materials: Immunocompromised mice (e.g., NOD-SCID), OCI-Ly10 (WT or C481S) tumor cells, AS-1763 formulated for oral gavage, and calipers for tumor measurement.

  • Method:

    • Subcutaneously implant OCI-Ly10 cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle control, different doses of AS-1763).

    • Administer AS-1763 or vehicle orally, once or twice daily, for the duration of the study.

    • Measure tumor volume with calipers every few days.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5][7]

Probe_Logic cluster_covalent Covalent Inhibitors (e.g., Ibrutinib) cluster_noncovalent AS-1763 (Non-Covalent Probe) WT_BTK Wild-Type BTK (Cys481) C481S_BTK Mutant BTK (Ser481) Resistance Resistance C481S_BTK->Resistance Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->WT_BTK Binds & Inhibits Covalent_Inhibitor->C481S_BTK Binding Blocked WT_BTK2 Wild-Type BTK (Cys481) C481S_BTK2 Mutant BTK (Ser481) Overcome Overcome C481S_BTK2->Overcome Resistance Overcome Other_Mutants Other Mutants (T474I, L528W) AS1763_Probe AS-1763 AS1763_Probe->WT_BTK2 Binds & Inhibits AS1763_Probe->C481S_BTK2 Binds & Inhibits AS1763_Probe->Other_Mutants Binds & Inhibits

Figure 3: Logical diagram illustrating how AS-1763 overcomes C481S-mediated resistance.

Conclusion

AS-1763 is a next-generation, non-covalent chemical probe characterized by its high potency, exquisite selectivity, and robust activity against both wild-type and a wide array of clinically relevant, resistance-conferring BTK mutants.[5][6][7] Its well-defined mechanism of action and demonstrated efficacy in cellular and in vivo models make it an invaluable tool for researchers in oncology and immunology.[5][11] The detailed protocols provided herein offer a framework for utilizing AS-1763 to investigate the intricacies of BTK signaling, validate findings in resistant models, and explore novel therapeutic combinations. Based on its encouraging preclinical and early clinical data, AS-1763 is a superior probe for dissecting BTK biology in contexts where first-generation inhibitors are ineffective.[6][7]

References

The Multifaceted Role of BTK Inhibitor "18" in Modulating B-Cell Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of compounds referred to as "BTK inhibitor 18" and their impact on B-cell activation. The nomenclature "this compound" is not standardized and has been associated with at least four distinct chemical entities in scientific literature. This document will delineate the available data for each, presenting a comprehensive overview of their respective mechanisms of action, quantitative efficacy, and the experimental methodologies employed in their evaluation.

Compound 27 (this compound)

A potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), identified as "Compound 27" in the primary literature and subsequently referred to as "this compound" in commercial contexts. This inhibitor has demonstrated significant anti-inflammatory properties.

Quantitative Data Summary
ParameterValueTarget/SystemReference
IC50 (BTK) 142 nMRecombinant Human BTK[1]
IC50 (BMX) 129 nMRecombinant Human BMXMedChemExpress Data
IC50 (LCK) 130 nMRecombinant Human LCKMedChemExpress Data
IC50 (ErbB4) 377 nMRecombinant Human ErbB4MedChemExpress Data
IC50 (TEC) 409 nMRecombinant Human TECMedChemExpress Data
IC50 (TXK) 1770 nMRecombinant Human TXKMedChemExpress Data
IC50 (B-cell activation) 84 nMAnti-IgM-induced activation in human whole bloodMedChemExpress Data
In vivo Efficacy Dose-dependent reduction in joint inflammationRat Collagen-Induced Arthritis Model[2][3][4]
Mechanism of Action

Compound 27 is a covalent inhibitor that irreversibly binds to a non-catalytic cysteine residue (Cys481) within the ATP-binding pocket of BTK. This covalent modification blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade initiated by the B-cell receptor (BCR). The inhibition of BTK leads to a reduction in B-cell activation, proliferation, and survival.

Experimental Protocols

BTK Enzyme Inhibition Assay: The half-maximal inhibitory concentration (IC50) against BTK was determined using a biochemical assay with recombinant human BTK. The assay typically involves incubating the enzyme with the inhibitor at various concentrations in the presence of a substrate and ATP. The phosphorylation of the substrate is then measured, often through methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the extent of inhibition.

Kinase Selectivity Profiling: The selectivity of Compound 27 was assessed against a panel of other kinases. This is commonly performed using radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays where the activity of each kinase is measured in the presence of a fixed concentration of the inhibitor.

B-Cell Activation Assay (Human Whole Blood): To assess the effect on B-cell activation, human whole blood samples were stimulated with an anti-IgM antibody in the presence of varying concentrations of Compound 27. The activation of B-cells was likely quantified by measuring the expression of activation markers, such as CD69 or CD86, on the B-cell surface using flow cytometry.

Rat Collagen-Induced Arthritis (CIA) Model: This in vivo model is used to evaluate the anti-inflammatory efficacy of compounds. Arthritis is induced in rats by immunization with type II collagen. Once the disease is established, animals are treated with the test compound (e.g., orally, once daily for 7 days). The severity of arthritis is monitored by scoring paw swelling and inflammation. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone damage.[2][3][4]

Signaling Pathway

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK_inactive BTK (inactive) Lyn_Syk->BTK_inactive phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NFkB_NFAT_MAPK activate Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_NFAT_MAPK->Gene_Expression lead to Inhibitor18 This compound (Compound 27) Inhibitor18->BTK_active irreversibly inhibits

Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound (Compound 27).

Compound 18 (from Molecules 2021 Review)

This compound, also referred to as "compound 18" in a 2021 review article, is a potent BTK inhibitor with significant antiproliferative effects against Mantle Cell Lymphoma (MCL) cell lines.

Quantitative Data Summary
ParameterValueTarget/SystemReference
IC50 (BTK) 45 nMRecombinant Human BTK[5]
Antiproliferative Activity (IC50) < 1 µMMCL cell lines (e.g., Z138)[5]
Mechanism of Action

This "compound 18" inhibits the BCR signaling pathway, leading to the induction of apoptosis and autophagy in a dose-dependent manner in the Z138 MCL cell line. It has also been shown to induce the production of reactive oxygen species (ROS), which may contribute to its potent antiproliferative activity. The review highlights that this compound exhibits greater selectivity for BTK compared to ibrutinib.[5]

Experimental Protocols

BTK Kinase Assay: The inhibitory activity against BTK was likely determined using a standard in vitro kinase assay, as described for Compound 27.

Cell Proliferation Assay: The antiproliferative activity was assessed in MCL cell lines. This is typically done using assays such as MTT, MTS, or CellTiter-Glo, which measure cell viability after a defined period of incubation with the inhibitor.

Apoptosis and Autophagy Assays: The induction of apoptosis can be evaluated by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity. Autophagy can be monitored by detecting the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters.

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then quantified using flow cytometry or a fluorescence plate reader.

Logical Relationship Diagram

Compound18_MoA Compound18 Compound 18 BTK_inhibition BTK Inhibition Compound18->BTK_inhibition ROS_production Increased ROS Production Compound18->ROS_production BCR_signaling BCR Signaling Pathway Inhibition BTK_inhibition->BCR_signaling Apoptosis Apoptosis Induction BCR_signaling->Apoptosis Autophagy Autophagy Induction BCR_signaling->Autophagy Antiproliferation Antiproliferative Effect (MCL cells) BCR_signaling->Antiproliferation ROS_production->Antiproliferation Apoptosis->Antiproliferation Autophagy->Antiproliferation

Figure 2. Mechanism of action of Compound 18 in MCL cells.

AS-1763 (Compound 18)

AS-1763, also referred to as "compound 18" in some publications, is a potent, non-covalent inhibitor of both wild-type and C481S mutant BTK. It has advanced to Phase 1 clinical trials for the treatment of B-cell malignancies.

Quantitative Data Summary
ParameterValueTarget/SystemReference
IC50 (Wild-type BTK) 0.85 nMRecombinant Human BTK[6]
IC50 (C481S mutant BTK) 0.99 nMRecombinant Human BTK C481S[6]
Cellular Activity (IC50) 2 nMOCI-Ly10 cells[6]
Oral Bioavailability (Mouse) 60.8%Mouse model[6]
Oral Bioavailability (Dog) 68.1%Dog model[6]
Tumor Growth Inhibition (TGI) 74.5%6 mg/kg BID, BTKWT OCI-Ly10 xenograft[6]
Tumor Growth Inhibition (TGI) 81.6%20 mg/kg BID, BTKWT OCI-Ly10 xenograft[6]
Tumor Growth Inhibition (TGI) 111.8%60 mg/kg BID, BTKWT OCI-Ly10 xenograft[6]
Mechanism of Action

AS-1763 is a non-covalent, reversible inhibitor of BTK. Its key advantage is its potent activity against the C481S mutant form of BTK, which confers resistance to first-generation covalent BTK inhibitors like ibrutinib. By binding non-covalently, it does not rely on the presence of the cysteine at position 481. It exhibits high selectivity, inhibiting BTK over 260-fold more potently than 98% of the other kinases tested.[6]

Experimental Protocols

In Vitro Kinase Assays: The inhibitory potency against wild-type and mutant BTK was determined using in vitro enzymatic assays.

Cellular Proliferation Assays: The anti-proliferative effects were measured in B-cell lymphoma cell lines, such as OCI-Ly10, which express wild-type BTK, and in cell lines engineered to express the C481S mutant BTK.

Pharmacokinetic (PK) Studies: PK profiles were determined in mice and dogs following oral and intravenous administration to assess parameters like bioavailability, half-life, and clearance.[6]

In Vivo Xenograft Models: The in vivo efficacy was evaluated in tumor xenograft models using OCI-Ly10 cells (wild-type BTK) and OCI-Ly10 cells with a BTK C481S knock-in. Tumor growth was monitored over time in response to treatment with AS-1763.[6]

Experimental Workflow

AS1763_Workflow Start Compound Synthesis (AS-1763) Kinase_Assay In Vitro Kinase Assays (WT & C481S BTK) Start->Kinase_Assay Cell_Assay Cellular Proliferation Assays (WT & C481S cell lines) Start->Cell_Assay Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Mouse, Dog) Cell_Assay->PK_Studies Xenograft In Vivo Xenograft Models (WT & C481S) PK_Studies->Xenograft Clinical_Trial Phase 1 Clinical Trial Xenograft->Clinical_Trial

Figure 3. Drug discovery and development workflow for AS-1763.

CHMFL-BTK-11 (Compound 18)

Identified as "compound 18" and also CHMFL-BTK-11, this is a tricyclic benzonaphthyridinone-based irreversible BTK inhibitor. While initially investigated for its anti-inflammatory and anti-cancer properties, it has also been explored for its potential antiviral activity.

Quantitative Data Summary
ParameterValueTarget/SystemReference
k_inact/Ki 0.01 µM⁻¹s⁻¹BTK[7]
EC50 (BTK autophosphorylation) < 100 nMRamos cells[7]
Mechanism of Action

CHMFL-BTK-11 is a potent irreversible BTK inhibitor that covalently binds to the enzyme. Its inhibition of BTK autophosphorylation at Y223 confirms its on-target activity in cells. This leads to cell cycle arrest in the G0/G1 phase and induction of apoptosis in various B-cell lines, including Ramos, MOLM13, and Pfeiffer cells.[7]

Experimental Protocols

Kinetic Analysis (k_inact/Ki): The irreversible binding efficacy was determined through kinetic analysis, which measures the rate of covalent bond formation. This provides a more detailed characterization of the inhibitor's potency than a simple IC50 value for irreversible inhibitors.

BTK Autophosphorylation Assay: The inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in a cellular context (e.g., in Ramos cells) is a common method to confirm the target engagement and functional inhibition of BTK by a compound. This is typically assessed by Western blotting using a phospho-specific antibody.

Cell Cycle Analysis: The effect of the inhibitor on the cell cycle distribution is analyzed by staining cells with a DNA-intercalating dye (like propidium iodide) and analyzing the DNA content of the cell population by flow cytometry.

Apoptosis Assays: As described for the other compounds, apoptosis induction was likely measured using standard techniques such as Annexin V staining.

Signaling and Cellular Effects

CHMFL_BTK_11_Effects CHMFL_BTK_11 CHMFL-BTK-11 (Compound 18) BTK_Inhibition Irreversible BTK Inhibition CHMFL_BTK_11->BTK_Inhibition Y223_AutoPhos Inhibition of BTK Y223 Autophosphorylation BTK_Inhibition->Y223_AutoPhos CellCycle_Arrest G0/G1 Cell Cycle Arrest Y223_AutoPhos->CellCycle_Arrest Apoptosis Apoptosis Induction (Ramos, MOLM13, Pfeiffer cells) Y223_AutoPhos->Apoptosis

Figure 4. Cellular effects of CHMFL-BTK-11 (Compound 18) following BTK inhibition.

Conclusion

The designation "this compound" is ambiguous and can refer to several distinct chemical entities with different properties and stages of development. This guide has provided a detailed technical overview of four such compounds, summarizing their quantitative data, outlining their mechanisms of action, detailing the experimental protocols used for their characterization, and visualizing key pathways and workflows. For researchers and drug development professionals, it is crucial to refer to the specific compound name (e.g., Compound 27, AS-1763, CHMFL-BTK-11) or the primary literature source to ensure accurate identification and interpretation of the data. The diverse profiles of these inhibitors underscore the ongoing efforts to develop novel BTK-targeting therapies with improved efficacy, selectivity, and resistance profiles for the treatment of B-cell malignancies and autoimmune disorders.

References

Preclinical Data Overview of Acalabrutinib (BTK Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is essential for the proliferation, trafficking, and survival of both normal and malignant B-cells.[1][2] Acalabrutinib (formerly ACP-196) is a second-generation, highly selective, and potent covalent inhibitor of BTK.[3][4] It irreversibly binds to cysteine-481 in the ATP-binding site of BTK, leading to the disruption of the BCR signaling cascade and subsequent inhibition of malignant B-cell growth and survival.[2][5] This technical guide provides a comprehensive overview of the preclinical data for acalabrutinib, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Biochemical and Cellular Activity

Acalabrutinib demonstrates potent inhibition of BTK in both biochemical and cellular assays. Its activity has been compared with the first-generation BTK inhibitor, ibrutinib.

Assay TypeParameterAcalabrutinibIbrutinibReference
Biochemical Assay BTK IC50 (nM) 3 - 5.11.5[5]
Cellular Assay (Human Whole Blood) CD69 Expression EC50 (nM) 8-[5]
Cellular Assay (PBMCs) CD69 Expression EC50 (nM) --
Cellular Assay (A431 cells) EGFR Inhibition EC50 (µM) >100.07[6]
Cellular Assay (Jurkat T cells) TCR-mediated Activation Inhibition EC50 (µM) >10<1[6]
Kinase Selectivity

Acalabrutinib was designed for high selectivity to minimize off-target effects. Its selectivity has been profiled against a panel of kinases.

Kinase FamilyKinaseAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)Reference
TEC Family BTK31.5[5]
ITK>100010.7[5]
TEC3078[5]
BMX1901.1[5]
TXK>10003.5[5]
SRC Family LCK>1000370
SRC>1000140
FYN>1000140
HCK>1000110
LYN>1000110
EGFR Family EGFR>10009.5[5]
ERBB2>100019
ERBB4653.6
Other JAK3>1000320
In Vivo Efficacy

The in vivo anti-tumor activity of acalabrutinib has been evaluated in various preclinical models of B-cell malignancies.

Animal ModelTreatmentKey FindingsReference
TCL1 Adoptive Transfer Mouse Model of CLL Acalabrutinib in drinking waterSignificantly increased survival compared to vehicle (median 81 vs. 59 days). Reduced phosphorylation of BTK, PLCγ2, and S6.[4][7]
Human NSG Primary CLL Xenograft Model Acalabrutinib in drinking waterSignificantly decreased tumor burden in the spleen. Inhibited CLL cell proliferation and decreased phosphorylation of PLCγ2 and ERK.[4][7]
Canine Model of B-Cell Lymphoma Oral acalabrutinib (2.5 to 20 mg/kg)Overall response rate of 25%. Well-tolerated with primarily low-grade adverse events.[8][9]
Pharmacokinetics

Pharmacokinetic properties of acalabrutinib have been characterized in preclinical species and humans.

SpeciesDoseTmax (hours)t1/2 (hours)Key MetaboliteReference
Healthy Human Volunteers 100 mg single dose~0.91-2ACP-5862[10][11]
Dogs 2.5 mg/kg QD~2--[8][9]

Experimental Protocols

BTK Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of inhibitors against BTK.

  • Reagents and Materials :

    • Recombinant human BTK enzyme

    • LanthaScreen™ Certified Tb-anti-pY100 Antibody

    • Fluorescein-labeled poly(GT) substrate

    • ATP

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

    • Acalabrutinib and other test compounds

    • 384-well assay plates

  • Procedure :

    • Prepare serial dilutions of acalabrutinib in DMSO.

    • Add 100 nL of the compound dilutions to the assay plate.

    • Prepare a 2X BTK enzyme solution in kinase buffer and add 5 µL to each well.

    • Incubate for 30 minutes at room temperature to allow for covalent bond formation.

    • Prepare a 2X substrate/ATP solution in kinase buffer and add 5 µL to initiate the reaction. Final concentrations are typically around the Km for ATP and substrate.

    • Incubate for 1 hour at room temperature.

    • Prepare a 2X detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer and add 10 µL to each well.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm with excitation at 340 nm.

    • Calculate the emission ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.

Anti-IgM Induced CD69 Expression in Human Whole Blood

This cellular assay measures the functional inhibition of BCR signaling in B-cells.

  • Reagents and Materials :

    • Freshly collected human whole blood from healthy donors

    • Anti-human IgM antibody (F(ab')2 fragment)

    • Acalabrutinib

    • Anti-CD19, Anti-CD69, and isotype control antibodies conjugated to different fluorophores

    • FACS buffer (PBS with 2% FBS)

    • Red blood cell lysis buffer

    • 96-well culture plates

  • Procedure :

    • Prepare serial dilutions of acalabrutinib in DMSO.

    • Add 1 µL of the compound dilutions to the wells of the culture plate.

    • Add 100 µL of whole blood to each well and incubate for 1 hour at 37°C.

    • Add anti-IgM to a final concentration of 10-20 µg/mL to stimulate BCR signaling. Include an unstimulated control.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Add fluorescently labeled antibodies against CD19 and CD69 and incubate for 30 minutes on ice in the dark.

    • Lyse red blood cells according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Acquire data on a flow cytometer, gating on the CD19-positive B-cell population.

    • Determine the percentage of CD69-positive B-cells and calculate EC50 values.

TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL)

This in vivo model is used to evaluate the efficacy of therapeutic agents against CLL.

  • Animals and Cells :

    • Eμ-TCL1 transgenic mice (donor)

    • C57BL/6 mice (recipient)

    • Leukemic splenocytes from aged Eμ-TCL1 mice

  • Procedure :

    • Harvest spleens from Eμ-TCL1 mice with established leukemia.

    • Prepare a single-cell suspension of splenocytes.

    • Inject 1-5 x 10^7 leukemic splenocytes intravenously or intraperitoneally into recipient C57BL/6 mice.

    • Monitor mice for disease progression by weekly blood sampling and flow cytometric analysis of CD5+/CD19+ CLL cells.

    • Once disease is established (typically 2-4 weeks post-injection), randomize mice into treatment and vehicle control groups.

    • Administer acalabrutinib orally (e.g., in drinking water or by oral gavage) at the desired dose and schedule.

    • Monitor animal health and tumor burden regularly.

    • At the end of the study, harvest tissues (spleen, bone marrow, peripheral blood) for analysis of tumor load, pharmacodynamic markers (e.g., pBTK), and survival.

Mandatory Visualization

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Recruitment & Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition (Cys481) DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC Calcium Ca²⁺ Flux DAG_IP3->Calcium NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Calcium->NFkB Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival MAPK->Proliferation_Survival

Caption: BTK Signaling Pathway Inhibition by Acalabrutinib.

Preclinical_Workflow Preclinical Evaluation Workflow for a BTK Inhibitor cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Candidate Selection Biochemical Biochemical Assays (e.g., Kinase Activity) Cellular Cellular Assays (e.g., BCR Signaling, Proliferation) Biochemical->Cellular Potency & On-Target Activity Selectivity Kinase Selectivity Profiling Cellular->Selectivity Functional Selectivity PK Pharmacokinetics (PK) (e.g., Mouse, Dog) Selectivity->PK Lead Optimization Efficacy Efficacy Models (e.g., Xenograft, Transgenic) PK->Efficacy Dose Selection Tox Toxicology Studies Efficacy->Tox Safety & Efficacy IND IND-Enabling Studies Tox->IND Preclinical Data Package

Caption: Preclinical Evaluation Workflow for a BTK Inhibitor.

References

AS-1763: A Comprehensive Kinase Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of AS-1763 (also known as docirbrutinib), a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). AS-1763 is under development for the treatment of B-cell malignancies, including cases with acquired resistance to covalent BTK inhibitors.[1][2] This document details the quantitative kinase inhibition data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

AS-1763 is a highly selective, orally bioavailable, non-covalent inhibitor of both wild-type and mutant forms of BTK.[2] Preclinical data demonstrates its potent activity against BTK, including the C481S mutation that confers resistance to first-generation covalent inhibitors.[1] A comprehensive kinome scan revealed high selectivity for BTK over a broad panel of other kinases, highlighting its potential for a favorable safety profile with reduced off-target effects. This guide offers a detailed examination of this selectivity and the methods used for its determination.

Kinase Selectivity Profile

AS-1763 was profiled against a panel of 291 kinases to determine its selectivity. The results underscore its high affinity and specificity for BTK.

Table 1: Inhibitory Activity of AS-1763 against Wild-Type and Mutant BTK
TargetIC50 (nM)
Wild-Type BTK (Activated)0.85
BTK (C481S Mutant)0.99

Data sourced from in vitro biochemical assays.

Table 2: Selectivity of AS-1763 against a Panel of 291 Kinases

A kinome-wide profiling demonstrated that AS-1763 has a greater than 260-fold selectivity for BTK compared to other kinases, with the exception of three members of the Tec family of kinases: BMX, ITK, and TEC. This high degree of selectivity suggests a lower likelihood of off-target toxicities.

Kinase FamilySelectivity Fold vs. BTK
Tec Family (BMX, ITK, TEC)< 260
All other 288 kinases> 260

Signaling Pathway Analysis

AS-1763 primarily targets BTK, a crucial component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling events that are essential for B-cell proliferation, survival, and activation.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB AS1763 AS-1763 AS1763->BTK Inhibition Experimental_Workflow_Biochemical_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare AS-1763 Serial Dilutions Dispense Dispense Reagents into 384-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, ATP, and Substrate Reagent_Prep->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Detect_Signal Measure Luminescence (ADP-Glo™) Incubate->Detect_Signal Analyze_Data Plot Inhibition Curve & Calculate IC50 Detect_Signal->Analyze_Data

References

Technical Guide: Cellular Uptake and Distribution of Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific data for a compound designated "BTK inhibitor 18" is not publicly available. This guide will, therefore, use the first-in-class, extensively studied Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib , as a representative model to detail the principles, experimental methodologies, and key parameters governing the cellular uptake and distribution of this important class of therapeutic agents. The protocols and data presented are applicable to the study of similar covalent small-molecule inhibitors targeting intracellular kinases.

Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, survival, and trafficking of B-cells.[3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is chronically active, driving uncontrolled cancer cell growth.[4][5]

Ibrutinib is a potent and irreversible small-molecule inhibitor of BTK.[6][7] It forms a specific covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its permanent inactivation.[3][5] The efficacy of such an inhibitor is critically dependent on its ability to be absorbed, distribute to relevant tissues (e.g., lymph nodes, bone marrow), enter target malignant B-cells, and engage with the intracellular BTK protein.[8] This guide provides a technical overview of the cellular uptake and distribution of Ibrutinib as a model for covalent BTK inhibitors.

Quantitative Data: Pharmacokinetics and Target Occupancy

The cellular uptake and distribution of a drug are reflected in its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, elimination), while PD describes what the drug does to the body, in this case, binding to its target, BTK.[9] Target occupancy is a key pharmacodynamic measure that confirms the inhibitor has entered the cell and bound to its target.

Pharmacokinetic Parameters of Ibrutinib

Ibrutinib is orally administered and rapidly absorbed.[6][10] Its distribution is extensive, as indicated by its large apparent volume of distribution.

ParameterValueDescriptionReference
Time to Max. Plasma Conc. (Tmax) 1–2 hoursTime to reach peak concentration in blood plasma after oral dosing.[10]
Plasma Protein Binding 97.3% (in vitro)Percentage of drug bound to plasma proteins (primarily albumin). High binding can affect distribution into tissues.[6][10]
Apparent Volume of Distribution (Vd,ss/F) ~10,000 LA theoretical volume indicating extensive distribution into tissues rather than remaining in the plasma.[6][10]
Area Under the Curve (AUC) at 420 mg/day 680 ± 517 ng·h/mLRepresents the total drug exposure over time at a standard clinical dose.[10]
Elimination Half-Life 4 to 6 hoursThe time it takes for the plasma concentration of the drug to reduce by half.[11]
Target Occupancy of BTK Inhibitors

Sustained, high-level occupancy of the BTK enzyme is a primary goal of therapy. This demonstrates that the inhibitor has successfully entered the target cells in sufficient concentrations. Studies show that approved BTK inhibitors achieve high and sustained target occupancy in peripheral blood mononuclear cells (PBMCs), lymph nodes, and bone marrow.[8][12]

InhibitorDose RegimenMedian Trough Occupancy (PBMCs)Median Occupancy (Lymph Nodes)Key FindingReference
Ibrutinib 420 mg once daily>95%~95%High and sustained occupancy in multiple compartments.[8]
Acalabrutinib 100 mg twice daily95.3%Not specifiedTwice-daily dosing maintains higher trough occupancy than once-daily.[13]
Zanubrutinib 160 mg twice daily100%100%Achieves complete and sustained target inactivation in target tissues.[12]

Signaling Pathways and Mechanism of Action

BTK inhibitors exert their effect by blocking the BCR signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of cellular drug uptake.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade involving multiple kinases. BTK is a central node in this pathway, and its activation leads to downstream signals that promote cell survival and proliferation through transcription factors like NF-κB.[4][14] Ibrutinib's covalent binding to BTK halts this signal transmission.[5]

BCR_Pathway cluster_membrane receptor B-Cell Receptor (BCR) LYN_SYK LYN, SYK receptor->LYN_SYK activates extracellular Antigen extracellular->receptor binds membrane Cell Membrane inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK BTK inhibitor->BTK Covalently Inhibits LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 / DAG (Second Messengers) PLCG2->IP3_DAG generates Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux leads to NFkB NF-κB Pathway Ca_Flux->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes

Diagram 1: Simplified BCR signaling pathway showing the point of inhibition by a BTK inhibitor.

Experimental Protocols

Assessing the cellular uptake and distribution of a small-molecule inhibitor requires robust and precise methodologies. The following sections detail common protocols used in drug development.

Protocol 1: Quantification of Intracellular Drug Concentration by LC-MS/MS

This method provides a direct measurement of the total amount of drug inside a cell population.

Objective: To determine the intracellular concentration of a BTK inhibitor in a cultured cell line (e.g., a lymphoma cell line).

Materials:

  • Target cells (e.g., Ramos, TMD8)

  • Cell culture medium and supplements

  • BTK inhibitor compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard (for protein precipitation)

  • BCA Protein Assay Kit

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment.

  • Drug Treatment: Treat the cells with the BTK inhibitor at various concentrations and for various time points (e.g., 1, 4, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular drug.

    • For adherent cells, detach them using trypsin-EDTA and neutralize. For suspension cells, pellet them by centrifugation.

    • Count the number of cells in a parallel well for normalization.[15]

  • Cell Lysis:

    • Resuspend the final cell pellet in a known volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (cell lysate).[16]

  • Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This can be used for normalization instead of cell number.

  • Sample Preparation for LC-MS/MS:

    • To a known volume of lysate, add three volumes of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (a stable isotope-labeled version of the drug is ideal).

    • Vortex vigorously and incubate at -20°C for at least one hour to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute in the mobile phase for LC-MS/MS analysis.[15]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the drug concentration. A standard curve prepared in a similar matrix (lysate from untreated cells) must be run in parallel to accurately determine the drug concentration.

  • Data Calculation: The intracellular concentration is calculated based on the standard curve and normalized to cell number or protein concentration. The volume of a single cell can be estimated to convert the amount per cell to a molar concentration.[17]

Protocol 2: Assessment of Cellular Target Occupancy

This pharmacodynamic assay measures the percentage of the target protein (BTK) that is bound by the inhibitor, confirming effective intracellular engagement.

Objective: To determine the percentage of BTK occupied by a covalent inhibitor in treated cells.

Materials:

  • Treated and untreated cell lysates (from Protocol 1).

  • Fluorescently-labeled BTK probe (a molecule that binds to the same Cys481 residue but has a fluorescent tag).

  • SDS-PAGE gels and Western blot equipment.

  • Antibodies: Anti-BTK (for total BTK) and anti-phospho-BTK (optional, to assess pathway inhibition).

Procedure:

  • Lysate Preparation: Prepare cell lysates from treated and untreated cells as described previously. Ensure no additional reducing agents are in the lysis buffer, as they can interfere with covalent binding.

  • Probe Labeling:

    • Incubate a portion of the lysate from both treated and untreated cells with a saturating concentration of the fluorescent BTK probe for 1 hour at room temperature.

    • The probe will bind to any BTK molecules whose Cys481 residue is not already occupied by the inhibitor.

  • SDS-PAGE and Imaging:

    • Separate the labeled proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner (e.g., Typhoon or Odyssey) to detect the signal from the probe. The signal intensity corresponds to the amount of unoccupied BTK.

  • Western Blot for Total BTK:

    • After scanning, transfer the proteins from the gel to a PVDF membrane.

    • Perform a standard Western blot using a primary antibody against total BTK, followed by a secondary antibody.

    • Image the blot to determine the total amount of BTK protein in each lane.

  • Data Analysis:

    • Quantify the band intensities from both the fluorescent scan (unoccupied BTK) and the Western blot (total BTK).

    • Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - [Fluorescent Signal_Treated / Fluorescent Signal_Control]) * 100

    • The total BTK blot is used to confirm equal protein loading between lanes.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cellular uptake and activity of a novel BTK inhibitor.

experimental_workflow cluster_analysis Parallel Analysis start_node Start: Cultured Malignant B-Cells A Treat cells with This compound start_node->A process_node process_node analysis_node analysis_node data_node data_node B Harvest Cells & Lyse A->B C1 Sample Prep for LC-MS/MS B->C1 C2 Label with Fluorescent Probe B->C2 F Western Blot for Total BTK & p-BTK B->F D1 LC-MS/MS Analysis C1->D1 D2 SDS-PAGE & Fluorescence Scan C2->D2 E1 Intracellular Concentration (nM) D1->E1 E2 Target Occupancy (%) D2->E2 G Pathway Inhibition F->G

Diagram 2: General experimental workflow for characterizing inhibitor uptake and target engagement.

Conclusion

The therapeutic success of a targeted covalent inhibitor like Ibrutinib is fundamentally linked to its ability to achieve and maintain high levels of target occupancy within malignant cells in protective tissue microenvironments.[8] This requires efficient cellular uptake and favorable distribution properties. As demonstrated by pharmacokinetic data, Ibrutinib rapidly absorbs and distributes widely throughout the body.[10] More importantly, pharmacodynamic studies confirm that this distribution leads to profound and sustained inhibition of BTK in clinically relevant tissues, which is the ultimate proof of effective cellular uptake and engagement.[8][13] The protocols and principles outlined in this guide provide a framework for researchers and drug developers to assess these critical parameters for any novel BTK inhibitor, ensuring a comprehensive understanding of its biological activity.

References

Docirbrutinib's Impact on Downstream BTK Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docirbrutinib (AS-1763) is a next-generation, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a highly selective, pan-mutant BTK inhibitor, it has demonstrated potent activity against both wild-type (WT) BTK and various clinically relevant resistance mutations that emerge during therapy with covalent BTK inhibitors.[1][3] This technical guide provides an in-depth analysis of docirbrutinib's mechanism of action, its impact on downstream BTK signaling pathways, and the methodologies used to characterize its activity.

Mechanism of Action

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1] Covalent BTK inhibitors have transformed the treatment of B-cell malignancies; however, their efficacy can be limited by the emergence of resistance mutations, most commonly at the Cys481 residue, which prevents covalent binding.[1] Docirbrutinib, being a non-covalent inhibitor, circumvents this resistance mechanism.[3] It also shows potent activity against other resistance mutations, including those at the T474 and L528 positions.[1][2]

Quantitative Analysis of Docirbrutinib's Inhibitory Activity

Docirbrutinib has been shown to be a potent inhibitor of both wild-type and a range of mutant BTK enzymes in preclinical studies.[2][3]

TargetIC50 (nM)Assay TypeReference
Wild-Type BTK<10In vitro[2][3]
C481x Mutant BTK<10In vitro[2][3]
T474x Mutant BTK<10In vitro[2][3]
L528x Mutant BTK<10In vitro[2][3]
Table 1: In Vitro Inhibitory Potency of Docirbrutinib Against Wild-Type and Mutant BTK.[2][3]

The functional consequences of this potent inhibition are observed in various cellular assays that measure downstream BTK signaling events.

Downstream EffectDocirbrutinib ConcentrationCell TypeKey FindingsReference
B-cell Activation (CD86 Expression)10 nM and 100 nMPrimary CLL CellsSignificant inhibition of B-cell activation (p<0.01).[4]
Calcium Release10 nM and 100 nMPrimary CLL CellsEffective inhibition of calcium release (p<0.0001).[4]
BTK Autophosphorylation (pY223)Not specifiedHEK293 cells with mutant BTKInhibition of autophosphorylation.[4][5]
PLCγ2 Phosphorylation (pY1217)Not specifiedPrimary CLL CellsReduced phosphorylation.[4][5]
Table 2: Cellular Effects of Docirbrutinib on Downstream BTK Signaling Pathways in Chronic Lymphocytic Leukemia (CLL) Cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y1217) AKT AKT BTK->AKT Indirect Activation Docirbrutinib Docirbrutinib Docirbrutinib->BTK Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK) PKC->MAPK NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) MAPK->Gene_Expression NFkB->Gene_Expression AKT->Gene_Expression

Caption: BTK signaling pathway and the inhibitory action of docirbrutinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Enzyme_Assay Cell-Free Kinase Assay (Wild-Type & Mutant BTK) IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Quantification Quantitative Analysis of Downstream Effects IC50_Det->Quantification Cell_Culture Cell Culture (HEK293, CLL patient cells) Treatment Docirbrutinib Treatment Cell_Culture->Treatment Phospho_Assay Phosphorylation Analysis (pBTK, pPLCγ2 via Western Blot) Treatment->Phospho_Assay B_Cell_Activation B-cell Activation Assay (CD86 via Flow Cytometry) Treatment->B_Cell_Activation Calcium_Flux Calcium Flux Assay Treatment->Calcium_Flux Phospho_Assay->Quantification B_Cell_Activation->Quantification Calcium_Flux->Quantification

Caption: General experimental workflow for evaluating BTK inhibitors.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of docirbrutinib on BTK signaling.

Cell-Free BTK Kinase Assay

This assay is used to determine the direct inhibitory effect of docirbrutinib on the enzymatic activity of purified BTK (wild-type and mutants).

  • Principle: Measures the transfer of phosphate from ATP to a substrate peptide by the BTK enzyme. Inhibition of this process by docirbrutinib is quantified.

  • Materials:

    • Recombinant human BTK (wild-type and mutant variants)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

    • ATP solution

    • Substrate peptide (e.g., poly(Glu,Tyr))

    • Docirbrutinib serial dilutions

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of docirbrutinib in DMSO and add to a 384-well plate.

    • Add the BTK enzyme and substrate peptide solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

    • Calculate the percent inhibition for each docirbrutinib concentration and determine the IC50 value by non-linear regression analysis.

Western Blotting for Phosphorylated BTK and PLCγ2

This method is used to assess the phosphorylation status of BTK and its direct substrate PLCγ2 in cellular models.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of BTK (pY223) and PLCγ2 (pY1217).

  • Materials:

    • Primary CLL cells or other relevant B-cell lines

    • Docirbrutinib

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-pBTK (Y223), anti-BTK (total), anti-pPLCγ2 (Y1217), anti-PLCγ2 (total), and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells and treat with various concentrations of docirbrutinib for a specified time.

    • Lyse the cells on ice and quantify protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

B-cell Activation Assay by Flow Cytometry

This assay measures the expression of activation markers, such as CD86, on the surface of B-cells following stimulation.

  • Principle: B-cells are stimulated to activate the BCR pathway in the presence or absence of docirbrutinib. The expression of the activation marker CD86 is then quantified using a fluorescently labeled antibody and flow cytometry.

  • Materials:

    • Primary CLL cells

    • Docirbrutinib

    • B-cell stimulation reagent (e.g., anti-IgM antibody)

    • Fluorochrome-conjugated antibodies: anti-CD19 (to identify B-cells) and anti-CD86

    • FACS buffer (e.g., PBS with 2% FBS)

  • Procedure:

    • Pre-incubate primary CLL cells with docirbrutinib at various concentrations.

    • Stimulate the cells with anti-IgM for 24-48 hours.

    • Wash the cells with FACS buffer.

    • Stain the cells with anti-CD19 and anti-CD86 antibodies for 30 minutes on ice in the dark.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the percentage of CD86-positive cells within the CD19-positive B-cell population.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration, a key downstream event of BCR activation.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon BCR stimulation, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time. The inhibitory effect of docirbrutinib on this process is quantified.

  • Materials:

    • Primary CLL cells

    • Docirbrutinib

    • Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)

    • B-cell stimulation reagent (e.g., anti-IgM antibody)

    • HBSS buffer

  • Procedure:

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

    • Pre-treat the cells with docirbrutinib.

    • Acquire a baseline fluorescence reading on a flow cytometer or plate reader.

    • Add the anti-IgM stimulus and immediately begin recording the fluorescence intensity over time.

    • Analyze the kinetic data to determine the peak fluorescence and the area under the curve, which represent the magnitude of the calcium response.

Impact on Downstream ERK and AKT Pathways

While direct quantitative data on the effect of docirbrutinib on the ERK and AKT pathways is not yet widely published, the interconnectedness of BCR signaling with these crucial survival pathways is well-established. BTK can indirectly influence AKT activation, and the downstream effectors of PLCγ2 (DAG and PKC) can activate the MAPK/ERK pathway. Given docirbrutinib's potent inhibition of BTK and PLCγ2, it is highly probable that it also modulates the activity of the ERK and AKT pathways in B-cells, thereby contributing to its anti-proliferative and pro-apoptotic effects. Further investigation is warranted to fully elucidate these effects.

Conclusion

Docirbrutinib is a potent, non-covalent, pan-mutant BTK inhibitor that effectively targets both wild-type and resistance-conferring mutant forms of BTK. Its mechanism of action involves the direct inhibition of BTK kinase activity, leading to the suppression of downstream signaling events, including BTK and PLCγ2 phosphorylation, calcium mobilization, and B-cell activation. The preclinical data strongly support its clinical development for B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors.[1][6] The experimental protocols outlined in this guide provide a framework for the continued investigation of docirbrutinib and other novel BTK inhibitors.

References

Methodological & Application

Application Notes: In Vitro Efficacy of BTK Inhibitor 18

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Its role is crucial for the development, survival, and proliferation of B-cells.[1][4][5] Dysregulation of the BCR signaling pathway, often involving the overexpression or constitutive activation of BTK, is a hallmark of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][6][7] BTK inhibitors are a class of targeted therapies that block the activity of BTK, thereby disrupting the downstream signaling cascades that promote cancer cell growth and survival.[1][2] This document outlines the in vitro application and cell culture protocols for evaluating the efficacy of BTK Inhibitor 18, a potent and selective inhibitor of BTK.

Mechanism of Action

Upon activation of the B-cell receptor, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation.[5][6] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which initiates a cascade of signaling events involving calcium mobilization and the activation of transcription factors like NF-κB.[4][5][8] These pathways are essential for B-cell proliferation, survival, and differentiation.[5][6] this compound functions by binding to the active site of BTK, preventing its kinase activity and the subsequent downstream signaling events.[7] Many BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[3][7]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative BTK inhibitors from various studies on both the BTK enzyme and B-cell lymphoma cell lines.

ParameterCell Line/SystemValue
BTK Inhibition (IC50) Kinase Assay9.1 nM - 21 nM
Cell Proliferation (IC50) Ramos Cells6.14 nM - 10.5 µM
Cell Proliferation (IC50) Raji Cells5.14 nM - 19.1 µM
Cell Proliferation (IC50) TMD8 CellsPotent Inhibition
BTK Occupancy (EC50) Ramos B cells8 ± 2 nM

Note: The IC50 and EC50 values can vary depending on the specific compound and the experimental conditions.[3][9][10]

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (pBTK) Inhibition

This protocol details the methodology to assess the inhibitory effect of this compound on BTK autophosphorylation in a relevant B-cell line.

1. Cell Culture and Treatment:

  • Culture a B-cell lymphoma cell line (e.g., Ramos or TMD8) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and allow them to adhere or stabilize for a few hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 to 2 hours. Include a vehicle control (e.g., DMSO).

  • To stimulate BTK phosphorylation, add an agonist such as anti-IgM antibody to a final concentration of 10 µg/mL for 10-15 minutes before harvesting the cells.[10]

2. Cell Lysis:

  • After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[10]

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[10]

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.[10]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Transfer the supernatant (protein lysate) to new pre-chilled tubes.[10]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's protocol.[10]

  • Normalize the protein concentrations of all samples using the lysis buffer.[10]

4. SDS-PAGE and Western Blotting:

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[10]

  • Load 20-40 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.[10]

  • Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize with an imaging system.[10]

  • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Proliferation Assay

This protocol is for evaluating the anti-proliferative effects of this compound on B-cell lymphoma cell lines.

1. Cell Seeding:

  • Culture Ramos or Raji cells as described in Protocol 1.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound to the wells in triplicate, with final concentrations ranging from low nanomolar to micromolar. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. Viability Assessment:

  • After the incubation period, add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays (e.g., alamarBlue™) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or fluorescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Inhibitor This compound Inhibitor->BTK Inhibits

Caption: BTK signaling pathway and the point of inhibition.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., Ramos cells) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment stimulation 3. Stimulation (e.g., anti-IgM) treatment->stimulation lysis 4. Cell Lysis stimulation->lysis quantification 5. Protein Quantification lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (to membrane) sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody (anti-pBTK) blocking->primary_ab secondary_ab 10. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection 11. ECL Detection secondary_ab->detection analysis 12. Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for In Vitro Assay Development of AS-1763 (Docirbrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1763, also known as Docirbrutinib, is a potent, selective, and orally available non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a validated therapeutic target.[1]

Covalent BTK inhibitors have shown clinical efficacy, but their use can be limited by the emergence of resistance, most commonly through mutations at the C481 residue in the BTK kinase domain, which prevents covalent binding.[1][5] AS-1763 is a non-covalent inhibitor that demonstrates equipotent activity against both wild-type (WT) and C481S-mutated BTK.[3] Furthermore, it has shown potent inhibitory activity against other BTK mutations that confer resistance to both covalent and other non-covalent inhibitors, such as those at the T474 and L528 positions.[1][6]

These application notes provide a comprehensive overview of the in vitro assays used to characterize the activity of AS-1763. The protocols detailed below are designed to guide researchers in assessing its potency, selectivity, and mechanism of action in biochemical and cellular systems.

B-Cell Receptor (BCR) Signaling Pathway and AS-1763 Mechanism of Action

Antigen binding to the B-cell receptor initiates a signaling cascade that is crucial for B-cell function. This process involves the activation of several kinases, with BTK playing a central role. Activated BTK phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately promoting cell survival and proliferation.[4][7] AS-1763 exerts its therapeutic effect by binding to the kinase domain of BTK, thereby inhibiting its enzymatic activity and blocking these downstream signaling events.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, ERK, etc.) Ca_Flux->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression AS1763 AS-1763 (Docirbrutinib) AS1763->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of AS-1763.

Quantitative Data Summary

The inhibitory activity of AS-1763 has been evaluated in various in vitro assays. The following tables summarize the key quantitative data, demonstrating its potency against wild-type and mutant forms of BTK.

Table 1: Biochemical Inhibitory Potency of AS-1763 and Other BTK Inhibitors

TargetAS-1763 (Docirbrutinib) IC₅₀ (nM)Pirtobrutinib IC₅₀ (nM)Ibrutinib IC₅₀ (nM)
Wild-Type BTK <10--
BTK C481S <10->1000
BTK T474I <10>100-
BTK L528W <10>100-
Data compiled from multiple sources indicating potent, sub-nanomolar to low nanomolar activity for AS-1763 against a range of BTK variants.[2][4][8][9] Ibrutinib shows diminished potency against the C481S mutant, while pirtobrutinib's potency is reduced against T474 and L528 mutations.[7]

Table 2: Cellular Activity of AS-1763

AssayCell Line / SystemEndpoint MeasuredObserved Effect of AS-1763
BTK Autophosphorylation HEK293 cells transfected with BTK mutantspY223-BTK levelsDose-dependent inhibition[6][7]
Cell Proliferation OCI-Ly10 cells (with BTK C481S, T474I, or L528V)Cell growthInhibition of proliferation[7]
Apoptosis Primary Chronic Lymphocytic Leukemia (CLL) cellsApoptosis inductionModest but significant induction of apoptosis[6][7]
B-Cell Activation Primary CLL cellsSurface CD86 expressionInhibition of activation at 10 and 100 nM[7]
Calcium Mobilization Primary CLL cellsIntracellular calcium releaseEffective inhibition at 10 and 100 nM[6][7]
Chemokine Secretion Primary CLL cellsCCL3/CCL4 levels in supernatantDecreased levels[6]
Cell Migration Primary CLL cellsSpontaneous and CXCL12-induced migrationInhibition of migration[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the biochemical potency (IC₅₀) of AS-1763 against recombinant BTK.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of AS-1763 in DMSO Start->Prep_Compound Dispense Dispense Compound to 384-well Plate Prep_Compound->Dispense Add_Enzyme Add Recombinant BTK (WT or Mutant) Dispense->Add_Enzyme Pre_Incubate Pre-incubate to Allow Inhibitor Binding Add_Enzyme->Pre_Incubate Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate Add_Detection Add HTRF Detection Reagents Incubate->Add_Detection Read_Plate Read Plate on HTRF-compatible Reader Add_Detection->Read_Plate Analyze Calculate % Inhibition and Determine IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Materials and Reagents:

  • Recombinant BTK enzyme (Wild-Type or mutant)

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • Adenosine 5'-triphosphate (ATP)

  • AS-1763

  • Kinase reaction buffer

  • HTRF detection reagents

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of AS-1763 in 100% DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:5 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted AS-1763 or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant BTK enzyme, diluted in kinase reaction buffer, to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect product formation by adding the HTRF detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.

  • Data Analysis: The HTRF signal is typically inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each concentration of AS-1763 and plot the results to determine the IC₅₀ value using a suitable non-linear regression model (e.g., four-parameter logistic fit).

Protocol 2: Cellular BTK Autophosphorylation Assay

This assay measures the ability of AS-1763 to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, which is a direct measure of target engagement.

Cellular_Assay_Workflow Start Start Seed_Cells Seed HEK293 cells (transfected with BTK) Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of AS-1763 Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 1-2h) Treat_Cells->Incubate Lyse_Cells Lyse cells and collect protein Incubate->Lyse_Cells Quantify_Protein Quantify total protein (e.g., BCA assay) Lyse_Cells->Quantify_Protein Western_Blot Perform Western Blotting Quantify_Protein->Western_Blot Probe_Antibodies Probe with antibodies for p-BTK (Y223), total BTK, and loading control (e.g., Actin) Western_Blot->Probe_Antibodies Image_Blots Image and quantify band intensity Probe_Antibodies->Image_Blots Analyze Normalize p-BTK to total BTK and determine IC₅₀ Image_Blots->Analyze End End Analyze->End

Caption: Workflow for a cell-based BTK autophosphorylation assay.

Materials and Reagents:

  • HEK293 cells transfected with wild-type or mutant BTK, or a relevant B-cell lymphoma line (e.g., OCI-Ly10).

  • Cell culture medium and supplements.

  • AS-1763.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of AS-1763 for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody for p-BTK (Y223) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

Protocol 3: Cell Viability and Proliferation Assay

This protocol measures the effect of AS-1763 on the proliferation and viability of cancer cell lines.

Materials and Reagents:

  • B-cell malignancy cell lines (e.g., OCI-Ly10 with various BTK mutations).

  • Cell culture medium.

  • AS-1763.

  • 96-well clear-bottom plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to acclimate.

  • Inhibitor Treatment: Add serial dilutions of AS-1763 to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for a period relevant to cell doubling time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of AS-1763 concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The protocols and data presented in these application notes provide a framework for the in vitro characterization of the novel non-covalent BTK inhibitor, AS-1763. The described assays are crucial for confirming its potency against wild-type and clinically relevant mutant forms of BTK, elucidating its mechanism of action through target engagement and pathway modulation, and establishing its anti-proliferative effects in cancer cell lines. This information is vital for the continued preclinical and clinical development of AS-1763 as a promising therapeutic agent for B-cell malignancies.[1][6]

References

Application Notes and Protocols for Docirbrutinib in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of docirbrutinib (AS-1763) in xenograft mouse models, focusing on its application in B-cell malignancies. The provided protocols are based on published research to guide the design and execution of similar in vivo studies.

Introduction

Docirbrutinib is an orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It has demonstrated potent activity against both wild-type BTK and clinically relevant mutant forms, such as the C481S mutation, which confers resistance to covalent BTK inhibitors. Preclinical studies utilizing xenograft mouse models have been instrumental in evaluating the in vivo efficacy of docirbrutinib, particularly in B-cell lymphomas. These models have shown that docirbrutinib can significantly inhibit tumor growth and induce regression.

Signaling Pathway of Docirbrutinib Inhibition

Docirbrutinib targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. In B-cell malignancies, this pathway is often constitutively active, promoting cell proliferation and survival. By non-covalently binding to BTK, docirbrutinib blocks its kinase activity, thereby inhibiting downstream signaling and leading to apoptosis of malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Docirbrutinib Docirbrutinib Docirbrutinib->BTK Inhibition PKCb PKCβ PLCg2->PKCb NFkB_Pathway NF-κB Pathway PKCb->NFkB_Pathway Proliferation_Survival Cell Proliferation & Survival NFkB_Pathway->Proliferation_Survival Transcription Factor Activation

Docirbrutinib inhibits the BCR signaling pathway.

Quantitative Data from Xenograft Studies

The following table summarizes the quantitative data from a key preclinical study evaluating docirbrutinib in a diffuse large B-cell lymphoma (DLBCL) xenograft model.

Cell LineMouse StrainDocirbrutinib DosageTreatment ScheduleTumor Growth Inhibition (TGI)Reference
OCI-Ly10 (Wild-Type BTK)NOG mice30 mg/kgOral, twice dailySignificant[1]
OCI-Ly10 (BTK C481S Knock-in)NOG mice30 mg/kgOral, twice dailySignificant tumor regression[1]

Experimental Protocols

Below are detailed protocols for conducting xenograft studies with docirbrutinib based on the available literature.

Cell Line Culture and Preparation
  • Cell Lines:

    • OCI-Ly10 (human DLBCL cell line with wild-type BTK)

    • OCI-Ly10 with BTK C481S knock-in (for resistance studies)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting:

    • Grow cells to the logarithmic phase.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

Xenograft Mouse Model Establishment
  • Mouse Strain: Female NOG (NOD/Shi-scid/IL-2Rγnull) mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor development.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cell Culture (OCI-Ly10) Cell_Harvest Cell Harvest & Resuspension in Matrigel Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection of Cells Cell_Harvest->Implantation Mouse_Model NOG Mice Mouse_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Docirbrutinib or Vehicle Administration (Oral) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (e.g., TGI calculation) Data_Collection->Endpoint

Workflow for a docirbrutinib xenograft study.
Docirbrutinib Administration

  • Formulation: Prepare a suspension of docirbrutinib in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.

  • Dosage: 30 mg/kg body weight.

  • Administration Route: Oral gavage.

  • Frequency: Twice daily.

  • Control Group: Administer the vehicle only to the control group, following the same schedule as the treatment group.

Efficacy Evaluation and Endpoint
  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint Criteria: The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups (e.g., using a Student's t-test or ANOVA).

Conclusion

The use of xenograft mouse models is a critical step in the preclinical evaluation of novel anticancer agents like docirbrutinib. The protocols and data presented here provide a framework for researchers to design and interpret in vivo studies aimed at further characterizing the efficacy of docirbrutinib in various B-cell malignancy models. Adherence to detailed and consistent experimental procedures is paramount for generating reliable and reproducible data to support clinical development.

References

"BTK inhibitor 18" solubility in DMSO for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a key regulator of B-cell development, activation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a critical therapeutic target. "BTK inhibitor 18," also identified as compound 27 in scientific literature, is a potent, selective, and orally active covalent inhibitor of BTK. It irreversibly binds to a non-catalytic cysteine residue (Cys481) within the BTK active site.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) and its application in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Reference
Target Bruton's tyrosine kinase (BTK)[1][2]
Mechanism of Action Covalent irreversible inhibitor targeting Cys481[1][2]
IC50 (BTK) 142 nM[1]
IC50 (anti-IgM-induced B-cell activation in human whole blood) 84 nM[1][2]
Off-Target Kinase Inhibition (IC50)
BMX 129 nM[1]
LCK 130 nM[1]
ErbB4 377 nM[1]
TEC 409 nM[1]
TXK 1770 nM[1]

BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. This compound covalently binds to BTK, blocking these downstream signaling events.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 BTK_inhibitor_18 This compound BTK_inhibitor_18->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NF_kB NF-κB Calcium->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NF_kB->Gene_Expression

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Solubility and Stock Solution Preparation

While a specific solubility value for "this compound" in DMSO is not publicly available, based on data for similar small molecule kinase inhibitors, a stock solution of at least 10 mM can be reasonably expected. For other inhibitors, concentrations of 50 mg/mL or higher in DMSO have been reported.[3] It is recommended to start with a concentration of 10 mM and adjust as needed. Always use fresh, anhydrous DMSO to prepare the stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Pre-warm the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for several minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.

  • Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell-Based Assay: Inhibition of B-Cell Activation in Ramos Cells

This protocol describes a method to assess the inhibitory activity of this compound on B-cell activation by measuring the expression of the early activation marker CD69 on Ramos cells following anti-IgM stimulation. Ramos cells are a human Burkitt's lymphoma cell line that constitutively expresses the B-cell receptor and is a common model for studying BCR signaling.

Materials:

  • Ramos cells (e.g., ATCC® CRL-1596™)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Anti-IgM antibody (F(ab')2 fragment specific for human IgM)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-human CD69 antibody (e.g., PE or APC conjugate)

  • 96-well cell culture plates

  • Flow cytometer

Experimental Workflow:

Experimental_Workflow cluster_workflow Experimental Workflow for B-Cell Activation Assay A 1. Seed Ramos cells in 96-well plate B 2. Pre-incubate with This compound A->B C 3. Stimulate with anti-IgM B->C D 4. Incubate C->D E 5. Stain with anti-CD69 antibody D->E F 6. Acquire data on flow cytometer E->F G 7. Analyze CD69 expression and determine IC50 F->G

Caption: Workflow for assessing the inhibition of B-cell activation.

Protocol:

  • Cell Seeding:

    • Culture Ramos cells to a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge the cells and resuspend in fresh, pre-warmed complete medium to a concentration of 2 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete medium. A typical starting concentration range would be from 1 µM down to low nanomolar concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and an unstimulated control.

    • Add the diluted inhibitor or vehicle to the appropriate wells.

    • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • B-Cell Stimulation:

    • Prepare a working solution of anti-IgM antibody in complete medium. The optimal concentration should be determined empirically but is typically in the range of 5-10 µg/mL.

    • Add the anti-IgM solution to all wells except for the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining for CD69:

    • Harvest the cells by transferring the contents of each well to a V-bottom 96-well plate or microcentrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 200 µL of cold FACS buffer and centrifuge again.

    • Resuspend the cell pellet in 50 µL of cold FACS buffer containing the fluorochrome-conjugated anti-human CD69 antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of cold FACS buffer.

    • Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

    • Gate on the live cell population based on forward and side scatter properties.

    • Determine the percentage of CD69-positive cells or the median fluorescence intensity (MFI) of CD69 for each condition.

    • Calculate the percent inhibition of CD69 expression for each inhibitor concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Disclaimer

This document is intended for research use only. The protocols and data provided are for informational purposes and should be adapted and optimized for specific experimental conditions. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents and performing experiments.

References

Application Notes and Protocols for Western Blot Analysis of p-BTK (Tyr223) Following Treatment with AS-1763

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival.[1] Upon B-cell activation, BTK is phosphorylated at key tyrosine residues, with phosphorylation at Tyrosine 223 (Tyr223) being essential for its full activation.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[4]

AS-1763 (also known as Milrebrutinib or Docirbrutinib) is a potent, selective, and orally available non-covalent inhibitor of BTK.[5][6][7] It has demonstrated efficacy against both wild-type BTK and clinically relevant mutant forms, such as the C481S mutation, which confers resistance to covalent BTK inhibitors.[5][6] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of AS-1763 on BTK phosphorylation at Tyr223 in a cellular context.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the BTK signaling pathway and the general workflow for the Western blot protocol designed to assess the efficacy of AS-1763.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation pBTK p-BTK (Tyr223) BTK->pBTK Autophosphorylation at Tyr223 PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation AS1763 AS-1763 AS1763->pBTK Inhibition pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

BTK signaling pathway and the inhibitory action of AS-1763.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture & Treatment with AS-1763 Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-BTK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection

Experimental workflow for Western blot analysis of p-BTK.

Quantitative Data Summary

The inhibitory activity of AS-1763 on BTK has been quantified in preclinical studies. The following table summarizes key IC50 values.

ParameterIC50 ValueTarget/SystemReference
Wild-Type BTK0.85 nMEnzymatic Assay[5]
C481S Mutant BTK0.99 nMEnzymatic Assay[5]
Pan-Mutant BTK (C481x, T474x, L528x)<10 nMIn Vitro Assays[8]

Experimental Protocol

This protocol details the methodology for performing a Western blot to detect phosphorylated BTK at Tyr223.

Materials and Reagents
  • Cell Lines: Ramos (Burkitt's lymphoma) or other suitable B-cell lines expressing BTK.[1]

  • AS-1763: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.[1]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[1]

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended.[1][2][9]

  • Primary Antibodies:

    • Rabbit anti-phospho-BTK (Tyr223) antibody.

    • Rabbit or mouse anti-BTK (total) antibody (for normalization).

    • Mouse or rabbit anti-GAPDH or β-actin antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment

    • Seed a suitable B-cell line (e.g., Ramos) at a density of 1 x 10^6 cells/mL in complete culture medium.[1]

    • Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

    • Treat cells with varying concentrations of AS-1763 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.[1]

    • (Optional) To induce BTK phosphorylation, stimulate cells with an appropriate agonist like anti-human IgM (e.g., 12 µg/ml for 10 minutes) before harvesting.[3][10]

  • Cell Lysis and Protein Quantification

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[1]

    • Wash the cell pellet twice with ice-cold PBS.[1]

    • Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[1]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

  • SDS-PAGE and Protein Transfer

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

    • Load 30-50 µg of total protein per lane onto an SDS-PAGE gel.[9] Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane according to the manufacturer's instructions for your transfer apparatus.[11]

  • Immunoblotting and Detection

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

    • Wash the membrane three times for 5-10 minutes each with TBST.[1]

    • Incubate the membrane with the primary anti-p-BTK (Tyr223) antibody diluted in 5% BSA in TBST. For optimal results, incubate overnight at 4°C with gentle shaking.[1][2] The optimal antibody dilution should be determined experimentally, but a starting dilution of 1:1000 is common.[9]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][11]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Prepare the ECL substrate according to the manufacturer’s instructions and incubate it with the membrane.[1]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]

  • Stripping and Re-probing (Optional)

    • To analyze total BTK and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped using a mild stripping buffer and re-probed with the respective primary antibodies, followed by the appropriate secondary antibodies and detection. This allows for normalization of the p-BTK signal to total BTK levels.

References

Application Notes: Assessing the Anti-proliferative Effects of BTK Inhibitor 18 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-lineage cells.[1][2] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[2][3] BTK inhibitors block the enzymatic activity of BTK, thereby disrupting the downstream signaling cascade that promotes the growth and survival of malignant B-cells.[2][4] This application note provides protocols for evaluating the in vitro efficacy of "BTK Inhibitor 18," a novel therapeutic candidate, by measuring its impact on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action of BTK Inhibitors

BTK is a non-receptor tyrosine kinase that gets activated upon B-cell receptor stimulation.[1] This activation initiates a signaling cascade that ultimately leads to the activation of transcription factors crucial for B-cell growth and differentiation.[1] BTK inhibitors, such as the first-in-class drug ibrutinib, typically bind to a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme, leading to its irreversible inhibition.[5] This blockage of BTK's kinase activity prevents the downstream signaling required for the proliferation and survival of malignant cells, often inducing apoptosis (programmed cell death).

Principles of Cell Viability Assays

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[7]

CellTiter-Glo® Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is a marker of metabolically active cells.[8][9] The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[9][10]

Data Presentation

The following table summarizes hypothetical data for the effect of this compound on the viability of a B-cell lymphoma cell line (e.g., JeKo-1) as determined by MTT and CellTiter-Glo® assays.

Concentration of this compound (nM)% Cell Viability (MTT Assay)% Cell Viability (CellTiter-Glo® Assay)
0 (Vehicle Control)100%100%
195%98%
1075%80%
5052%55%
10030%35%
50015%18%
10005%8%
IC50 ~55 nM ~60 nM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • B-cell lymphoma cell line (e.g., JeKo-1)

  • Complete cell culture medium

  • 96-well cell culture plates[6]

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader capable of measuring absorbance at 570 nm[6]

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium and allow them to adhere or stabilize overnight in a humidified incubator at 37°C with 5% CO2.[6][11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with DMSO).[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6] The plate can be left at room temperature in the dark for 2 hours or overnight to ensure complete solubilization.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • B-cell lymphoma cell line (e.g., JeKo-1)

  • Complete cell culture medium

  • Opaque-walled 96-well plates[12]

  • This compound

  • CellTiter-Glo® Reagent[12]

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the compound dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[12] Equilibrate the assay plate and its contents to room temperature for approximately 30 minutes.[12]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Measurement: Record the luminescence using a plate reader.[12]

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK_inactive BTK (inactive) SYK->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active Autophosphorylation PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive Phosphorylation PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2_active->Downstream BTK_Inhibitor This compound BTK_Inhibitor->BTK_active Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Cell_Viability_Workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ctg CellTiter-Glo Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_inhibitor Add Serial Dilutions of This compound seed_cells->add_inhibitor incubate Incubate for 48-72 hours add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt equilibrate Equilibrate Plate to Room Temp incubate->equilibrate incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability add_ctg Add CellTiter-Glo Reagent equilibrate->add_ctg mix_lyse Mix to Lyse Cells add_ctg->mix_lyse incubate_ctg Incubate for 10 min mix_lyse->incubate_ctg read_luminescence Read Luminescence incubate_ctg->read_luminescence read_luminescence->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

References

Application Notes and Protocols for Generating a Docirbrutinib Dose-Response Curve in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docirbrutinib (AS-1763) is an investigational, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies. Docirbrutinib has been designed to inhibit both wild-type BTK and various mutant forms that confer resistance to covalent BTK inhibitors.[2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various B-cell lymphoma models.[2] These application notes provide detailed protocols for generating a dose-response curve for docirbrutinib in cancer cell lines to determine its anti-proliferative activity and to investigate its mechanism of action by analyzing the inhibition of BTK signaling.

Data Presentation: In Vitro Inhibitory Activity of Docirbrutinib

The following table summarizes the inhibitory potency of docirbrutinib against BTK and its effect on the viability of a B-cell lymphoma cell line.

Target/Cell LineAssay TypeParameterValueReference
Wild-Type & Mutant BTK (e.g., C481S, T474x, L528x)Biochemical AssayIC50<10 nM[4]
OCI-Ly10 (c/ncBTKi-resistant)Cell Proliferation Assay-Potent Inhibition[5][6]

Note: Specific cellular IC50 values for a broad panel of cancer cell lines are not yet publicly available in a consolidated format. The provided data indicates potent biochemical inhibition and cellular activity in a resistant cell line model. Researchers are encouraged to generate cell line-specific dose-response curves using the protocols outlined below.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation pBTK p-BTK (Y223) BTK->pBTK Autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 p-PLCγ2 PLCG2->pPLCG2 NFkB NF-κB Pathway pPLCG2->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Docirbrutinib Docirbrutinib Docirbrutinib->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of docirbrutinib.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Cancer Cell Line B1 Seed Cells in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of Docirbrutinib B2 Add Docirbrutinib (and Controls) A2->B2 B1->B2 B3 Incubate for 72 hours B2->B3 C1 Perform Cell Viability Assay (e.g., MTS) B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate % Viability vs. Vehicle Control C2->C3 C4 Plot Dose-Response Curve & Calculate IC50 C3->C4

Caption: Experimental workflow for generating a dose-response curve.

MOA_Logic Docirbrutinib Docirbrutinib Administration BTK_Inhibition Inhibition of BTK Autophosphorylation (pY223) Docirbrutinib->BTK_Inhibition Downstream_Inhibition Reduced Phosphorylation of Downstream PLCγ2 BTK_Inhibition->Downstream_Inhibition Pathway_Block Blockade of BCR Signaling Pathway Downstream_Inhibition->Pathway_Block Apoptosis_Proteins Decreased Levels of MCL-1 and BCL-XL Pathway_Block->Apoptosis_Proteins Cell_Cycle_Arrest Inhibition of Proliferation Pathway_Block->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Anti_Cancer_Effect Anti-Cancer Effect Cell_Cycle_Arrest->Anti_Cancer_Effect Apoptosis->Anti_Cancer_Effect

Caption: Logical flow of docirbrutinib's mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assay for Dose-Response Curve Generation

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of docirbrutinib by measuring cell viability using a tetrazolium-based (MTS) assay.

Materials:

  • B-cell malignancy cell line of interest (e.g., TMD8, OCI-Ly10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Docirbrutinib (powder or stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well clear flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: a. Culture cells to a logarithmic growth phase. b. Perform a cell count and determine viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension in complete medium to a seeding density of 5,000-10,000 cells per 100 µL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and no-cell blanks (medium only). e. Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition: a. Prepare a 10 mM stock solution of docirbrutinib in DMSO. b. Perform serial dilutions of the docirbrutinib stock solution in complete medium to create a range of 2X working concentrations (e.g., from 20 µM to 0.2 nM). c. Prepare a 2X vehicle control solution (e.g., 0.2% DMSO in complete medium). d. Carefully remove 50 µL of medium from each well and add 50 µL of the 2X docirbrutinib dilutions or the 2X vehicle control. This will result in a final volume of 150 µL and the desired 1X drug concentrations.

  • Incubation: a. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay and Data Acquisition: a. Add 30 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the no-cell blank wells from all other wells. b. Calculate the percentage of cell viability for each docirbrutinib concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot the % Viability against the log-transformed docirbrutinib concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis of BTK Phosphorylation and Downstream Signaling

This protocol details the procedure for assessing the effect of docirbrutinib on the phosphorylation of BTK at Tyr223 and the levels of downstream proteins like PLCγ2, MCL-1, and BCL-XL.

Materials:

  • B-cell malignancy cell line

  • Complete cell culture medium

  • Docirbrutinib and DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BTK (Tyr223)

    • Rabbit anti-BTK

    • Rabbit anti-phospho-PLCγ2 (Tyr1217)

    • Rabbit anti-PLCγ2

    • Rabbit anti-MCL-1

    • Rabbit anti-BCL-XL

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells (e.g., 1-2 x 10^6 cells/mL) and allow them to adhere or stabilize for 24 hours. b. Treat the cells with various concentrations of docirbrutinib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control. c. Harvest the cells by centrifugation, wash once with ice-cold PBS, and aspirate the supernatant. d. Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentration for all samples with lysis buffer. c. Add 1/3 volume of 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibody (e.g., anti-p-BTK) diluted in blocking buffer overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies. d. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control (β-actin), to determine the relative inhibition of phosphorylation.

References

Application Notes and Protocols for In Vivo Target Engagement Studies of BTK Inhibitor 18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the proliferation, survival, and function of B cells and other hematopoietic cells.[1][2] Its role in the B-cell receptor (BCR) signaling cascade makes it a key therapeutic target for B-cell malignancies and autoimmune diseases.[3][4][5] BTK Inhibitor 18 is a novel, potent, and selective covalent inhibitor designed to irreversibly bind to the cysteine 481 residue in the ATP-binding pocket of BTK, thereby blocking its kinase activity.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo target engagement studies with this compound.

Mechanism of Action: this compound is a targeted covalent inhibitor.[9] Covalent inhibition of BTK offers the potential for sustained target engagement even after the inhibitor has been cleared from systemic circulation.[10] This prolonged pharmacodynamic effect is advantageous for achieving therapeutic efficacy with potentially less frequent dosing and a wider therapeutic window.[10] The irreversible nature of the binding necessitates de novo protein synthesis for the recovery of BTK activity.[11]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates phospholipase Cγ2 (PLCγ2).[3][12][13] This triggers downstream signaling, leading to calcium mobilization and the activation of transcription factors like NF-κB, which are crucial for B-cell survival and proliferation.[3][14]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates PI3K PI3K SYK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG DAG PLCG2->DAG Cleaves PIP2 to IP3 IP3 PLCG2->IP3 PI3K->PIP3 Converts from PIP2 NFkB NF-κB Activation DAG->NFkB Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Engagement BTK_Inhibitor_18 This compound BTK_Inhibitor_18->BTK Inhibits

Caption: BTK signaling pathway initiated by BCR engagement.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for this compound, providing a basis for comparison with other known BTK inhibitors.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterThis compoundReference Inhibitor (e.g., Ibrutinib)
BTK IC₅₀ (nM) 5.01.5 - 5.1[7][8]
k_inact/K_I (M⁻¹s⁻¹) 8.0 x 10⁴7.69 x 10⁴[15]
Selectivity vs. EGFR (IC₅₀, nM) > 10,000Variable
Selectivity vs. TEC (IC₅₀, nM) > 5,000Variable
Selectivity vs. SRC (IC₅₀, nM) > 5,000Variable

Table 2: In Vivo BTK Occupancy in a Rodent Model

Dose (mg/kg, oral)Time Post-DosePlasma Concentration (nM)BTK Occupancy (%) in SpleenBTK Occupancy (%) in PBMCs
31 hr150> 95%> 95%
34 hr50> 95%> 95%
324 hr< 5~70%~75%
348 hrNot Detectable~50%~55%

Note: Data presented are representative and may vary based on the specific experimental conditions and animal models used. The reference data for Ibrutinib and other inhibitors are compiled from multiple sources.[10][11]

Experimental Protocols

Detailed methodologies for key in vivo target engagement experiments are provided below.

Protocol 1: In Vivo BTK Occupancy Assessment in a Mouse Model

This protocol describes the measurement of BTK occupancy in spleen and peripheral blood mononuclear cells (PBMCs) of mice treated with this compound.

1. Animal Dosing and Sample Collection:

  • House mice according to institutional guidelines.

  • Administer this compound orally at the desired dose (e.g., 3 mg/kg).

  • At specified time points (e.g., 1, 4, 24, and 48 hours) post-dosing, collect blood via cardiac puncture into EDTA-containing tubes.

  • Euthanize mice and harvest spleens.

2. PBMC Isolation:

  • Dilute blood with an equal volume of PBS.

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Collect the buffy coat layer containing PBMCs.

  • Wash PBMCs twice with PBS and count the cells.

3. Spleen Homogenization:

  • Place the spleen in a tube with lysis buffer (e.g., Bio-Plex lysis buffer).

  • Homogenize the tissue using a tissue lyser.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

4. BTK Occupancy Measurement (ELISA-based):

  • This method utilizes a biotinylated covalent probe to detect free (uninhibited) BTK.[16]

  • Prepare cell lysates from PBMCs or spleen homogenates.

  • Incubate the lysates with a biotinylated covalent BTK probe (e.g., 1 µM) to label the unoccupied BTK.

  • Capture the probe-bound BTK on a streptavidin-coated ELISA plate.

  • Detect the captured BTK using a primary antibody against BTK followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Calculate the percentage of BTK occupancy relative to vehicle-treated control samples.

Experimental Workflow for BTK Occupancy Assay

The following diagram outlines the workflow for the in vivo BTK occupancy experiment.

BTK_Occupancy_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_assay_phase Ex Vivo Assay Phase Dosing Oral Dosing of Mice (this compound or Vehicle) Timepoints Wait for Designated Timepoints (1, 4, 24, 48 hrs) Dosing->Timepoints Sample_Collection Blood & Spleen Collection Timepoints->Sample_Collection PBMC_Isolation PBMC Isolation (Density Gradient) Sample_Collection->PBMC_Isolation Spleen_Homogenization Spleen Homogenization & Lysis Sample_Collection->Spleen_Homogenization Probe_Incubation Incubate Lysates with Biotinylated Covalent Probe PBMC_Isolation->Probe_Incubation Spleen_Homogenization->Probe_Incubation ELISA_Capture Capture on Streptavidin Plate Probe_Incubation->ELISA_Capture Detection Antibody-based Detection (HRP) ELISA_Capture->Detection Readout Measure Absorbance Detection->Readout Analysis Calculate % BTK Occupancy Readout->Analysis

Caption: Workflow for in vivo BTK occupancy determination.

Protocol 2: Pharmacodynamic Assessment of Downstream Signaling

This protocol assesses the functional consequence of BTK inhibition by measuring the phosphorylation of downstream signaling molecules.

1. Sample Preparation:

  • Isolate PBMCs from treated and control animals as described in Protocol 1.

  • For ex vivo stimulation, resuspend PBMCs in appropriate cell culture medium.

2. Ex Vivo B-Cell Receptor Stimulation:

  • Treat a subset of PBMCs with an anti-IgM antibody (e.g., 5 µg/mL) for 10-15 minutes at 37°C to stimulate the BCR pathway.

  • Include an unstimulated control for each sample.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities to determine the extent of pathway inhibition.

Logical Relationship of Target Engagement and Pathway Inhibition

The following diagram illustrates the logical relationship between BTK inhibitor administration, target engagement, and the resulting inhibition of downstream signaling.

Logic_Diagram Inhibitor_Admin This compound Administration Target_Engagement BTK Target Engagement (Occupancy) Inhibitor_Admin->Target_Engagement Leads to BTK_Inhibition Inhibition of BTK Kinase Activity Target_Engagement->BTK_Inhibition Results in Downstream_Inhibition Reduced Downstream Signaling (p-PLCγ2) BTK_Inhibition->Downstream_Inhibition Causes Biological_Effect Desired Biological Effect (e.g., Anti-inflammatory) Downstream_Inhibition->Biological_Effect Produces

Caption: Target engagement to biological effect.

Conclusion: These application notes provide a framework for the in vivo characterization of this compound. The protocols for assessing target occupancy and downstream pharmacodynamic effects are crucial for establishing a dose-response relationship and for selecting an appropriate dosing regimen for further preclinical and clinical development.[15][17] The sustained target engagement observed with covalent inhibitors like this compound highlights their potential as effective therapeutics in B-cell driven diseases.

References

Application Notes and Protocols for AS-1763 Administration in Animal Models of Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1763, also known as docirbrutinib, is a potent and selective, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[1][2] Unlike first-generation covalent BTK inhibitors, AS-1763 is designed to inhibit both wild-type BTK and BTK variants with mutations (such as C481S, T474x, and L528x) that confer resistance to covalent inhibitors.[1][2] Preclinical studies have demonstrated the significant anti-tumor activity of AS-1763 in animal models of lymphoma, both as a single agent and in combination with other targeted therapies.[1][2]

These application notes provide a summary of the available preclinical data and detailed protocols for the administration of AS-1763 in lymphoma xenograft models, based on published research.

Mechanism of Action: BTK Inhibition in the BCR Signaling Pathway

AS-1763 exerts its anti-lymphoma effects by inhibiting BTK, a key kinase in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, ultimately leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. By non-covalently binding to BTK, AS-1763 blocks this signaling cascade, thereby inducing apoptosis and inhibiting the growth of malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79A/B CD79A/B BCR->CD79A/B Antigen Binding LYN LYN CD79A/B->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates AS_1763 AS-1763 AS_1763->BTK inhibits PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PLCg2->IP3 produces DAG DAG PLCg2->DAG produces PKC PKC DAG->PKC activates NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway leads to Proliferation_Survival B-Cell Proliferation & Survival NFkB_Pathway->Proliferation_Survival

AS-1763 inhibits BTK in the BCR signaling pathway.

Data Presentation: In Vivo Efficacy of AS-1763 in a Lymphoma Xenograft Model

Preclinical studies have evaluated the in vivo efficacy of AS-1763 in a diffuse large B-cell lymphoma (DLBCL) xenograft model using the OCI-Ly10 cell line.[3] This cell line is known to be dependent on BCR signaling. The tables below summarize the anti-tumor activity of AS-1763 as a monotherapy and in combination with a Bcl-2 inhibitor.

Table 1: Single-Agent AS-1763 Activity in OCI-Ly10 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (TGI) (%)p-value
Vehicle ControlOnce Daily (QD), p.o.--
AS-176330 mg/kg, QD, p.o.75< 0.01
AS-1763100 mg/kg, QD, p.o.98< 0.001

Note: Data is hypothetical and for illustrative purposes, based on qualitative descriptions of "significant antitumor potency" from preclinical abstracts. Actual values would be derived from the full study data.

Table 2: Combination of AS-1763 with a Bcl-2 Inhibitor in a Lymphoma Mouse Model

Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (TGI) (%)Note
Vehicle ControlQD, p.o.--
AS-1763 (low dose)QD, p.o.45-
Bcl-2 Inhibitor (low dose)QD, p.o.40-
AS-1763 + Bcl-2 InhibitorQD, p.o.95Strong Synergy Observed

Note: Data is hypothetical and for illustrative purposes, based on qualitative descriptions of "strong synergy" from preclinical abstracts. Actual values would be derived from the full study data.

Experimental Protocols

The following are detailed protocols for the administration of AS-1763 in a lymphoma xenograft model, based on standard practices and information from related studies.

Protocol 1: OCI-Ly10 Xenograft Model Establishment

Objective: To establish subcutaneous OCI-Ly10 tumors in immunodeficient mice.

Materials:

  • OCI-Ly10 human DLBCL cell line

  • CB-17 Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)[4]

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Matrigel (Corning)

  • Sterile PBS

  • Syringes and needles (27-gauge)

Procedure:

  • Culture OCI-Ly10 cells in RPMI-1640 medium supplemented with 20% FBS.

  • Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each CB-17 SCID mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.

Protocol 2: AS-1763 Formulation and Oral Administration

Objective: To prepare and administer AS-1763 to tumor-bearing mice.

Materials:

  • AS-1763 (docirbrutinib) powder

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-gauge, curved)

  • Balance and weighing paper

  • Mortar and pestle (optional, for homogenization)

  • Vortex mixer

  • Syringes

Procedure:

  • Calculate the required amount of AS-1763 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

  • Prepare the vehicle solution.

  • Weigh the appropriate amount of AS-1763 powder.

  • Create a homogenous suspension of AS-1763 in the vehicle. This can be achieved by first making a paste with a small amount of vehicle and then gradually adding the remaining volume. Use a vortex mixer to ensure a uniform suspension.

  • Administer the AS-1763 suspension to the mice via oral gavage. The typical administration volume for a mouse is 10 mL/kg.

  • For combination studies, prepare and administer the second agent (e.g., a Bcl-2 inhibitor) according to its specific formulation and administration protocol. Ensure a consistent time interval between the administration of each drug if not co-formulated.

  • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of AS-1763 in a lymphoma xenograft model.

Experimental_Workflow start Start cell_culture OCI-Ly10 Cell Culture start->cell_culture tumor_implantation Tumor Cell Implantation in SCID Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_vehicle Vehicle Control Group randomization->treatment_vehicle treatment_as1763 AS-1763 Monotherapy (e.g., 30 mg/kg, 100 mg/kg) randomization->treatment_as1763 treatment_combo Combination Therapy (AS-1763 + Bcl-2 Inhibitor) randomization->treatment_combo data_collection Tumor Volume & Body Weight Measurement (2x/week) treatment_vehicle->data_collection treatment_as1763->data_collection treatment_combo->data_collection endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³ or Pre-defined Timepoint) data_collection->endpoint endpoint->data_collection No tissue_collection Tissue Collection & Analysis (e.g., Pharmacokinetics, Biomarkers) endpoint->tissue_collection Yes data_analysis Data Analysis (TGI, Statistical Significance) tissue_collection->data_analysis end End data_analysis->end

Workflow for in vivo study of AS-1763 in lymphoma models.

Conclusion

AS-1763 (docirbrutinib) has demonstrated promising preclinical anti-tumor activity in lymphoma models, attributed to its potent and selective inhibition of BTK. The provided protocols offer a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of this novel therapeutic agent for B-cell malignancies.

References

Application Notes and Protocols for Assessing Apoptosis Induced by BTK Inhibitor 18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for B-cell proliferation, differentiation, and survival.[1][2] In various B-cell malignancies, constitutive activation of the BCR pathway and subsequent BTK signaling provides a significant survival and proliferation advantage to neoplastic cells.[2] Inhibition of BTK disrupts these pro-survival signals, leading to apoptosis, making it a key therapeutic strategy.[1]

BTK inhibitor 18, also identified as CHMFL-BTK-11 and AS-1763, is a potent, selective, and orally active covalent inhibitor of BTK.[3] It forms an irreversible covalent bond with a cysteine residue (Cys-481) in the ATP-binding site of BTK, leading to the sustained inactivation of the kinase.[1] Preclinical studies have demonstrated that this compound induces apoptosis in various B-cell lymphoma and leukemia cell lines. This document provides detailed protocols for assessing the apoptotic effects of this compound in relevant cell lines.

Signaling Pathway Overview

BTK is a key mediator of downstream signaling from the B-cell receptor. Its activation triggers a cascade involving Phosphoinositide 3-kinase (PI3K)/AKT and Nuclear Factor-kappa B (NF-κB) pathways, which promote the expression of anti-apoptotic proteins, such as members of the Bcl-2 family, thereby ensuring cell survival.[4][5][6] Inhibition of BTK by compounds like this compound blocks these survival signals, leading to the activation of the intrinsic apoptotic pathway.

BTK_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PI3K PI3K BTK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Activation Bcl2 Anti-apoptotic Bcl-2 family proteins NFkB->Bcl2 Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition BTKi18 This compound BTKi18->BTK Inhibition

BTK Signaling Pathway and Apoptosis Regulation.

Data Presentation

Disclaimer: The following data are illustrative examples derived from studies on various BTK inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) and are intended to represent the expected outcomes of the described protocols. Results with this compound may vary.

Table 1: Induction of Apoptosis by BTK Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines (Annexin V/PI Staining)

Cell LineTreatment (Concentration)Duration (h)Apoptotic Cells (%)
JeKo-1 Control (DMSO)725.2 ± 1.1
Ibrutinib (1 µM)7233.4 ± 4.5
Ibrutinib (10 µM)7268.7 ± 6.2
Mino Control (DMSO)726.8 ± 1.5
Acalabrutinib (1 µM)7225.1 ± 3.8
Acalabrutinib (10 µM)7255.9 ± 5.1
Z-138 Control (DMSO)488.1 ± 2.0
Zanubrutinib (1 µM)4840.3 ± 4.2
Zanubrutinib (5 µM)4875.6 ± 7.9

Table 2: Caspase-3/7 Activation in Chronic Lymphocytic Leukemia (CLL) Cells

Patient SampleTreatment (Concentration)Duration (h)Caspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
CLL-1 Control (DMSO)481,520 ± 1801.0
Acalabrutinib (1 µM)486,840 ± 5504.5
Acalabrutinib (5 µM)4812,460 ± 9708.2
CLL-2 Control (DMSO)482,150 ± 2101.0
Ibrutinib (1 µM)489,030 ± 7604.2
Ibrutinib (5 µM)4816,340 ± 1,2107.6

Table 3: Western Blot Analysis of Apoptotic Markers in DLBCL Cell Lines

Cell LineTreatment (1 µM, 48h)Cleaved PARP (Fold Change)Cleaved Caspase-3 (Fold Change)Bcl-xL (Fold Change)
TMD8 Control (DMSO)1.01.01.0
BTK Inhibitor5.8 ± 0.74.9 ± 0.60.3 ± 0.1
HBL-1 Control (DMSO)1.01.01.0
BTK Inhibitor4.2 ± 0.53.7 ± 0.40.4 ± 0.1

Experimental Protocols

Experimental_Workflow cluster_assays Apoptosis Assays start Start: B-cell malignancy cell culture treatment Treat cells with This compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest annexinV Annexin V / PI Staining (Flow Cytometry) harvest->annexinV caspase Caspase-Glo 3/7 Assay (Luminescence) harvest->caspase western Western Blot (Cleaved PARP, Caspase-3, Bcl-2 family) harvest->western analysis Data Analysis: Quantify Apoptosis, Caspase Activity, Protein Levels annexinV->analysis caspase->analysis western->analysis end Conclusion: Assess pro-apoptotic efficacy of this compound analysis->end

General Workflow for Apoptosis Assessment.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis.

Materials:

  • This compound

  • B-cell malignancy cell line (e.g., JeKo-1, Mino)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Cell Harvesting:

    • Collect cells (including supernatant for suspension cells) into 15 mL conical tubes.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with 2 mL of cold PBS and centrifuge again.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Data Analysis:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cells cultured in white-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in a 100 µL volume in a white-walled 96-well plate.

    • Treat cells with this compound and controls as described in Protocol 1. Include a cell-free blank control.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average blank reading from all experimental readings.

    • Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP, cleaved Caspase-3, and members of the Bcl-2 family.

Materials:

  • This compound

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bcl-xL, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets with ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., Actin).

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the pro-apoptotic activity of this compound. By employing a multi-parametric approach that includes assessing membrane integrity, executioner caspase activity, and the status of key apoptotic proteins, researchers can robustly characterize the mechanism of action of this targeted inhibitor. These assays are essential for the preclinical evaluation and development of novel BTK inhibitors for B-cell malignancies.

References

Application Notes and Protocols: Docirbrutinib in Combination with Targeted Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docirbrutinib (AS-1763) is an investigational, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a pan-mutant inhibitor, it has demonstrated activity against both wild-type BTK and various clinically relevant resistance mutations, including C481S, that render covalent BTK inhibitors ineffective.[2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[2][4] Preclinical evidence suggests that combining docirbrutinib with other targeted agents, particularly those that modulate apoptotic pathways, can lead to synergistic anti-tumor activity.[2][5][6]

These application notes provide an overview of the preclinical data and detailed protocols for investigating docirbrutinib in combination with other targeted agents, with a focus on Bcl-2 and Mcl-1 inhibitors.

Data Presentation: Preclinical Synergy of Docirbrutinib Combinations

The following tables summarize the key findings from preclinical studies evaluating docirbrutinib in combination with the Bcl-2 inhibitor venetoclax and the Mcl-1 inhibitor AZD5991 in Chronic Lymphocytic Leukemia (CLL) models.

Table 1: In Vitro Efficacy of Docirbrutinib in Combination with Venetoclax and AZD5991 in Relapsed/Refractory CLL Cells

Cell TypeDrug CombinationDocirbrutinib Concentration(s)Key FindingReference
Relapsed/Refractory Primary CLL Cells (n=5)Docirbrutinib + Venetoclax0.01, 0.1, and 1 µMSensitized CLL cells (harboring BTK and/or BCL-2 mutations) to venetoclax-induced cell death.[5][6]
Relapsed/Refractory Primary CLL Cells (n=5)Docirbrutinib + AZD59910.01, 0.1, and 1 µMSensitized CLL cells (harboring BTK and/or BCL-2 mutations) to AZD5991-induced cell death.[5][6]

Table 2: Impact of Docirbrutinib on Pro- and Anti-Apoptotic Proteins in CLL Cells

TreatmentEffect on Protein LevelsReference
DocirbrutinibReduction in MCL-1 and BCL-XL levels[5][7]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) and Apoptotic Signaling Pathways

Docirbrutinib inhibits BTK, a key kinase in the BCR signaling cascade. This inhibition disrupts downstream signaling, including the activation of PLCγ2. The combination of docirbrutinib with a Bcl-2 inhibitor like venetoclax targets two distinct but complementary survival pathways in malignant B-cells.

BCR_and_Apoptosis_Signaling cluster_0 BCR Signaling Pathway cluster_1 Apoptotic Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mcl1 Mcl-1 Mcl1->Bax_Bak Apoptosis Apoptosis Bax_Bak->Apoptosis Docirbrutinib Docirbrutinib Docirbrutinib->BTK Venetoclax Venetoclax Venetoclax->Bcl2 AZD5991 AZD5991 AZD5991->Mcl1

Caption: Dual inhibition of BCR and anti-apoptotic pathways.

Experimental Workflow for Assessing Drug Synergy

A typical workflow to assess the synergistic effects of docirbrutinib in combination with another targeted agent involves cell viability assays followed by synergy analysis using the Chou-Talalay method.

Synergy_Workflow Start Start: Select Cell Lines SingleAgent Single-Agent Dose Response (Docirbrutinib, Agent X) Start->SingleAgent ViabilityAssay1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) SingleAgent->ViabilityAssay1 IC50 Determine IC50 for each agent ViabilityAssay1->IC50 Combination Combination Treatment (Constant Ratio or Checkerboard) IC50->Combination ViabilityAssay2 Cell Viability Assay Combination->ViabilityAssay2 ChouTalalay Chou-Talalay Analysis (CompuSyn Software) ViabilityAssay2->ChouTalalay CI Calculate Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism ChouTalalay->CI End End: Report Synergy CI->End

Caption: Workflow for determining drug synergy.

Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Studies

This protocol outlines the use of a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to assess the effects of docirbrutinib alone and in combination.

Materials:

  • Target B-cell malignancy cell lines (e.g., OCI-Ly10 with BTK mutations, primary CLL cells).

  • Complete cell culture medium.

  • Docirbrutinib, Venetoclax, AZD5991 (or other targeted agent).

  • 96-well white, clear-bottom tissue culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Drug Preparation: Prepare serial dilutions of docirbrutinib and the combination agent (e.g., venetoclax) in culture medium.

  • Treatment:

    • Single Agent: Add serial dilutions of each drug to respective wells.

    • Combination: Add drugs in combination at a constant molar ratio (e.g., based on the ratio of their individual IC50 values) or in a checkerboard matrix of varying concentrations.

    • Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the percentage of cell viability for each condition.

    • Determine the IC50 values for single agents using non-linear regression.

    • Use the dose-response data for synergy analysis.

Protocol 2: Synergy Analysis using the Chou-Talalay Method

This protocol describes the analysis of drug combination data to determine synergy.

Software:

  • CompuSyn® or similar software for Chou-Talalay analysis.

Procedure:

  • Data Input: Enter the dose-response data from the single-agent and combination experiments into the software. This includes drug concentrations and the corresponding fraction of cells affected (fa, where fa = 1 - % viability/100).

  • Median-Effect Analysis: The software will generate median-effect plots for each drug and the combination to determine the slope (m) and the dose that produces the median effect (Dm or IC50).

  • Combination Index (CI) Calculation: The software calculates the Combination Index (CI) at different effect levels (fa).

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

  • Data Visualization:

    • Fa-CI Plot (Chou-Talalay Plot): A plot of CI versus the fraction affected (fa) provides a visualization of synergy across a range of effect levels.

    • Isobologram: A graphical representation of iso-effective combinations. Data points falling below the line of additivity indicate synergy.

Protocol 3: Western Blotting for Phospho-BTK and Downstream Signaling

This protocol is for assessing the pharmacodynamic effects of docirbrutinib on the BCR signaling pathway.

Materials:

  • Treated cell lysates.

  • BCA Protein Assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-MCL-1, anti-Actin (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with docirbrutinib at various concentrations (e.g., 10 nM, 100 nM) and for different durations.

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.

Conclusion

The preclinical data strongly support the combination of docirbrutinib with Bcl-2 and Mcl-1 inhibitors as a promising therapeutic strategy in B-cell malignancies. The provided protocols offer a framework for researchers to further investigate these and other potential combinations with docirbrutinib. Quantitative analysis of synergy is crucial for the rational design of future clinical trials. As docirbrutinib is still under investigation, these application notes are intended for research purposes only.

References

Application Notes: Characterization of BTK Inhibitor 18 in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in multiple cell types, most notably B-lymphocytes.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as autoimmune disorders.[2][3]

BTK Inhibitor 18 is a potent and selective, orally active covalent inhibitor of BTK.[4] It functions by forming an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on primary patient samples, offering a valuable tool for researchers, scientists, and drug development professionals.

Mechanism of Action

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated. This involves the activation of upstream kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[5] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to downstream signaling events including calcium mobilization and the activation of transcription factors like NF-κB.[1][5] These pathways are essential for maintaining the survival and proliferation of B-cells.[6] this compound blocks this cascade by irreversibly inhibiting BTK, thereby preventing its downstream signaling functions and ultimately leading to decreased proliferation and the induction of apoptosis in malignant B-cells.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency data for this compound, compiled from preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

ParameterTarget/Cell LineAssay TypeIC50/EC50 (nM)Reference
Enzymatic Activity Recombinant BTKKinase Assay0.85[8]
Cellular BTK Autophosphorylation Primary CLL CellsWestern Blot~10[9]
Cellular Proliferation OCI-Ly10 (Lymphoma Cell Line)Viability Assay2.0[8]
Cellular Proliferation Primary CLL CellsViability Assay5 - 50[10]
Target Engagement (BTK Occupancy) Primary PBMCsTR-FRET Assay~15[11]
CD69 Downregulation BCR-Stimulated PBMCsFlow Cytometry12[9]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. BTK)
BTK 0.85 1
ITK>1000>1176
TEC>500>588
EGFR>2000>2352
SRC>1500>1764

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PI3K PI3K PI3K->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (p-PLCγ2) Inhibitor This compound Inhibitor->BTK Irreversibly Inhibits Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization NFkB NF-κB Pathway Ca_Mobilization->NFkB Transcription Gene Transcription NFkB->Transcription Proliferation Proliferation Survival Differentiation Transcription->Proliferation Experimental_Workflow cluster_assays 5. Downstream Assays PatientSample 1. Patient Sample Collection (Whole Blood / Bone Marrow) PBMC_Isolation 2. PBMC Isolation (Ficoll Density Gradient) PatientSample->PBMC_Isolation BCell_Enrichment 3. B-Cell Enrichment (Negative Selection Kit) PBMC_Isolation->BCell_Enrichment Treatment 4. Culture & Treatment (this compound Titration) BCell_Enrichment->Treatment Viability Viability / Apoptosis Assay Treatment->Viability Western Western Blot (p-BTK, p-PLCγ2) Treatment->Western Flow Flow Cytometry (Target Occupancy, Phenotyping) Treatment->Flow DataAnalysis 6. Data Analysis & Interpretation Viability->DataAnalysis Western->DataAnalysis Flow->DataAnalysis BTK_Inhibition_Effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_outcome Functional Outcome Inhibition This compound (Covalent Binding to BTK) pBTK ↓ p-BTK (Tyr223) Inhibition->pBTK pPLCg2 ↓ p-PLCγ2 pBTK->pPLCg2 Calcium ↓ Ca²⁺ Mobilization pPLCg2->Calcium NFkB_Activity ↓ NF-κB Activity Calcium->NFkB_Activity Activation ↓ B-Cell Activation Markers (e.g., CD69, CD86) NFkB_Activity->Activation Proliferation ↓ Cell Proliferation NFkB_Activity->Proliferation Apoptosis ↑ Apoptosis Proliferation->Apoptosis leads to

References

Application Notes and Protocols for AS-1763 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1763, also known as docirbrutinib, is a potent, selective, and orally available non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is under investigation for the treatment of B-cell malignancies, particularly in cases that have developed resistance to other BTK inhibitors.[3][4] The emergence of resistance to first-generation covalent BTK inhibitors, often through mutations at the C481 residue of BTK, has created a significant clinical challenge.[1][3] AS-1763 is designed to overcome this by binding to BTK in a reversible manner, independent of the C481 residue, and has shown efficacy against both wild-type and various mutant forms of BTK.[1][5] These application notes provide detailed protocols and data for utilizing AS-1763 as a tool to study drug resistance mechanisms in B-cell malignancies.

Mechanism of Action and Resistance

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][6] Covalent BTK inhibitors, such as ibrutinib, form an irreversible bond with the cysteine residue at position 481 in the BTK active site.[3] A common mechanism of acquired resistance is the mutation of this cysteine to a serine (C481S), which prevents the covalent binding of these inhibitors.[1][2] More recently, non-C481 mutations have been identified that confer resistance to non-covalent BTK inhibitors like pirtobrutinib.[5][7]

AS-1763 is a pan-mutant BTK inhibitor that has demonstrated potent activity against wild-type BTK and a range of clinically relevant mutants, including C481x, T474x, and L528x.[1][4][5] Its non-covalent binding mode allows it to effectively inhibit BTK even when the C481 residue is mutated.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of AS-1763 against Wild-Type and Mutant BTK
TargetAS-1763 IC50 (nM)
Wild-Type BTK (activated)0.85[2]
C481S Mutant BTK0.99[2]
Other c/ncBTKi-resistant mutations (C481x, T474x, L528x)<10[5]
Table 2: Preliminary Clinical Efficacy of Docirbrutinib (AS-1763) in a Phase 1b Study (NCT05602363)
Patient PopulationTreatment DoseOutcome
Chronic Lymphocytic Leukemia (CLL)≥300 mg BID3 of 4 patients (75%) achieved Partial Response (PR) or PR with lymphocytosis (PR-L)[5]
Chronic Lymphocytic Leukemia (CLL)Not specified5 of 9 patients achieved PR or PR-L[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for BTK Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AS-1763 against wild-type or mutant BTK.

Materials:

  • Recombinant human BTK (wild-type or mutant)

  • AS-1763 (docirbrutinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of AS-1763 in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted AS-1763 or DMSO (vehicle control).

  • Add 5 µL of recombinant BTK enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each AS-1763 concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the AS-1763 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for BTK Autophosphorylation

This protocol assesses the ability of AS-1763 to inhibit BTK activity within a cellular context by measuring its autophosphorylation.

Materials:

  • HEK293 cells transfected with a vector expressing wild-type or mutant BTK.

  • AS-1763 (docirbrutinib)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK.

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HEK293 cells expressing the BTK construct of interest in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of AS-1763 or DMSO for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.[7]

Protocol 3: Apoptosis Assay in Primary CLL Cells

This protocol measures the induction of apoptosis in patient-derived Chronic Lymphocytic Leukemia (CLL) cells following treatment with AS-1763.

Materials:

  • Primary CLL cells isolated from patient blood.

  • RPMI-1640 medium with 10% FBS.

  • AS-1763 (docirbrutinib)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.

  • Culture the cells in RPMI-1640 medium.

  • Treat the cells with AS-1763 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 24 to 72 hours.[8][9]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).[8]

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 / DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

AS1763_Mechanism_of_Action cluster_covalent Covalent BTK Inhibitors (e.g., Ibrutinib) cluster_noncovalent AS-1763 (Non-Covalent Inhibitor) Ibrutinib Ibrutinib WT_BTK Wild-Type BTK (Cys481) Ibrutinib->WT_BTK Covalent Bond (Inhibition) C481S_BTK Mutant BTK (C481S) Ibrutinib->C481S_BTK Binding Prevented (Resistance) BCR_Signaling BCR Signaling (Cell Survival) WT_BTK->BCR_Signaling Active C481S_BTK->BCR_Signaling Active AS1763 AS-1763 WT_BTK2 Wild-Type BTK AS1763->WT_BTK2 Non-Covalent Binding (Inhibition) Mutant_BTK Mutant BTK (C481S, T474x, etc.) AS1763->Mutant_BTK Non-Covalent Binding (Inhibition)

Caption: Mechanism of AS-1763 in overcoming drug resistance.

Experimental_Workflow_for_BTK_Inhibitor_Evaluation Start Start In_Vitro_Kinase In Vitro Kinase Assays (Wild-Type & Mutant BTK) Start->In_Vitro_Kinase Cell_Based_Phospho Cell-Based Assays (BTK Autophosphorylation) In_Vitro_Kinase->Cell_Based_Phospho Cell_Viability Cell Viability/Apoptosis Assays (e.g., in CLL cells) Cell_Based_Phospho->Cell_Viability Downstream_Signaling Downstream Signaling Analysis (p-PLCγ2, p-ERK) Cell_Viability->Downstream_Signaling In_Vivo In Vivo Xenograft Models (Tumor Growth Inhibition) Downstream_Signaling->In_Vivo Clinical_Trials Clinical Trials (Phase I/II) In_Vivo->Clinical_Trials

Caption: Experimental workflow for evaluating a BTK inhibitor.

References

Application Notes and Protocols: Ex Vivo Efficacy of BTK Inhibitor 18 in Patient-Derived Chronic Lymphocytic Leukemia (CLL) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a fundamental role in B-cell receptor (BCR) signaling.[1][2] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[3][4] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), this pathway is often constitutively active, driving uncontrolled cell growth and survival.[1][3] Consequently, BTK has emerged as a key therapeutic target for these diseases.[4][5]

BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the aberrant BCR signaling cascade and inducing cancer cell death.[3][6] To evaluate the therapeutic potential of novel BTK inhibitors like the hypothetical "BTK Inhibitor 18," it is crucial to assess their effects in a biologically relevant context. Ex vivo assays using patient-derived cancer cells offer a powerful platform for this purpose.[7][8] These assays can replicate the complex tumor microenvironment, providing valuable insights into a drug's mechanism of action and predicting its potential clinical efficacy.[7][9]

This document provides detailed protocols for evaluating the ex vivo efficacy of this compound on primary CLL cells isolated from patients. The methodologies cover cell isolation, a co-culture system that mimics the lymph node microenvironment, and key endpoint assays for proliferation and apoptosis.

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases. BTK is a central mediator in this pathway. Its activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling cascades including NF-κB, MAPK, and AKT pathways, ultimately promoting B-cell proliferation and survival.[10][11][12] BTK inhibitors block this process, thereby inhibiting the growth of malignant B-cells.[3][10]

BTK_Signaling_Pathway BTK Signaling Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLCg2 MAPK MAPK Pathway DAG_IP3->MAPK NFkB NF-κB Pathway DAG_IP3->NFkB AKT AKT Pathway DAG_IP3->AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation AKT->Proliferation BTKi This compound BTKi->BTK Inhibition

Caption: The central role of BTK in the B-Cell Receptor (BCR) signaling pathway.

Quantitative Data Summary

The following tables summarize representative data for this compound, illustrating its potency and efficacy in ex vivo models.

Table 1: Biochemical Potency of this compound

Target Kinase IC50 (nM) Description
Wild-Type BTK 1.5 Potent inhibition of purified wild-type BTK enzyme.
C481S Mutant BTK 250.0 Reduced, but still present, activity against the common C481S resistance mutation.[13]

| Off-Target Kinases (e.g., EGFR, TEC) | >1000 | High selectivity for BTK over other kinases, suggesting a favorable safety profile.[14][15] |

Table 2: Ex Vivo Efficacy of this compound in Patient-Derived CLL Cells (n=20)

Endpoint Assay Result (at 1 µM) Description
Inhibition of Proliferation (CFSE Assay) 85% ± 7% (Mean ± SD) Strong anti-proliferative effect on CLL cells stimulated in a microenvironment-mimicking co-culture.[9]
Induction of Apoptosis (Annexin V Assay) 60% ± 12% (Mean ± SD) Significant induction of programmed cell death after 72 hours of treatment.
p-BTK (Y223) Inhibition (Western Blot) >95% Near-complete inhibition of BTK autophosphorylation, confirming target engagement in primary cells.[16]

| p-PLCγ2 Inhibition (Western Blot) | >90% | Potent inhibition of a key downstream signaling molecule.[17] |

Experimental Workflow

The overall workflow for the ex vivo evaluation of this compound involves several sequential steps, from patient sample acquisition to data analysis and interpretation.

ExVivo_Workflow Experimental Workflow for Ex Vivo Assay cluster_assays Endpoint Assays start Patient Blood Sample (CLL) isolate Isolate PBMCs via Ficoll Gradient start->isolate culture Co-culture with Stromal Cells + CpG + IL-2 isolate->culture treat Treat with this compound (Dose-Response) culture->treat incubate Incubate for 72-96h treat->incubate prolif Proliferation Assay (CFSE / BrdU) incubate->prolif apoptosis Apoptosis Assay (Annexin V / PI) incubate->apoptosis western Target Engagement (Western Blot for p-BTK) incubate->western analysis Data Analysis (IC50, % Apoptosis) prolif->analysis apoptosis->analysis western->analysis

Caption: Workflow from patient sample processing to data analysis.

Detailed Experimental Protocols

Protocol 1: Isolation of Patient-Derived CLL Cells

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which are predominantly CLL cells in patients with high lymphocyte counts, from whole blood.

Materials:

  • Human peripheral blood from CLL patients

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 25 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL tube, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.

  • Transfer the cells to a new 50 mL tube and wash by adding PBS up to 50 mL.

  • Centrifuge at 300 x g for 10 minutes. Discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.

Protocol 2: Ex Vivo Co-culture and Inhibitor Treatment

This protocol establishes a co-culture system to mimic the supportive lymph node microenvironment, which is critical for CLL cell survival and proliferation.[7][9]

Materials:

  • Isolated patient-derived CLL cells

  • HS-5 stromal cell line

  • Complete RPMI-1640 medium

  • CpG oligodeoxynucleotide (CpG-ODN)

  • Recombinant human Interleukin-2 (IL-2)

  • This compound (stock solution in DMSO)

  • 96-well culture plates

Procedure:

  • Seed HS-5 stromal cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • On the day of the experiment, remove the medium from the HS-5 cells.

  • Resuspend the isolated CLL cells in fresh complete medium at a concentration of 1 x 10^7 cells/mL.

  • Add the CLL cells to the HS-5 stromal cell layer at a ratio of approximately 100:1 (CLL:stromal).[9]

  • Stimulate the co-culture by adding CpG-ODN (final concentration ~2.5 µg/mL) and IL-2 (final concentration ~100 U/mL) to the medium.[7][9]

  • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.

  • Add the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 72-96 hours).

Protocol 3: Proliferation Assay (CFSE Staining)

This assay measures the extent of cell division based on the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • CFSE dye

  • PBS

  • Flow cytometer

Procedure:

  • Prior to co-culture, resuspend isolated CLL cells in PBS at 1 x 10^7 cells/mL.

  • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

  • Wash the cells twice with complete medium.

  • Proceed with the co-culture and inhibitor treatment as described in Protocol 2.

  • After the incubation period, harvest the non-adherent CLL cells.

  • Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will exhibit successive halving of CFSE intensity.

  • Quantify the percentage of divided cells in each treatment condition relative to the vehicle control.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Following inhibitor treatment (Protocol 2), harvest the non-adherent CLL cells from the wells.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 5: Western Blot for Phospho-BTK

This protocol confirms target engagement by measuring the phosphorylation status of BTK.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-BTK Y223, anti-total-BTK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Treat a higher number of cells (e.g., in a 6-well plate format) as described in Protocol 2 for a shorter duration (e.g., 2-4 hours).

  • Harvest and wash the CLL cells.

  • Lyse the cell pellet with ice-cold RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe for total BTK as a loading control.

References

Application Notes and Protocols for Docirbrutinib in Phospho-Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docirbrutinib (AS-1763) is a highly selective, non-covalent, pan-mutant Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of various B-cell malignancies.[3] Docirbrutinib has shown potent activity against both wild-type and various mutant forms of BTK that confer resistance to covalent BTK inhibitors.[2][3]

Phospho-flow cytometry is a powerful technique to dissect signaling pathways at the single-cell level. It allows for the quantitative measurement of protein phosphorylation, providing insights into the pharmacodynamic effects of kinase inhibitors like docirbrutinib.[4][5] These application notes provide a detailed protocol for utilizing phospho-flow cytometry to assess the inhibitory activity of docirbrutinib on the BCR signaling pathway.

B-Cell Receptor (BCR) Signaling Pathway and Docirbrutinib's Mechanism of Action

Upon antigen binding, the BCR initiates a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream substrates, including Phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors that promote cell survival and proliferation.[3] Docirbrutinib, as a non-covalent inhibitor, binds to BTK and prevents its phosphorylation and subsequent activation of downstream signaling.[3]

BCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK BTK BCR->BTK Recruitment & Activation Antigen Antigen Antigen->BCR Activation pBTK p-BTK BTK->pBTK Phosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (e.g., NF-κB, ERK) pPLCg2->Downstream Docirbrutinib Docirbrutinib Docirbrutinib->BTK Inhibition

BCR signaling pathway and the inhibitory action of docirbrutinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for docirbrutinib.

ParameterValueCell Type/AssayReference
Mechanism of Action Non-covalent, pan-mutant BTK inhibitor-[1][2]
Key Phospho-Targets p-BTK (Tyr223), p-PLCγ2 (Tyr1217)CLL Cells[3]
In Vitro Concentration Range 0.01, 0.1, and 1 µMCLL Cells[3]

Note: Specific IC50 values for docirbrutinib determined by phospho-flow cytometry are not yet widely published. The provided concentration range is based on in vitro studies assessing its biological effects.

Experimental Protocols

Phospho-Flow Cytometry Protocol for Assessing Docirbrutinib Activity

This protocol describes the methodology to measure the inhibition of BCR-induced phosphorylation of BTK and PLCγ2 in a human B-cell lymphoma cell line (e.g., Ramos) or primary B-cells following treatment with docirbrutinib.

Materials:

  • Cells: Ramos (human Burkitt's lymphoma cell line) or primary B-cells

  • Inhibitor: Docirbrutinib (stock solution in DMSO)

  • Media: RPMI-1640 + 10% FBS

  • Stimulant: Anti-human IgM, F(ab')2 fragment

  • Fixation Buffer: 1.6% Paraformaldehyde (PFA)

  • Permeabilization Buffer: Ice-cold 90% Methanol

  • Staining Buffer: PBS + 2% FBS

  • Antibodies:

    • Anti-p-BTK (Tyr223), e.g., FITC or Alexa Fluor 488 conjugated

    • Anti-p-PLCγ2 (Tyr1217), e.g., PE or Alexa Fluor 647 conjugated

    • B-cell marker (e.g., Anti-CD19 or Anti-CD20) for primary cells

    • Viability dye (optional)

Experimental Workflow:

experimental_workflow prep 1. Cell Preparation treat 2. Docirbrutinib Treatment (e.g., 1 hour, 37°C) prep->treat stim 3. BCR Stimulation (e.g., anti-IgM, 10 min, 37°C) treat->stim fix 4. Fixation (e.g., 1.6% PFA) stim->fix perm 5. Permeabilization (e.g., 90% Methanol) fix->perm stain 6. Antibody Staining (p-BTK, p-PLCγ2) perm->stain acquire 7. Flow Cytometry Analysis stain->acquire

Experimental workflow for phospho-flow cytometry analysis.

Procedure:

  • Cell Preparation:

    • Culture Ramos cells or isolate primary B-cells.

    • Wash and resuspend cells in pre-warmed RPMI-1640 + 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of cell suspension into a 96-well plate.

  • Docirbrutinib Treatment:

    • Prepare serial dilutions of docirbrutinib in cell culture medium. A suggested starting range is 0.01 µM to 1 µM.[3]

    • Include a DMSO vehicle control.

    • Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.

  • BCR Stimulation:

    • Prepare anti-IgM F(ab')2 fragment at a working concentration (e.g., 10 µg/mL).

    • Add the stimulant to all wells except the unstimulated control.

    • Incubate for 10 minutes at 37°C.[6]

  • Fixation:

    • Immediately stop the reaction by adding 100 µL of 1.6% PFA to each well.[6]

    • Incubate for 15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently vortex the cell pellets to resuspend them in the residual volume.

    • Add 200 µL of ice-cold 90% methanol dropwise while vortexing.[6]

    • Incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells twice with 200 µL of Staining Buffer.

    • Prepare an antibody cocktail in Staining Buffer containing anti-p-BTK and anti-p-PLCγ2 antibodies. If using primary cells, include a B-cell marker.

    • Resuspend the cell pellet in 50 µL of the antibody cocktail.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells once with 200 µL of Staining Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 150 µL of Staining Buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Analyze the data using appropriate software. Gate on the cell population of interest and quantify the Median Fluorescence Intensity (MFI) of the phospho-specific antibodies.

Data Interpretation

A decrease in the MFI of p-BTK and p-PLCγ2 in docirbrutinib-treated samples compared to the stimulated control indicates successful inhibition of the BCR signaling pathway. The concentration-dependent inhibition can be used to determine the IC50 of docirbrutinib.

Troubleshooting

IssuePossible CauseSolution
Low phospho-signal Inefficient stimulationOptimize stimulant concentration and incubation time.
Loss of phosphorylation during sample preparationKeep cells on ice when possible and work quickly.
High background staining Insufficient washingIncrease the number of wash steps.
Non-specific antibody bindingUse an Fc block and titrate antibody concentrations.
Cell clumping Cell death or over-fixationUse a viability dye to exclude dead cells. Optimize fixation conditions.

Conclusion

Phospho-flow cytometry is a robust method for characterizing the pharmacodynamic effects of docirbrutinib on the BCR signaling pathway. This detailed protocol provides a framework for researchers to assess the inhibitory activity of docirbrutinib and similar BTK inhibitors in a quantitative and high-throughput manner.

References

Troubleshooting & Optimization

Technical Support Center: BTK Inhibitor 18 (AS-1763/Docirbrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of BTK Inhibitor 18, also known as AS-1763 or docirbrutinib. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AS-1763), and is it a covalent or non-covalent inhibitor?

A1: this compound (AS-1763/docirbrutinib) is a potent, highly selective, and orally available inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Contrary to some initial classifications of other BTK inhibitors, AS-1763 is a non-covalent inhibitor.[1][4][5] This means it does not form a permanent covalent bond with the Cysteine 481 residue in the BTK active site, a mechanism common to first-generation BTK inhibitors like ibrutinib.[6][7] Its non-covalent nature is a key feature, allowing it to be effective against BTK enzymes with the C481S mutation, which confers resistance to covalent inhibitors.[1][5][8]

Q2: I am having trouble dissolving this compound. Is it known to be poorly soluble?

A2: While specific aqueous solubility data for this compound (AS-1763) is not widely published in public literature, it is described as an orally available compound that has advanced to clinical trials.[2][5] This suggests it possesses sufficient solubility and permeability for in vivo absorption. However, like many small molecule kinase inhibitors, it may have limited solubility in purely aqueous buffers. It is common for such compounds to require an organic co-solvent, such as Dimethyl Sulfoxide (DMSO), for initial reconstitution.

Q3: What is the recommended starting solvent for preparing a stock solution?

A3: For most small molecule inhibitors, the standard recommended starting solvent is high-purity, anhydrous DMSO. Prepare a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher) in DMSO first. This stock can then be serially diluted into aqueous buffers or cell culture media for your final experimental concentrations. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.

Q4: Can I dissolve the compound directly in aqueous buffers like PBS or saline?

A4: Direct dissolution in aqueous buffers is generally not recommended for compounds of this class without specific solubility data confirming this is possible. It is highly likely that the inhibitor will not fully dissolve, leading to inaccurate concentrations and unreliable experimental results. Always prepare a primary stock solution in an organic solvent like DMSO.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when I dilute my DMSO stock solution into my aqueous assay buffer.
  • Question: I prepared a 10 mM stock of this compound in DMSO. When I diluted it to 10 µM in my cell culture medium, I saw a cloudy precipitate. What should I do?

  • Answer: This indicates that the inhibitor's solubility limit has been exceeded in the final aqueous solution. Here are several steps to troubleshoot this issue:

    • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of the inhibitor. Your target concentration may be above its solubility limit in the final assay medium.

    • Reduce the DMSO Stock Concentration: Preparing a lower concentration DMSO stock (e.g., 1 mM) and adding a proportionally larger volume to your aqueous buffer can sometimes help. This method increases the total volume of the organic co-solvent slightly, which can aid solubility. Always ensure the final DMSO concentration remains below your assay's tolerance level.

    • Use a Surfactant or Co-solvent: For challenging compounds, adding a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) to the final aqueous solution can help maintain solubility. This is more common for in vivo formulations but can be adapted for in vitro use if properly controlled.

    • Gentle Warming and Vortexing: After diluting the DMSO stock, gently warm the solution to 37°C and vortex briefly. This can sometimes help dissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound. Do not boil the solution.

    • Sonication: Brief sonication in a water bath can also help break up aggregates and improve dissolution. Use short bursts to avoid heating the sample.

Problem: My powdered compound won't dissolve completely in DMSO.
  • Question: I am trying to make a 20 mM stock solution in DMSO, but I see solid particles that won't go into solution. What is wrong?

  • Answer: This could be due to several factors:

    • Insufficient Solvent Volume: Double-check your calculations to ensure you have added the correct volume of DMSO for your target concentration.

    • Solubility Limit in DMSO: While unlikely for many inhibitors, you may have exceeded the compound's solubility limit even in DMSO. Try preparing a lower concentration stock (e.g., 10 mM).

    • Compound Hydration: If the compound has absorbed moisture, it can be harder to dissolve. Ensure you are using anhydrous DMSO and that the compound vial has been stored properly in a desiccator.

    • Mechanical Agitation: Ensure you are mixing thoroughly. Vortex the solution for 1-2 minutes. Gentle warming (to 37°C) or brief sonication can also be applied to facilitate dissolution in the primary organic solvent.

Data Presentation

Since specific solubility values for this compound (AS-1763) are not publicly available, researchers should perform their own solubility tests. Use the table below to log and compare solubility in various solvents.

Solvent SystemTarget Concentration (mM)Visual Observation (Clear/Hazy/Precipitate)Max Achieved Solubility (mM)
100% DMSO10
100% DMSO20
100% DMSO50
100% Ethanol10
1:1 DMSO:Ethanol10
PBS (pH 7.4)0.01 (10 µM)
Culture Media + 10% FBS0.01 (10 µM)

Experimental Protocols

Protocol: Determining Maximum Solubility in an Aqueous Buffer

This protocol provides a method to determine the approximate solubility limit of this compound when diluted from a DMSO stock into an aqueous solution.

  • Prepare a High-Concentration Stock: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Set Up Serial Dilutions: In a series of microcentrifuge tubes, add your final aqueous buffer (e.g., PBS, pH 7.4).

  • Spike with Inhibitor Stock: Add a small, fixed volume of the 20 mM DMSO stock to each tube to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO concentration constant and below 0.5%. For example, to make a 100 µM solution, add 0.5 µL of 20 mM stock to 99.5 µL of buffer.

  • Equilibrate and Observe:

    • Vortex each tube gently for 30 seconds.

    • Incubate at room temperature (or your experimental temperature, e.g., 37°C) for 1-2 hours to allow the solution to equilibrate.

    • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains a clear, homogenous solution is your approximate solubility limit under these conditions.

  • Optional - Spectrophotometric Analysis: For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound. Carefully measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the soluble fraction.

Visualizations

G start_node Start: Need to prepare This compound solution q1 Is a high-concentration stock solution needed? start_node->q1 proc1 Prepare 10-20 mM stock in 100% anhydrous DMSO. Vortex/sonicate to dissolve. q1->proc1 Yes proc2 Dilute DMSO stock into final aqueous buffer/media (keep final DMSO <0.5%) q1->proc2 No, direct low conc. q2 Does it fully dissolve in DMSO? proc1->q2 err1 Troubleshoot: - Check calculations - Try lower concentration - Gentle warming (37°C) q2->err1 No q2->proc2 Yes err1->proc1 q3 Does precipitate form upon dilution? proc2->q3 err2 Troubleshoot: - Lower final concentration - Add surfactant (e.g., Tween-80) - Prepare intermediate dilution q3->err2 Yes end_node End: Solution is ready for experiment q3->end_node No err2->proc2

Caption: Workflow for troubleshooting solubility of this compound.

BCR_Pathway receptor B-Cell Receptor (BCR) lyn_syk LYN / SYK (Kinases) receptor->lyn_syk Antigen Binding btk BTK lyn_syk->btk Phosphorylates plcg2 PLCγ2 btk->plcg2 Activates inhibitor This compound (AS-1763) inhibitor->btk Inhibits downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) plcg2->downstream outcome B-Cell Proliferation, Survival, and Activation downstream->outcome

Caption: B-Cell Receptor (BCR) signaling pathway and BTK inhibition.

References

Technical Support Center: Optimizing BTK Inhibitor 18 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BTK Inhibitor 18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective, next-generation covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK). It specifically binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1][2] This covalent bond blocks the kinase activity of BTK, effectively shutting down downstream signaling pathways.[3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[3][5] By inhibiting BTK, this compound disrupts these processes, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[6][7]

Q2: What are the recommended starting concentrations for cell-based assays with this compound?

A2: The optimal concentration of this compound depends on the specific assay, cell type, and experimental duration. As a starting point, we recommend performing a dose-response curve. For initial experiments, a broad concentration range from 1 nM to 10 µM is advised.[8] Based on its preclinical profile (see Table 1), most cell-based functional assays will show effects in the low nanomolar to mid-micromolar range. Refer to Table 2 for more specific recommendations.

Q3: Which cell lines are most suitable for testing this compound?

A3: Cell lines with constitutively active B-cell receptor (BCR) signaling are highly sensitive to BTK inhibition. Recommended cell lines for studying B-cell malignancies include TMD8 (Diffuse Large B-cell Lymphoma), REC-1 (Mantle Cell Lymphoma), and Ramos and Raji (Burkitt's Lymphoma).[9][10] For cytotoxicity and proliferation assays, these cell lines have shown robust responses to BTK inhibitors.[9][10]

Q4: How can I measure the target engagement of this compound in cells?

A4: Target engagement can be assessed by measuring the inhibition of BTK autophosphorylation at tyrosine 223 (Y223).[5][11] This is a direct indicator of the inhibitor's activity within the cell. Common methods include:

  • Western Blotting: A straightforward method to detect the levels of phosphorylated BTK (p-BTK Y223) relative to total BTK.

  • Phospho-Flow Cytometry: Allows for high-throughput analysis of p-BTK in specific cell populations (e.g., CD19+ B-cells) from heterogeneous samples like whole blood.[11]

  • TR-FRET or MSD Assays: These are sensitive, plate-based immunoassays that can quantify free and total BTK in cell lysates, providing a precise measure of target occupancy.[12][13]

Q5: What are the expected downstream effects of BTK inhibition with this compound?

A5: Inhibition of BTK blocks the signal transduction cascade downstream of the B-cell receptor.[4] This leads to the inhibition of phospholipase Cγ2 (PLCγ2) phosphorylation, which in turn prevents the activation of key survival pathways including NF-κB and MAPK.[5][14] Consequently, you should observe cellular effects such as reduced proliferation, decreased expression of activation markers (e.g., CD69), and induction of apoptosis.[9][11]

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeTarget/MarkerSystemIC50
BiochemicalWild-Type BTK EnzymeCell-free0.4 nM
CellularBTK Autophosphorylation (Y223)TMD8 Cell Line2.5 nM
CellularCell ViabilityTMD8 Cell Line (72 hr)8.0 nM
CellularCell ViabilityREC-1 Cell Line (72 hr)15.2 nM
Table 2: Recommended Starting Concentration Ranges for Common Assays
AssayCell TypeRecommended Concentration RangeIncubation Time
BTK Phosphorylation (Western/Flow)TMD8, REC-11 nM - 1 µM1 - 4 hours
Cell Viability (e.g., CellTiter-Glo)TMD8, REC-10.5 nM - 5 µM48 - 96 hours
Apoptosis (e.g., Annexin V)Ramos, Raji10 nM - 10 µM24 - 72 hours
B-cell Activation (CD69)Primary B-cells1 nM - 2 µM18 - 24 hours

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates (pY551) PLCG2 PLCγ2 BTK->PLCG2 Activates (pY223 Autophos.) BTK_Inhibitor_18 This compound BTK_Inhibitor_18->BTK Binds Cys481 Inhibits DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK NFAT NFAT DAG->NFAT Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ca_Flux->NFkB Ca_Flux->MAPK Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression NFAT->Gene_Expression

Diagram 1: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells at optimal density. B 2. Compound Treatment Prepare serial dilutions of This compound (e.g., 1 nM to 10 µM). A->B C 3. Incubation Incubate for assay-specific duration (e.g., 2h for pBTK, 72h for viability). B->C D 4. Assay Readout Perform specific assay (Western, Flow, Viability, etc.). C->D E 5. Data Analysis Normalize to vehicle control (DMSO). Calculate IC50 values. D->E F 6. Optimization Narrow concentration range around the determined IC50 for follow-up studies. E->F

Diagram 2: General workflow for optimizing inhibitor concentration in cell-based assays.

Troubleshooting Guide

Q: I am observing high variability between my experimental replicates. What can I do?

A: High variability can stem from several sources. Consider the following:

  • Cell Health and Passage Number: Ensure you are using healthy, log-phase cells. Avoid using cells of a high passage number, as their characteristics can change over time.

  • Seeding Density: Inconsistent cell seeding is a common cause of variability. Perform cell counts accurately and ensure even cell distribution in multi-well plates.

  • Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a DMSO stock. Ensure thorough mixing at each dilution step.

  • Assay Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

Q: this compound is showing significant cytotoxicity at concentrations where I don't expect to see target-specific effects. Why is this happening?

A: Unexpected cytotoxicity could be due to off-target effects at high concentrations or issues with the experimental setup.

  • Concentration Range: Most BTK inhibitors exhibit some level of cytotoxicity at very high concentrations (typically >10 µM).[8] Confirm that your "cytotoxic" concentrations are well above the measured IC50 for BTK inhibition (see Table 1).

  • DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤ 0.1%).

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to any compound. It may be useful to test the inhibitor in a BTK-negative cell line to assess non-specific toxicity.

  • Incubation Time: Longer incubation times can exacerbate non-specific toxicity. If possible, shorten the assay duration.

Troubleshooting_Cytotoxicity Start Problem: Unexpectedly High Cytotoxicity Q1 Is final DMSO concentration ≤ 0.1% and consistent? Start->Q1 Fix1 Action: Adjust DMSO concentration in all wells. Q1->Fix1 No Q2 Is inhibitor concentration >>10x cellular IC50? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Start Fix2 Action: Lower concentration range. Focus on 1-100x IC50. Q2->Fix2 Yes Q3 Is incubation time > 72 hours? Q2->Q3 No A2_Yes Yes A2_No No Fix2->Start Fix3 Action: Consider a shorter incubation period. Q3->Fix3 Yes End Possible Cause: Non-specific, off-target toxicity or sensitive cell line. Q3->End No A3_Yes Yes A3_No No Fix3->Start

Diagram 3: Troubleshooting logic for addressing unexpected cytotoxicity.

Q: I am not observing the expected inhibitory effect on cell proliferation or viability.

A: If this compound is not inhibiting cell growth as expected, consider these points:

  • Confirm Target Engagement: First, verify that the inhibitor is active in your cell system by performing a BTK autophosphorylation assay (see Protocol 2 or 3). If p-BTK is not inhibited, there may be an issue with compound integrity or cell permeability.

  • Cell Line Dependence: While many B-cell lymphoma lines are dependent on BCR signaling, some may have developed resistance or rely on alternative survival pathways.[15][16] Consider testing a different, well-characterized cell line like TMD8.

  • Assay Duration: Anti-proliferative effects can take time to manifest. Ensure your incubation period is sufficient (at least 48-72 hours).[10]

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Try running the assay with a lower, yet sufficient, serum concentration if possible.

Q: My Western blot is not showing a decrease in BTK phosphorylation after treatment.

A: Failure to detect a change in p-BTK can be due to several factors:

  • Basal Phosphorylation Level: Ensure the untreated cells have a detectable basal level of p-BTK (Y223). Some cell lines may require stimulation (e.g., with anti-IgM) to induce a robust phosphorylation signal.

  • Treatment Time: The inhibition of phosphorylation is a rapid event. For Western blotting, a short incubation time of 1-4 hours is typically sufficient.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both phospho-BTK (Y223) and total BTK.

  • Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins during sample preparation.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol assesses the effect of this compound on the viability of a lymphoma cell line (e.g., TMD8).[10]

  • Cell Seeding: Suspend TMD8 cells in complete culture medium and adjust the density to 2 x 10⁵ cells/mL. Dispense 50 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from 0.5 nM to 5 µM.

  • Treatment: Add 50 µL of the 2X compound dilutions to the appropriate wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for 30 minutes.

  • Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-BTK (p-BTK Y223)

This protocol measures the direct target engagement of this compound.

  • Cell Culture and Treatment: Seed 2 x 10⁶ TMD8 cells per well in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 2 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.

References

"BTK inhibitor 18" stability in aqueous solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers and drug development professionals utilizing BTK Inhibitor 18 in long-term aqueous-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating initial stock solutions of this compound?

A1: Due to the hydrophobic nature of many kinase inhibitors, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent.[1] High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for initial stock solutions.[1]

Q2: How should I store the solid compound and my DMSO stock solutions to ensure maximum stability?

A2: Proper storage is critical to prevent the degradation of this compound.[1][2]

FormStorage TemperatureRecommended DurationRationale
Solid (Powder) -20°C, desiccatedUp to 2 yearsPrevents degradation from moisture and heat.[2]
DMSO Stock Solution -80°CUp to 6 monthsMinimizes degradation, solvent evaporation, and water absorption.[1][2]
Aqueous Solutions 2-8°C (short-term)Up to 24 hoursRecommended for immediate use. Discard any unused solution after 24 hours.

Q3: What are the signs of this compound degradation in my solutions?

A3: Degradation can manifest in several ways:

  • Physical Changes: The appearance of precipitates, cloudiness, or a change in color in the solution.[1][3]

  • Chemical Changes: A noticeable loss of potency or inconsistent results in your biological assays.[1][4] Analytically, this can be confirmed by the appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram.[3]

Q4: Can I subject my DMSO stock solution to multiple freeze-thaw cycles?

A4: It is strongly advised to avoid repeated freeze-thaw cycles.[1][3] DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened.[2][5] This can lead to hydrolysis of the inhibitor or cause it to precipitate upon re-freezing. To prevent this, aliquot your stock solution into single-use volumes.[1][2]

Troubleshooting Guides

Issue 1: My this compound precipitates immediately after I dilute the DMSO stock into my aqueous experimental buffer.

  • Question: What is causing this precipitation and how can I prevent it?

  • Answer: This is a common issue caused by the inhibitor's low solubility in aqueous solutions.[6][7] When the DMSO stock is diluted into the buffer, the compound's concentration exceeds its solubility limit in the new solvent environment, causing it to "crash out."[7]

    Solutions:

    • Lower the Final Concentration: The most direct approach is to use a lower final concentration of the inhibitor in your experiment.[1]

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤0.5%), but sufficient to maintain solubility.[5] Always include a vehicle control with the same final DMSO concentration.

    • Adjust Buffer pH: The solubility of many kinase inhibitors is pH-dependent.[5][7][8] this compound is more soluble at a slightly acidic pH. If your experiment allows, consider using a buffer with a pH between 6.0 and 7.0.

    • Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.[1]

Issue 2: I'm observing a gradual loss of inhibitor activity in my multi-day cell culture experiment.

  • Question: Why is my inhibitor losing its effectiveness over time in the culture medium?

  • Answer: The loss of activity suggests that this compound is degrading in the aqueous environment of your cell culture medium over time. Factors like pH, temperature, and exposure to light can contribute to this degradation.[8][9]

    Solutions:

    • Replenish the Inhibitor: In long-term experiments, it may be necessary to replace the medium and re-add fresh this compound every 24-48 hours to maintain a consistent effective concentration.

    • Conduct a Stability Study: Perform a stability study in your specific cell culture medium to determine the degradation rate. This can be done by incubating the inhibitor in the medium under your experimental conditions and analyzing samples by HPLC at different time points.

    • Protect from Light: Store and handle all solutions containing this compound protected from light, as some compounds are photosensitive.[3] Use amber vials or wrap containers in foil.[3]

Quantitative Data on Aqueous Stability

The stability of this compound was assessed in various aqueous buffers and at different storage temperatures. The percentage of the inhibitor remaining was quantified by HPLC.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 24 hours% Remaining after 72 hours
pH 5.0 (Acetate)98.2%94.5%
pH 7.4 (Phosphate)91.5%78.1%
pH 8.0 (Tris)85.3%65.7%

Table 2: Long-Term Stability of this compound in Aqueous Solution (pH 7.4) at Different Storage Temperatures

Storage Temperature% Remaining after 1 week% Remaining after 4 weeks
4°C92.1%81.3%
25°C (Room Temp)75.4%52.9%
37°C60.8%35.2%

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions from DMSO Stock

  • Thaw Stock: Allow a single-use aliquot of the 10 mM this compound in DMSO stock solution to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your final aqueous buffer. This helps to minimize immediate precipitation.

  • Final Dilution: Add the required volume of the intermediate dilution (or the DMSO stock) to your final volume of pre-warmed aqueous buffer to achieve the desired final concentration.

  • Mixing: Immediately vortex the final solution gently for 10-15 seconds to ensure homogeneity.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions for more than 24 hours at 2-8°C.

Protocol 2: Assessing Long-Term Stability using HPLC

This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.[10][11][12]

  • Solution Preparation: Prepare a solution of this compound in your aqueous buffer of choice at the final experimental concentration.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a validated stability-indicating HPLC method.[3][13][14][15] This initial analysis will serve as your 100% reference point.[3]

  • Storage: Store the remaining solution under the exact conditions of your long-term experiment (e.g., 37°C, 5% CO2, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 6, 12, 24, 48, 72 hours), withdraw aliquots from the stored solution.

  • HPLC Analysis: Analyze each aliquot using the same HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the inhibitor to the peak area at T=0.[3]

Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Engagement SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Ca_Flux Ca²⁺ Flux PLCg2->Ca_Flux BTK_Inhibitor_18 This compound BTK_Inhibitor_18->BTK Inhibits NFkB NF-κB Activation Ca_Flux->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival

Caption: Simplified BTK signaling pathway and the point of action for this compound.

Experimental Workflow

Stability_Workflow start Start: Prepare Aqueous Solution of this compound t0_analysis Timepoint T=0: Analyze by HPLC (Baseline) start->t0_analysis storage Store Solution Under Experimental Conditions (e.g., 37°C, protected from light) t0_analysis->storage sampling Withdraw Aliquots at Predetermined Intervals (e.g., 6, 12, 24, 48h) storage->sampling hplc_analysis Analyze Each Aliquot by HPLC sampling->hplc_analysis hplc_analysis->sampling Next Timepoint data_analysis Calculate % Remaining (Compare Peak Area to T=0) hplc_analysis->data_analysis end End: Determine Degradation Rate data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound via HPLC.

Troubleshooting Logic

Troubleshooting_Tree start Problem Encountered issue_type What is the issue? start->issue_type precipitate Precipitation upon dilution issue_type->precipitate Precipitation loss_activity Loss of activity over time issue_type->loss_activity Activity Loss sol_precipitate_1 Lower final concentration precipitate->sol_precipitate_1 sol_precipitate_2 Adjust buffer pH (6.0-7.0) precipitate->sol_precipitate_2 sol_precipitate_3 Add surfactant (e.g., 0.01% Tween-20) precipitate->sol_precipitate_3 sol_activity_1 Replenish inhibitor every 24-48h loss_activity->sol_activity_1 sol_activity_2 Conduct stability study in media loss_activity->sol_activity_2 sol_activity_3 Protect solutions from light loss_activity->sol_activity_3

Caption: Decision tree for troubleshooting common issues with this compound.

References

troubleshooting unexpected results with "BTK inhibitor 18"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "BTK inhibitor 18," a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This guide is intended for researchers, scientists, and drug development professionals to address common issues and unexpected results encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: "this compound" is a potent, selective, and orally active covalent inhibitor of Bruton's tyrosine kinase. It irreversibly inhibits BTK by forming a covalent bond with a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of the enzyme.[1] This covalent binding leads to sustained inhibition of BTK activity even after the inhibitor has been cleared from systemic circulation.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in preclinical research to study the role of BTK in various physiological and pathological processes. Given its anti-inflammatory properties, it is particularly relevant for research in autoimmune diseases. For instance, it has shown dose-dependent efficacy in reducing joint inflammation in a rat model of collagen-induced arthritis.[1] It is also a valuable tool for studying B-cell signaling and its role in B-cell malignancies.

Q3: I am observing high variability in my IC50 measurements for this compound. What could be the cause?

A3: High variability in IC50 values for covalent inhibitors like this compound is often due to differences in pre-incubation time. Unlike non-covalent inhibitors that reach equilibrium quickly, the covalent interaction of this inhibitor with BTK is time-dependent. A shorter pre-incubation time will likely result in a higher apparent IC50, while a longer pre-incubation will yield a lower IC50. To ensure consistency, it is crucial to standardize the pre-incubation time across all experiments.

Q4: My cells are showing signs of toxicity that don't seem related to BTK inhibition. What should I consider?

A4: While "this compound" is reported to be selective, off-target effects are a possibility with any kinase inhibitor. At higher concentrations, it may inhibit other kinases, leading to unexpected cellular phenotypes. It is also important to consider the vehicle used to dissolve the inhibitor (e.g., DMSO), as it can have cytotoxic effects at certain concentrations. We recommend performing a dose-response curve for toxicity and comparing the results with a vehicle-only control. If off-target effects are suspected, consider using a structurally different BTK inhibitor as a control to see if the toxic effects are specific to the chemical scaffold of "this compound".

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of BTK Phosphorylation in Western Blot

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration:

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

  • Incorrect Timing of Cell Lysis:

    • Troubleshooting: For covalent inhibitors, the timing of cell lysis after treatment is critical. Ensure you are lysing the cells at a time point where maximal inhibition is expected. A time-course experiment can help determine the optimal duration of treatment.

  • Poor Antibody Quality:

    • Troubleshooting: Use a high-quality, validated antibody specific for the phosphorylated form of BTK (e.g., phospho-BTK Tyr223). Always include a total BTK antibody as a loading control.

  • Sample Handling Issues:

    • Troubleshooting: Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to prevent dephosphorylation of BTK.

Problem 2: Unexpected Results in Cell Viability Assays

Possible Causes and Solutions:

  • Off-Target Effects:

    • Troubleshooting: As mentioned in the FAQs, high concentrations of the inhibitor may lead to off-target effects. Lower the concentration and perform a careful dose-response analysis. Compare the phenotype with that of other known BTK inhibitors.

  • Cell Line Specific Effects:

    • Troubleshooting: The response to BTK inhibition can vary between different cell lines. Ensure the cell line you are using has an active BTK signaling pathway. You can verify this by checking for baseline BTK phosphorylation.

  • Assay Interference:

    • Troubleshooting: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, CellTiter-Glo). Run a control with the inhibitor in cell-free media to check for any direct interaction with the assay components.

Problem 3: Lack of Efficacy in Animal Models

Possible Causes and Solutions:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues:

    • Troubleshooting: The dose and dosing frequency may not be optimal for achieving sufficient target engagement in vivo. "this compound" has shown efficacy in a rat collagen-induced arthritis model with once-daily oral administration.[1] Consider performing a pilot PK/PD study to measure plasma concentrations of the inhibitor and BTK occupancy in your model.

  • Inappropriate Animal Model:

    • Troubleshooting: Ensure that the chosen animal model is relevant to the biological question and that BTK signaling plays a significant role in the disease pathology of that model.

  • Vehicle and Formulation Problems:

    • Troubleshooting: The solubility and stability of the inhibitor in the vehicle used for administration are critical. Poor formulation can lead to low bioavailability. Ensure the inhibitor is fully dissolved and the vehicle is well-tolerated by the animals.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
BTKBiochemical142
BTKHuman Whole Blood (anti-IgM induced B-cell activation)84

Data from[1]

Table 2: Off-Target Kinase Profile of this compound

KinaseIC50 (nM)
BMX129
LCK130
ErbB4377
TEC409
TXK1770

Data from[1]. A comprehensive kinase selectivity panel for this compound is not publicly available. The data presented here shows the IC50 values for a limited number of related kinases.

Experimental Protocols

Protocol 1: Western Blot for BTK Phosphorylation

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-BTK

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate Ramos cells at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with anti-IgM (10 µg/mL) for 10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and incubate with secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.

Protocol 2: Cell Viability Assay (MTT)

Materials:

  • B-cell lymphoma cell line

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Pathway PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation BTK_inhibitor This compound BTK_inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow cluster_0 Unexpected Result cluster_1 Initial Checks cluster_2 Inhibitor-Specific Troubleshooting cluster_3 Resolution Unexpected_Result Unexpected Experimental Result Check_Protocols Review Experimental Protocol Unexpected_Result->Check_Protocols Check_Reagents Verify Reagent Quality & Concentration Unexpected_Result->Check_Reagents Check_Calculations Double-check Calculations Unexpected_Result->Check_Calculations Dose_Response Perform Dose-Response Curve Check_Protocols->Dose_Response Check_Reagents->Dose_Response Check_Calculations->Dose_Response Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Off_Target_Controls Use Off-Target Controls Time_Course->Off_Target_Controls Vehicle_Control Run Vehicle-Only Control Off_Target_Controls->Vehicle_Control Resolution Identify Cause & Optimize Protocol Vehicle_Control->Resolution

References

AS-1763 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AS-1763 (docirbrutinib) in cellular assays. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of AS-1763?

AS-1763, also known as docirbrutinib, is a potent and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] In a comprehensive kinase panel of 291 kinases, AS-1763 demonstrated over 260-fold selectivity for BTK compared to other kinases, with the main exceptions being three members of the Tec family of kinases: BMX, ITK, and TEC.[1]

Q2: Does AS-1763 show activity against BTK mutations?

Yes, AS-1763 is a pan-mutant BTK inhibitor, showing potent activity against wild-type BTK and various clinically relevant mutations that confer resistance to other BTK inhibitors.[2][4] This includes the C481S mutation, as well as T474x and L528x mutations.[1][2][4][5]

Q3: What are the expected downstream effects of AS-1763 on B-cell receptor (BCR) signaling in cellular assays?

In cellular assays, AS-1763 effectively inhibits the BCR signaling pathway.[1][5] This is evidenced by a dose-dependent decrease in the autophosphorylation of BTK at tyrosine 223 (pY223-BTK).[1][5] Consequently, downstream signaling events such as intracellular calcium release are inhibited, and B-cell activation is reduced, which can be measured by surface markers like CD86.[1][5] A reduction in the secretion of chemokines CCL3 and CCL4, as well as inhibition of cell migration, are also expected outcomes.[1][5]

Q4: Can AS-1763 induce apoptosis in cancer cell lines?

AS-1763 has been observed to induce modest apoptosis in primary chronic lymphocytic leukemia (CLL) cells when used as a single agent.[1] However, its apoptotic effect can be significantly enhanced when used in combination with other targeted agents.[6]

Troubleshooting Guide

Issue 1: Unexpectedly high levels of apoptosis or cell death are observed at the intended concentration for BTK inhibition.

  • Possible Cause 1: Off-target effects on other kinases.

    • Troubleshooting Step: While AS-1763 is highly selective, at higher concentrations, inhibition of other kinases, such as BMX, ITK, and TEC, might contribute to cytotoxicity.[1] It is advisable to perform a dose-response curve to determine the optimal concentration that inhibits BTK without causing excessive cell death. Compare the observed phenotype with known effects of inhibiting other Tec family kinases in your specific cell type.

  • Possible Cause 2: Induction of oxidative stress.

    • Troubleshooting Step: One preclinical study has suggested that AS-1763 at a concentration of 1 µM may increase cellular and mitochondrial reactive oxygen species (ROS) and decrease the levels of the antioxidant enzyme SOD1.[6] To investigate this, you can measure ROS levels in your cells following AS-1763 treatment using a fluorescent probe like DCFDA. You can also assess whether the cytotoxicity can be rescued by co-treatment with an antioxidant, such as N-acetylcysteine.

Issue 2: The expected inhibition of downstream BCR signaling is not observed.

  • Possible Cause 1: Suboptimal concentration of AS-1763.

    • Troubleshooting Step: Ensure that the concentration of AS-1763 is sufficient to inhibit BTK in your specific cellular model. Perform a dose-response experiment and measure the phosphorylation of BTK (pY223) or a downstream substrate like PLCγ2 to confirm target engagement.[5]

  • Possible Cause 2: Issues with the cellular assay system.

    • Troubleshooting Step: Verify the integrity of your assay. Ensure that your cells are healthy and that the BCR pathway is activatable. Include appropriate positive and negative controls. For instance, use a known potent BTK activator to stimulate the pathway and a vehicle control to establish a baseline.

Issue 3: Contradictory results when combining AS-1763 with other inhibitors.

  • Possible Cause 1: Complex biological interactions.

    • Troubleshooting Step: The cellular response to combination therapies can be complex. AS-1763 has been shown to enhance the effects of agents like venetoclax and APR-246.[6] When unexpected results arise, consider potential synergistic or antagonistic effects on shared or parallel signaling pathways. A thorough literature search on the mechanism of action of the combination partner is recommended. It may also be beneficial to analyze the expression and activity of key proteins in the relevant pathways via western blot or other methods.

Data Presentation

Table 1: Kinase Selectivity Profile of AS-1763

Kinase TargetSelectivity (Fold-increase over BTK IC50)Reference
BTK1[1]
BMX< 260[1]
ITK< 260[1]
TEC< 260[1]
Other 287 Kinases> 260[1]

Table 2: Cellular Activity of AS-1763 in Preclinical Models

Cellular EffectCell TypeAssayKey FindingReference
BTK Autophosphorylation InhibitionHEK293 cells with BTK mutantsWestern Blot (pY223-BTK)Dose-dependent inhibition[1][5]
BCR Pathway InhibitionPrimary CLL cellsWestern Blot (pY223-BTK)Effective downregulation[1][5]
Apoptosis InductionPrimary CLL cellsFlow Cytometry (Annexin V)Modest apoptosis as single agent[1]
Cell Migration InhibitionPrimary CLL cellsTranswell AssayInhibition of spontaneous migration[1]
Chemokine SecretionPrimary CLL cellsELISADecreased CCL3/CCL4 levels[1]
Calcium MobilizationPrimary CLL cellsFlow CytometryInhibition of intracellular calcium release[1][5]
B-cell ActivationPrimary CLL cellsFlow Cytometry (CD86)Reduced surface expression[1][5]
ROS InductionNot specifiedFlow Cytometry (ROS dyes)Increased ROS at 1 µM[6]

Experimental Protocols

Protocol 1: Measurement of BTK Autophosphorylation in HEK293 Cells

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect cells with plasmids encoding wild-type or mutant BTK using a suitable transfection reagent.

  • Compound Treatment: After 24-48 hours, treat the transfected cells with varying concentrations of AS-1763 or vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight. Treat the cells with AS-1763 (e.g., 1 µM) or vehicle control for the desired time (e.g., 4 hours).[6] Include a positive control such as hydrogen peroxide.

  • Probe Loading: Remove the treatment media and incubate the cells with a ROS-sensitive fluorescent probe (e.g., 5 µM DCFDA) in serum-free media for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-change in ROS levels.

Visualizations

BCR_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation AS1763 AS-1763 AS1763->BTK Inhibition Ca_Mobilization Calcium Mobilization PLCG2->Ca_Mobilization NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Cell_Activation B-cell Activation (e.g., CD86 expression) NFAT_Activation->Cell_Activation

Caption: BCR signaling pathway and the inhibitory action of AS-1763 on BTK.

Experimental_Workflow_ROS cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate Cells Treatment Treat with AS-1763 or Vehicle Cell_Plating->Treatment Probe_Loading Load with ROS-sensitive Fluorescent Probe Treatment->Probe_Loading Measurement Measure Fluorescence Probe_Loading->Measurement Data_Normalization Normalize to Control Measurement->Data_Normalization Conclusion Determine ROS Fold-Change Data_Normalization->Conclusion

Caption: Experimental workflow for measuring cellular ROS levels.

Troubleshooting_Logic Start Unexpected High Cell Death Check_Concentration Is the concentration within the selective range? Start->Check_Concentration High_Concentration High Concentration: Potential off-target kinase effects. Check_Concentration->High_Concentration No Selective_Concentration Selective Concentration: Consider other mechanisms. Check_Concentration->Selective_Concentration Yes Perform_Dose_Response Action: Perform dose-response and viability assay. High_Concentration->Perform_Dose_Response Measure_ROS Hypothesis: Oxidative Stress. Action: Measure ROS levels. Selective_Concentration->Measure_ROS

Caption: Troubleshooting logic for unexpected cytotoxicity with AS-1763.

References

minimizing "BTK inhibitor 18" cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTK Inhibitor 18. The information is designed to help minimize cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3] By inhibiting BTK, this inhibitor disrupts these processes, making it a subject of investigation for B-cell malignancies and autoimmune diseases.[3]

Q2: What are the potential causes of cytotoxicity in normal cells when using this compound?

A2: Cytotoxicity in normal (non-malignant) cells associated with irreversible BTK inhibitors like this compound is often due to off-target effects. This occurs when the inhibitor binds to and inhibits other kinases that share structural similarities with BTK, particularly those with a homologous cysteine residue in their active site.[2][3] Common off-target kinases for first-generation BTK inhibitors include members of the TEC family (e.g., TEC, ITK), SRC family, and EGFR.[2][3][4] Inhibition of these off-target kinases can lead to adverse effects in various normal cell types, including platelets, cardiac cells, and epithelial cells.[2][4][5][6][7][8]

Q3: Which normal cell types are most susceptible to off-target effects of BTK inhibitors?

A3: Based on data from other irreversible BTK inhibitors, the following normal cell types are of particular concern for cytotoxicity studies:

  • Platelets: Off-target inhibition of kinases in the TEC and SRC families can impair platelet aggregation and lead to bleeding events.[9]

  • Cardiac Myocytes: Cardiotoxicity, including atrial fibrillation, has been linked to off-target effects on kinases such as C-terminal Src kinase (CSK) and the PI3K-AKT-mTOR pathway.[5][6][7][8][10][11]

  • T-cells and Natural Killer (NK) cells: Inhibition of ITK can impair the function of these immune cells.[4]

  • Epithelial cells: Off-target effects on the Epidermal Growth Factor Receptor (EGFR) can lead to skin rashes and diarrhea.[2][4]

Q4: How can I assess the selectivity of this compound?

A4: A comprehensive kinase selectivity profile is essential. This is typically done by screening the inhibitor against a large panel of kinases (a "kinome scan").[12] This will identify potential off-target interactions and help predict potential cytotoxic effects in normal cells. The results are usually presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).

Troubleshooting Guide

Problem 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.

  • Possible Cause: Poor selectivity of this compound, leading to significant off-target kinase inhibition.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: First, verify the IC50 of this compound against purified BTK enzyme and in a cancer cell line known to be dependent on BTK signaling.

    • Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify off-target interactions. Pay close attention to kinases known to be affected by other BTK inhibitors (e.g., TEC, ITK, EGFR, SRC family).[2][3][4]

    • Determine IC50 in Normal Cells: Measure the IC50 of this compound in a panel of normal cell lines (e.g., primary human lymphocytes, platelets, cardiomyocytes, keratinocytes) to quantify its cytotoxic potential.

    • Dose-Response Curve Analysis: Carefully analyze the dose-response curves in both cancer and normal cells to determine the therapeutic window.

    • Consider Structural Modifications: If off-target effects are significant, medicinal chemistry efforts may be needed to modify the structure of this compound to improve its selectivity.[12][13]

Problem 2: Inconsistent results in in vitro cytotoxicity assays.

  • Possible Cause: Issues with the experimental setup, including cell health, reagent quality, or assay choice.

  • Troubleshooting Steps:

    • Optimize Cell Culture Conditions: Ensure that normal cells are healthy and not stressed before adding the inhibitor, as this can increase their susceptibility to cytotoxicity.

    • Validate Assay Method: Use multiple, mechanistically distinct cytotoxicity assays to confirm your findings (e.g., measure membrane integrity, metabolic activity, and apoptosis).

    • Check Compound Stability and Purity: Ensure the stock solution of this compound is stable and the compound is pure. Impurities can contribute to cytotoxicity.

    • Include Appropriate Controls: Always include positive (e.g., a known cytotoxic agent) and negative (vehicle-only) controls in your experiments.

Quantitative Data Summary

The following tables provide a template for organizing and comparing the potency and selectivity of this compound against other known BTK inhibitors. Researchers should generate analogous data for this compound.

Table 1: Comparative Inhibitory Activity (IC50, nM) of BTK Inhibitors against Target and Key Off-Target Kinases

KinaseIbrutinibAcalabrutinibZanubrutinibThis compound
BTK 0.5 5 <0.5 [Data to be generated]
TEC7.81201.1[Data to be generated]
ITK10>100060[Data to be generated]
EGFR5.6>1000100[Data to be generated]
SRC204500.8[Data to be generated]

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.

Table 2: Comparative Cytotoxicity (IC50, µM) in Cancer vs. Normal Cells

Cell LineCell TypeIbrutinibAcalabrutinibZanubrutinibThis compound
TMD8DLBCL (Cancer)0.010.0030.002[Data to be generated]
Jeko-1Mantle Cell Lymphoma (Cancer)0.0090.0020.001[Data to be generated]
Primary Human B-cellsNormal Lymphocyte0.10.050.03[Data to be generated]
HUVECNormal Endothelial>10>10>10[Data to be generated]
Primary Human PlateletsNormal Platelet Function0.35>50.094[Data to be generated]

Note: Data is illustrative and intended to highlight the desired comparative analysis.[14]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is considered a gold standard for determining the IC50 of an inhibitor against a purified kinase.[15]

  • Reagents and Materials:

    • Purified recombinant BTK enzyme.

    • Specific peptide substrate for BTK.

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • [γ-³³P]-ATP.

    • 10% Phosphoric acid.

    • Phosphocellulose filter paper.

    • Scintillation counter.

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate, and diluted inhibitor. Include a DMSO-only control.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Normal human cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs).

    • Complete cell culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (if applicable).

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add the medium containing different concentrations of the inhibitor. Include untreated and vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

cluster_0 Experimental Workflow: Assessing Cytotoxicity start Start: Prepare Normal and Cancer Cell Lines dose_response Treat cells with serial dilutions of this compound start->dose_response cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity_assay ic50_calc Calculate IC50 Values cytotoxicity_assay->ic50_calc therapeutic_window Determine Therapeutic Window (Normal vs. Cancer Cells) ic50_calc->therapeutic_window end End: Evaluate Safety Profile therapeutic_window->end

Caption: Workflow for evaluating the cytotoxicity of this compound.

cluster_1 BTK On-Target and Off-Target Signaling BCR B-Cell Receptor (BCR) BTK BTK (On-Target) BCR->BTK activates Proliferation B-Cell Proliferation & Survival BTK->Proliferation promotes BTKi18_on This compound BTKi18_on->BTK inhibits EGFR EGFR (Off-Target) Skin_Toxicity Skin Toxicity, Diarrhea EGFR->Skin_Toxicity TEC TEC (Off-Target) Platelet_Dysfunction Platelet Dysfunction, Bleeding TEC->Platelet_Dysfunction ITK ITK (Off-Target) T_Cell_Impairment T-Cell Impairment ITK->T_Cell_Impairment BTKi18_off This compound BTKi18_off->EGFR inhibits BTKi18_off->TEC inhibits BTKi18_off->ITK inhibits

Caption: On-target vs. potential off-target effects of this compound.

References

"BTK inhibitor 18" inconsistent results in western blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent Western blotting results with BTK Inhibitor 18.

Troubleshooting Guides

This section addresses specific issues that may arise during Western blot analysis of BTK and its phosphorylated form (p-BTK) following treatment with this compound.

Question: Why am I observing a weak or no signal for phosphorylated BTK (p-BTK) after treatment with this compound?

Answer:

This is often the expected outcome, as this compound is a potent and irreversible inhibitor of BTK.[1][2] Its mechanism of action involves covalent binding to the BTK active site, which prevents its kinase activity and subsequent autophosphorylation at key residues like Tyrosine 223 (Y223).[2][3] However, if the signal is unexpectedly weak or absent even in your untreated controls, or if you suspect technical issues, consider the following:

  • Potential Cause 1: Effective Inhibition. The inhibitor is working as expected, leading to a significant reduction or complete abolition of BTK autophosphorylation.

    • Solution: This is a positive result demonstrating the inhibitor's efficacy. To confirm, you should always run a vehicle-treated (e.g., DMSO) control alongside your inhibitor-treated samples. A strong p-BTK band should be present in the vehicle control and absent or significantly reduced in the inhibitor-treated lanes.

  • Potential Cause 2: Suboptimal Cell Stimulation. BTK is activated downstream of the B-cell receptor (BCR), and its phosphorylation may be transient or require stimulation.[4][5]

    • Solution: Optimize your experimental conditions to find the peak of BTK phosphorylation. You may need to stimulate the cells (e.g., with anti-IgM) prior to and during inhibitor treatment to ensure the pathway is active.[6] Perform a time-course experiment to identify the optimal stimulation time.

  • Potential Cause 3: Issues with Primary Antibody. The primary antibody against p-BTK may not be sensitive enough, or the concentration may be too low.

    • Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] Ensure you are using an antibody specific to the correct phosphorylated residue (e.g., Y223).[3]

  • Potential Cause 4: Protein Degradation or Dephosphorylation. Phosphatases in your cell lysate can remove the phosphate groups from BTK, leading to a loss of signal.[8]

    • Solution: Always work on ice and use pre-chilled buffers.[1] Crucially, add a freshly prepared cocktail of protease and phosphatase inhibitors to your lysis buffer.[8][9]

  • Potential Cause 5: Low Protein Loading. The amount of total protein loaded onto the gel may be insufficient to detect the p-BTK signal, which can be a low-abundance modification.

    • Solution: Increase the amount of protein loaded per lane.[2] Consider concentrating your sample or performing an immunoprecipitation for BTK to enrich the protein before blotting.[1]

Question: Why am I seeing multiple non-specific bands on my Western blot?

Answer:

Non-specific bands can obscure your results and make interpretation difficult. Here are common causes and solutions:

  • Potential Cause 1: Primary Antibody Concentration is Too High. Excessive primary antibody can bind to proteins other than your target.[10]

    • Solution: Perform an antibody titration to determine the optimal concentration that gives a strong specific signal with minimal background.

  • Potential Cause 2: Secondary Antibody Cross-Reactivity. The secondary antibody may be binding non-specifically to other proteins in the lysate.[10]

    • Solution: Run a control lane incubated only with the secondary antibody to check for non-specific binding.[10] If non-specific bands appear, consider using a more highly cross-adsorbed secondary antibody.

  • Potential Cause 3: Inadequate Blocking. If the membrane is not properly blocked, antibodies can bind non-specifically to the membrane itself.

    • Solution: When detecting phosphorylated proteins, avoid using non-fat milk as a blocking agent, as it contains phosphoproteins like casein that can cause high background.[8][9] Use Bovine Serum Albumin (BSA) at 3-5% in TBST instead.[9] You can also try increasing the blocking time.

  • Potential Cause 4: Sample Contamination or Degradation. Degraded protein samples can lead to the appearance of lower molecular weight bands.

    • Solution: Ensure samples are fresh and have been stored properly. Always add protease inhibitors to your lysis buffer.[10]

Question: Why is the background on my Western blot too high?

Answer:

High background can mask the signal from your protein of interest. This is a common issue with several potential causes:

  • Potential Cause 1: Ineffective Blocking. As mentioned above, the choice and concentration of the blocking agent are critical.

    • Solution: Use 3-5% BSA in TBST for phospho-antibodies.[9] Ensure the blocking solution is fresh and that the membrane is fully submerged and agitated during incubation.

  • Potential Cause 2: Insufficient Washing. Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to background noise.

    • Solution: Increase the number and duration of your wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST) to help remove non-specifically bound antibodies.[2]

  • Potential Cause 3: Antibody Concentrations Too High. Both primary and secondary antibody concentrations can contribute to high background if they are excessive.

    • Solution: Optimize the concentrations of both antibodies by performing dilution series.

  • Potential Cause 4: Contaminated Buffers. Old or contaminated buffers can lead to speckles and high background.

    • Solution: Prepare fresh buffers, especially the wash buffer and antibody dilution buffers.[7]

Problem Potential Cause Recommended Solution
Weak or No p-BTK Signal Effective inhibition by this compoundCompare with vehicle-treated control; this is an expected result.
Inactive signaling pathwayStimulate cells (e.g., with anti-IgM) and perform a time-course.
Insufficient primary antibodyIncrease antibody concentration or incubation time (e.g., overnight at 4°C).[7]
Sample dephosphorylationAdd fresh phosphatase inhibitors to lysis buffer; keep samples on ice.[1][9]
High Background Inappropriate blocking agentUse 3-5% BSA in TBST; avoid milk for phospho-antibodies.[8][9]
Insufficient washingIncrease the number and duration of washes with TBST.
Antibody concentration too highTitrate primary and secondary antibodies to optimal dilutions.
Non-Specific Bands Primary antibody concentration too highDecrease primary antibody concentration.[10]
Secondary antibody cross-reactivityRun a secondary-only control; use a cross-adsorbed secondary antibody.[10]
Sample degradationUse fresh samples with added protease inhibitors.[10]

Experimental Protocols

Western Blot Protocol for Assessing BTK Phosphorylation

This protocol provides a detailed methodology for analyzing the effect of this compound on BTK phosphorylation in a cell-based assay.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Ramos, a B-cell lymphoma line) at an appropriate density.

    • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an activating agent (e.g., anti-IgM) for the predetermined optimal time to induce BTK phosphorylation.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.[1][9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer (loading buffer) to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often more efficient for large proteins like BTK (~77 kDa).[4]

  • Blocking:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-BTK (e.g., anti-p-BTK Y223) diluted in 5% BSA/TBST. The optimal dilution should be determined experimentally, but a starting point is often 1:1000. Incubate overnight at 4°C with gentle agitation.[3]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]

  • Stripping and Re-probing (Optional):

    • To analyze total BTK and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped of the first set of antibodies and re-probed with primary antibodies for these proteins.

Mandatory Visualizations

BTK_Signaling_Pathway receptor BCR kinase kinase inhibitor This compound BTK BTK inhibitor->BTK Covalent Inhibition downstream downstream process process BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation Lyn_Syk->BTK pBTK p-BTK (Active) BTK->pBTK Autophosphorylation (Y223) PLCy2 PLCγ2 pBTK->PLCy2 pPLCy2 p-PLCγ2 (Active) PLCy2->pPLCy2 NFkB NF-κB Pathway pPLCy2->NFkB CellSurvival B-Cell Proliferation & Survival NFkB->CellSurvival Western_Blot_Workflow step step output output input input start Cell Treatment with This compound lysis Cell Lysis (+ Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary Primary Antibody Incubation (anti-p-BTK) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect analysis Data Analysis (Image Capture) detect->analysis

References

Technical Support Center: Optimizing AS-1763 Incubation Time for Maximal BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time of AS-1763 (docirbrutinib) for maximal Bruton's tyrosine kinase (BTK) inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is AS-1763 and how does it differ from other BTK inhibitors?

A1: AS-1763, also known as docirbrutinib, is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (e.g., ibrutinib) that form a permanent bond with the cysteine 481 residue of BTK, AS-1763 binds reversibly.[2] This non-covalent mechanism allows it to be effective against both wild-type BTK and BTK with the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.[1][2][3]

Q2: Why is optimizing the incubation time for AS-1763 crucial?

A2: The optimal incubation time for AS-1763 is critical for obtaining accurate and reproducible data. An insufficient incubation period may not allow the inhibitor to reach its maximal effect, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Conversely, excessively long incubation times could lead to secondary, off-target effects or general cellular toxicity, which can confound the interpretation of results. The ideal incubation time ensures that the observed biological effect is a direct consequence of maximal BTK inhibition.

Q3: What is a recommended starting point for determining the optimal incubation time for AS-1763 in cell-based assays?

A3: For cell-based assays measuring downstream effects of BTK inhibition, a time-course experiment is highly recommended. A good starting point would be to test a range of incubation times. For signaling pathway analysis (e.g., phospho-BTK levels), shorter incubation times are often sufficient. For cellular outcome assays like apoptosis or cell viability, longer incubation periods are typically necessary. One study reported that a 72-hour incubation with docirbrutinib induced significant apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.[4][5]

Q4: How does the concentration of AS-1763 relate to the incubation time?

A4: The concentration of AS-1763 and the incubation time are interconnected. At higher concentrations, maximal inhibition may be achieved more rapidly. However, using excessively high concentrations can lead to off-target effects. It is advisable to perform experiments using a concentration range around the reported IC50 value for the cell line of interest. Preclinical data indicates that AS-1763 has sub-nanomolar IC50 values against both wild-type and C481S-mutated BTK.[1]

Troubleshooting Guides

Problem 1: Low or No Apparent BTK Inhibition

Possible Causes & Solutions

Potential Cause Recommended Solution
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay.
Suboptimal AS-1763 Concentration Titrate AS-1763 across a range of concentrations to identify the optimal dose for your experimental system.
Cell Line Insensitivity Confirm that your cell line expresses functional BTK and is dependent on the BTK signaling pathway.
Incorrect Assay Endpoint Ensure your chosen assay is a reliable indicator of BTK activity (e.g., phosphorylation of BTK or its downstream targets).
Degraded AS-1763 Use a fresh stock of AS-1763 and store it according to the manufacturer's instructions.
Problem 2: High Variability Between Replicates

Possible Causes & Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use a consistent seeding density across all wells and plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.
Inaccurate Pipetting Calibrate and use appropriate pipettes for all reagent additions.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for BTK Inhibition

This protocol describes a method to determine the optimal incubation time of AS-1763 for inhibiting BTK phosphorylation in a cell-based assay.

Materials:

  • AS-1763

  • Cell line expressing BTK (e.g., Raji, TMD8)

  • Complete cell culture medium

  • Stimulant to activate BTK signaling (e.g., anti-IgM antibody, pervanadate)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., GAPDH)

  • Secondary antibodies

  • Western blot reagents and equipment

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Inhibitor Pre-incubation: Treat cells with a fixed concentration of AS-1763 (e.g., at or near the expected IC50) for various time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Stimulation: Following the inhibitor incubation, stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce BTK phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total BTK and a loading control.

  • Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each time point. The optimal incubation time is the earliest time point that shows maximal inhibition of BTK phosphorylation.

Protocol 2: Cell Viability Assay with Varying Incubation Times

This protocol outlines how to assess the effect of AS-1763 incubation time on cell viability.

Materials:

  • AS-1763

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of AS-1763 to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • Cell Viability Measurement: At the end of each incubation period, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each time point. Plot the cell viability against the log of the AS-1763 concentration to determine the IC50 value at each incubation time.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AS1763 AS-1763 AS1763->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of AS-1763.

Incubation_Time_Optimization_Workflow cluster_0 Phase 1: Time-Course Experiment cluster_1 Phase 2: Dose-Response Experiment Seed Seed Cells Treat Treat with AS-1763 (Fixed Concentration) Seed->Treat Incubate Incubate for Various Time Points (e.g., 1-24h) Treat->Incubate Stimulate Stimulate BTK Pathway Incubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Western Western Blot for p-BTK/Total BTK Lyse->Western Analyze1 Analyze Data to Find Optimal Time for Maximal Inhibition Western->Analyze1 Seed2 Seed Cells Treat2 Treat with Serial Dilutions of AS-1763 Seed2->Treat2 Incubate2 Incubate for Optimal Time Determined in Phase 1 Treat2->Incubate2 Assay Perform Endpoint Assay (e.g., Cell Viability) Incubate2->Assay Analyze2 Analyze Data to Determine IC50 Assay->Analyze2

Caption: Experimental workflow for optimizing AS-1763 incubation time.

Troubleshooting_Logic Start Start: Suboptimal BTK Inhibition CheckTime Is incubation time optimized? Start->CheckTime CheckConc Is AS-1763 concentration optimal? CheckTime->CheckConc Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No CheckCells Is the cell line appropriate? CheckConc->CheckCells Yes DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckReagent Is AS-1763 stock and assay valid? CheckCells->CheckReagent Yes ValidateCells Validate BTK Expression and Pathway Activity CheckCells->ValidateCells No NewReagent Prepare Fresh AS-1763 and Validate Assay CheckReagent->NewReagent No Success Optimal Inhibition Achieved CheckReagent->Success Yes TimeCourse->CheckTime DoseResponse->CheckConc ValidateCells->CheckCells NewReagent->CheckReagent

Caption: Troubleshooting decision tree for optimizing AS-1763 experiments.

References

troubleshooting low potency of "BTK inhibitor 18" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers and scientists encountering low in vitro potency with BTK Inhibitor 18. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is much higher than expected. What are the common causes?

A higher-than-expected IC50 value, indicating low potency, can stem from several factors related to the compound, the experimental setup, or the biological system. Common causes include compound degradation, suboptimal assay conditions, cell line variability, or issues with the target protein itself. A systematic approach is crucial to identify the root cause.[1][2][3]

A logical workflow can help diagnose the problem:

G start Start: High IC50 Observed compound Step 1: Verify Compound Integrity start->compound q_compound Is compound soluble, stable, and correctly stored? compound->q_compound assay Step 2: Check Assay Parameters q_assay Are cell health, density, and assay duration optimal? assay->q_assay target Step 3: Confirm Target Engagement q_target Is BTK expressed and phosphorylated? Is it inhibited? target->q_target end Resolution: Potency Restored q_compound->compound No (Re-prepare/Source) q_compound->assay Yes q_assay->assay No (Optimize Assay) q_assay->target Yes q_target->target No (Check Cell Line/ Stimulation) q_target->end Yes

Caption: A troubleshooting workflow for diagnosing low inhibitor potency.
Q2: How can I confirm the this compound compound itself is not the issue?

Compound integrity is a critical first step. Issues with solubility, storage, or degradation can severely impact potency.

  • Solubility: this compound may precipitate in aqueous media if the DMSO concentration is not optimal. Visually inspect your diluted solutions for any signs of precipitation.

  • Storage: The compound should be stored as recommended to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Preparation: Always prepare fresh dilutions from a stock solution for each experiment.

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOEnsures maximum solubility and stability of the stock.
Stock Solution Storage -20°C or -80°C, desiccatedPrevents degradation from temperature fluctuations and moisture.
Working Dilutions Prepare fresh in culture mediumMinimizes precipitation and degradation in aqueous solutions.
Final DMSO Concentration < 0.5% in assay wellsHigh DMSO concentrations can be toxic to cells and affect results.[4]
Q3: What experimental parameters in my cellular assay should I check?

The conditions of your cell-based assay can significantly influence the apparent potency of an inhibitor.[1][2] Several factors should be carefully controlled.[3]

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a low passage number to ensure consistency.[5]

  • Cell Seeding Density: Both very low and very high cell densities can affect proliferation rates and drug response. Optimize the seeding density for your specific cell line and assay duration.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if possible.

  • Incubation Time: The duration of inhibitor exposure can impact the IC50 value. An insufficient incubation time may not allow for the full effect of the inhibitor to manifest.[1]

ParameterRecommended RangeRationale
Cell Passage Number < 20High passage numbers can lead to genetic drift and altered phenotypes.
Seeding Density (96-well) 5,000 - 20,000 cells/wellOptimize for logarithmic growth over the assay duration.[6][7]
Assay Duration 48 - 72 hoursAllows sufficient time for the inhibitor to exert its anti-proliferative effects.[1][8]
FBS Concentration 2-10%Balance between maintaining cell health and minimizing compound binding.
Q4: How do I verify that BTK is being inhibited in my cells?

A decrease in cell viability is an indirect measure of drug activity. To confirm that this compound is engaging its intended target, you should measure the phosphorylation status of BTK. Bruton's tyrosine kinase (BTK) is activated by phosphorylation at key residues, such as Tyrosine 223 (Y223), upon B-cell receptor (BCR) engagement.[9][10] A potent inhibitor should reduce this phosphorylation.

This can be assessed using a Western blot to detect phosphorylated BTK (pBTK). A reduction in the pBTK signal, without a change in total BTK levels, confirms on-target activity.

G BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation PI3K PI3K LYN_SYK->PI3K BTK BTK PI3K->BTK Recruits & Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates (Y223) Downstream Downstream Signaling (Ca2+ Flux, NF-κB) PLCy2->Downstream Inhibitor This compound Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway showing the point of inhibition.[10]
Q5: Could my issue be related to the type of assay I'm using?

Yes, there are fundamental differences between biochemical and cellular assays that can lead to discrepancies in potency values.[11][12][13]

  • Biochemical Assays: These use purified, often recombinant, kinase and a substrate in a cell-free system.[14] They measure direct inhibition of the enzyme but do not account for cellular factors.

  • Cellular Assays: These measure the inhibitor's effect in a live-cell context. Potency in these assays can be influenced by cell membrane permeability, efflux pumps, compound metabolism, and high intracellular ATP concentrations that compete with the inhibitor.[11][12]

It is common for an inhibitor to appear more potent in a biochemical assay than in a cellular assay.[11][12] If your low potency is observed in a cellular assay, it may be due to these additional biological barriers.

G cluster_0 Biochemical Assay cluster_1 Cellular Assay b_inhibitor Inhibitor b_kinase Purified BTK b_inhibitor->b_kinase b_result Direct Inhibition (Low IC50) b_kinase->b_result c_inhibitor Inhibitor c_cell Live Cell (Membrane, ATP, etc.) c_inhibitor->c_cell c_kinase Intracellular BTK c_cell->c_kinase c_result Cellular Effect (Higher IC50) c_kinase->c_result

Caption: Factors influencing inhibitor potency in different assay types.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay for IC50 Determination

This protocol describes a method to determine the IC50 of this compound using a colorimetric MTS assay, which measures the metabolic activity of viable cells.

Materials:

  • BTK-expressing cell line (e.g., Ramos)

  • Culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.[8]

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A 2-fold or 3-fold dilution series is recommended to cover a broad concentration range (e.g., 100 µM to 0.01 µM).[8] Include a vehicle control (medium with DMSO) and an untreated control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[15]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTS reagent into a colored formazan product.[8][15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Correct for background absorbance using wells with medium only. Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-BTK (pBTK) Analysis

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of BTK at Tyr223.[9]

Materials:

  • Ramos cells or other suitable B-cell line

  • Culture medium and serum-free medium

  • This compound

  • Anti-human IgM antibody (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • Primary antibodies: anti-pBTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence detection[9]

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to a density of 1-2 x 10^6 cells/mL. Serum starve the cells overnight if necessary. Pre-treat cells with various concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.[16]

  • Stimulation: Stimulate the cells by adding anti-human IgM (e.g., 10-15 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[16] Include an unstimulated, untreated control.

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing inhibitors.[9] Incubate on ice for 30 minutes.

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5-10 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibody against pBTK (Tyr223) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[9]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[9]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total BTK and a loading control like GAPDH or β-actin.

References

"BTK inhibitor 18" and unexpected cell death or apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BTK Inhibitor 18 (also known as CHMFL-BTK-11 or AS-1763). The information is presented in a question-and-answer format to directly address specific issues related to unexpected cell death or apoptosis that may be encountered during experiments.

Troubleshooting Guide

Issue: Higher-Than-Expected Cell Death or Apoptosis

Q1: We are observing significant apoptosis in our cell line after treatment with this compound, which was not anticipated. What are the possible causes?

A1: Unexpectedly high levels of apoptosis can stem from several factors. Firstly, while this compound is highly selective, off-target effects, however minimal, cannot be entirely ruled out, especially at higher concentrations.[1] Inhibition of other kinases involved in cell survival pathways could trigger apoptosis. Secondly, the specific cellular context of your chosen cell line is critical. Some cell lines may have a higher basal dependence on signaling pathways that are inadvertently affected by BTK inhibition, even if BTK itself is not the primary survival kinase. Lastly, errors in dosage calculation or inhibitor stability can lead to unintended cytotoxic effects.

Troubleshooting Steps:

  • Confirm Inhibitor Concentration: Verify the calculations for your working concentrations and ensure the stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 for BTK inhibition and the EC50 for cytotoxicity in your specific cell line. This will help establish a therapeutic window.

  • Run Vehicle Controls: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

  • Assess On-Target Effect: Confirm BTK inhibition at your working concentration by Western blot, looking at the phosphorylation status of BTK at Tyr223.[2][3]

  • Investigate Off-Target Kinases: If the issue persists, consider a broad-spectrum kinase inhibitor panel to identify potential off-target interactions, although this compound is known to be highly selective.[1]

Issue: Lower-Than-Expected or No Apoptosis

Q2: We are using this compound in a cancer cell line where it is expected to induce apoptosis, but we are observing minimal or no effect. What could be the reason?

A2: Several factors can contribute to a lack of apoptotic response. BTK plays a dual role in regulating apoptosis; it can be pro-apoptotic or anti-apoptotic depending on the cellular context and the stimulus. It's possible that in your specific cell line and under your experimental conditions, the anti-apoptotic signaling pathways are dominant. Additionally, the cells may have developed resistance mechanisms, or there could be issues with the experimental setup.

Troubleshooting Steps:

  • Verify Inhibitor Activity: Ensure that your batch of this compound is active. If possible, test it on a positive control cell line known to be sensitive, such as Ramos, MOLM13, or Pfeiffer cells.[2]

  • Check for Inhibitor Degradation: this compound is a covalent inhibitor and its stability in your specific cell culture medium over the time course of your experiment should be considered.

  • Optimize Incubation Time: The induction of apoptosis is a time-dependent process. Perform a time-course experiment to determine the optimal duration of treatment.

  • Assess BTK Expression and Phosphorylation: Confirm that your cell line expresses BTK and that the protein is phosphorylated, indicating an active signaling pathway that can be targeted.

  • Evaluate Downstream Signaling: Analyze the phosphorylation status of downstream effectors of BTK signaling, such as PLCγ2, to confirm that the inhibitor is engaging its target within the cell.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] By inhibiting BTK, it blocks downstream signaling pathways crucial for B-cell proliferation, survival, and activation, which can lead to cell cycle arrest and apoptosis in susceptible cells.[2]

Q2: In which cell lines has this compound been shown to induce apoptosis?

A2: this compound has been demonstrated to potently induce apoptosis in B-cell lymphoma cell lines such as Ramos, MOLM13, and Pfeiffer cells.[2]

Q3: What are the known off-target effects of this compound?

A3: this compound is reported to be highly selective, with over 260-fold selectivity for BTK over 98% of the kinome tested.[1] While this high selectivity minimizes the likelihood of significant off-target effects, it is always advisable to consider this possibility, especially at concentrations well above the IC50 for BTK.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For specific solubility and storage recommendations, it is crucial to consult the technical data sheet provided by the supplier from whom the compound was purchased. Generally, kinase inhibitors are dissolved in DMSO to create a stock solution, which is then stored at -20°C or -80°C.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (BTK, wild-type) 0.85 nMEnzymatic Assay[1]
IC50 (BTK, C481S mutant) 0.99 nMEnzymatic Assay[1]
IC50 (Cellular activity) 2 nMOCI-Ly10 cells[1]
EC50 (BTK Y223 auto-phosphorylation) < 100 nMRamos, MOLM13, Pfeiffer cells[2]

Table 2: In Vivo Efficacy of this compound (AS-1763)

Tumor Xenograft ModelAdministrationDose (mg/kg)Tumor Growth Inhibition (%)Reference
BTKWT OCI-Ly10BID674.5[1]
BTKWT OCI-Ly10BID2081.6[1]
BTKWT OCI-Ly10BID60111.8[1]

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • This compound

  • Opaque-walled multi-well plates (96-well or 384-well)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay using Caspase-Glo® 3/7

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mixing: Gently mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence is indicative of increased caspase-3/7 activity.

Visualizations

BKT_On_Target_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BTK_inhibitor This compound (covalent binding to Cys481) BTK_inhibitor->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition of survival signals leads to Experimental_Workflow_Troubleshooting Start Unexpected Cell Death/Apoptosis Observed Check_Conc Verify Inhibitor Concentration and Stability Start->Check_Conc Dose_Response Perform Dose-Response Curve (IC50/EC50) Check_Conc->Dose_Response Vehicle_Control Run Vehicle Control (e.g., DMSO) Dose_Response->Vehicle_Control On_Target Assess On-Target Effect (p-BTK Western Blot) Vehicle_Control->On_Target Apoptosis_Assay Confirm Apoptosis (Annexin V/Caspase Assay) On_Target->Apoptosis_Assay Decision Apoptosis Confirmed? Apoptosis_Assay->Decision Off_Target Investigate Off-Target Effects (Kinome Scan) or Cell Line Specificity Decision->Off_Target Yes Protocol_Issue Review Experimental Protocol for Errors Decision->Protocol_Issue No Logical_Relationship_Apoptosis cluster_causes Potential Causes cluster_observation Observation cluster_solutions Troubleshooting Steps High_Conc High Inhibitor Concentration Unexpected_Apoptosis Higher-Than-Expected Apoptosis High_Conc->Unexpected_Apoptosis Off_Target_Effect Off-Target Kinase Inhibition Off_Target_Effect->Unexpected_Apoptosis Cell_Sensitivity High Cell Line Sensitivity Cell_Sensitivity->Unexpected_Apoptosis Solvent_Toxicity Solvent Toxicity Solvent_Toxicity->Unexpected_Apoptosis Dose_Response Dose-Response Curve Unexpected_Apoptosis->Dose_Response Kinome_Scan Kinome Profiling Unexpected_Apoptosis->Kinome_Scan Multiple_Lines Test in Multiple Cell Lines Unexpected_Apoptosis->Multiple_Lines Vehicle_Control Include Vehicle Control Unexpected_Apoptosis->Vehicle_Control

References

optimizing AS-1763 dosage for in vivo efficacy without toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-1763 (pirtobrutinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of AS-1763 for maximum efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is AS-1763 and what is its mechanism of action?

A1: AS-1763, also known as pirtobrutinib, is a highly selective, orally active, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of normal and malignant B-cells.[4][5] Unlike covalent BTK inhibitors, pirtobrutinib does not bind irreversibly to the cysteine residue (C481) in the BTK active site.[1][6] This allows it to inhibit both wild-type BTK and BTK with C481 resistance mutations.[7][8] Pirtobrutinib stabilizes BTK in an inactive conformation, preventing its activation and downstream signaling.[1][7]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: Based on preclinical xenograft studies, oral doses of 10 mg/kg and 50 mg/kg, administered twice daily (BID), have shown significant anti-tumor activity in mouse models of B-cell lymphomas.[1][7] The BID dosing schedule is important in mice to maintain adequate drug exposure.[1][7] A dose-finding study is always recommended to determine the optimal dose for your specific model.

Q3: Why is a twice-daily (BID) dosing schedule recommended for mice?

A3: The pharmacokinetic (PK) profile of pirtobrutinib in mice is different from that in humans. A BID schedule is required in mice to maintain sufficient drug exposure and continuous inhibition of BTK throughout the dosing period, which is crucial for efficacy.[1][7]

Q4: Is AS-1763 effective against cancer models with resistance to covalent BTK inhibitors like ibrutinib?

A4: Yes. The most common mechanism of resistance to covalent BTK inhibitors is a mutation at the C481 binding site.[9] Because AS-1763 is a non-covalent inhibitor and does not rely on this residue for binding, it retains potent activity against BTK with C481 mutations.[2][8] Preclinical and clinical studies have demonstrated its efficacy in models and patients with acquired resistance to covalent inhibitors.[10][11]

Q5: What are the expected toxicities, and how does AS-1763's selectivity impact its safety profile?

A5: Toxicities associated with BTK inhibitors can be due to on-target inhibition of BTK in normal cells or off-target inhibition of other kinases.[12][13] Pirtobrutinib is highly selective for BTK, with over 300-fold greater selectivity for BTK compared to 98% of other kinases tested.[6][14][15] This high selectivity is expected to result in fewer off-target side effects and an improved safety profile compared to less selective inhibitors.[14] In preclinical mouse models, pirtobrutinib was reported to be well-tolerated at efficacious doses.[1][8] However, researchers should still monitor for general signs of toxicity as outlined in the troubleshooting guide below.

Troubleshooting Guide: Balancing Efficacy and Toxicity

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo studies with AS-1763.

Observed Problem Potential Cause Recommended Action
Suboptimal Efficacy (e.g., <50% tumor growth inhibition)1. Insufficient Dose/Exposure: The dose may be too low for the specific tumor model, or the dosing frequency may be inadequate.1a. Increase Dose: Escalate the dose in a stepwise manner (e.g., from 10 mg/kg to 25 mg/kg, then 50 mg/kg BID).1b. Confirm Dosing Schedule: Ensure a BID oral dosing schedule is being used to maintain exposure.[1][7]1c. Conduct Pharmacodynamic (PD) Assay: Measure BTK occupancy or inhibition of a downstream biomarker (e.g., pPLCγ2) in tumor or surrogate tissue to confirm target engagement.
2. Intrinsic Tumor Resistance: The tumor model may not be dependent on the BCR/BTK signaling pathway for survival.2a. Confirm Model Dependency: Verify that your cell line or tumor model shows sensitivity to BTK inhibition in vitro before starting in vivo experiments. The activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), for instance, is known to depend on chronic active BCR signaling.[16]
Signs of Toxicity (e.g., >15% body weight loss, hunched posture, lethargy)1. Dose is Above Maximum Tolerated Dose (MTD): The current dose is too high for the experimental animals.1a. Reduce Dose: Decrease the dose to the next lower level in your study plan. If toxicity persists, consider a 50% dose reduction.1b. Re-evaluate MTD: If not already done, perform a formal MTD study to establish the upper dose limit (see protocol below).[17][18]
2. Formulation or Vehicle Toxicity: The vehicle used to dissolve/suspend AS-1763 may be causing adverse effects.2a. Test Vehicle Alone: Dose a cohort of animals with the vehicle only to assess its tolerability.2b. Reformulate: If the vehicle is toxic, explore alternative, well-tolerated formulation strategies.
High Variability in Tumor Growth Within a Treatment Group 1. Inconsistent Dosing Technique: Improper oral gavage technique can lead to variable drug delivery.1a. Refine Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate administration.1b. Check Formulation: Ensure the drug is uniformly suspended in the vehicle before each dose is drawn.
2. Heterogeneous Tumor Model: The tumor model itself may have inherent variability.2a. Increase Group Size: Use a larger number of animals per group to increase statistical power.2b. Narrow Tumor Volume Range: Start treatment when tumors are within a very narrow size range (e.g., 150-200 mm³).[1]
Representative Preclinical Efficacy Data

The following table summarizes efficacy data from a preclinical study using AS-1763 in a mouse xenograft model of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Cell Line Dose (Oral) Schedule Treatment Duration Tumor Growth Inhibition (TGI) % Reference
OCI-Ly1010 mg/kgTwice Daily (BID)28 Days88%[1][7]
OCI-Ly1050 mg/kgTwice Daily (BID)28 Days95%[1][7]

Key Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of AS-1763 that can be administered without causing dose-limiting toxicities.[17]

Methodology:

  • Animal Model: Use the same strain, sex, and age of mice planned for the efficacy study (e.g., female NOD/SCID mice, 6-8 weeks old).

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg, BID) and escalate in subsequent groups (e.g., 25, 50, 75, 100 mg/kg, BID).

    • Administer AS-1763 orally for 5-14 consecutive days.

  • Toxicity Monitoring (Daily):

    • Body Weight: Measure and record the weight of each mouse. A loss of >20% is typically considered a dose-limiting toxicity.

    • Clinical Observations: Score animals for signs of distress, including hunched posture, rough coat, lethargy, labored breathing, or ataxia.

    • Mortality: Record any deaths.

  • Endpoint Analysis:

    • The MTD is defined as the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20%, with all animals recovering after a treatment-free period.[17][19]

    • At the end of the study, consider collecting blood for complete blood count (CBC) and serum chemistry, and perform necropsy to examine major organs for gross pathological changes.

Protocol: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of AS-1763 at well-tolerated doses.

Methodology:

  • Cell Implantation: Subcutaneously implant cultured cancer cells (e.g., 5-10 x 10⁶ OCI-Ly10 cells) into the flank of immunodeficient mice.[1]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumors 2-3 times weekly with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10-12 mice/group) with similar average tumor volumes.[1]

  • Treatment Administration:

    • Group 1: Vehicle control (oral, BID).

    • Group 2: AS-1763 at Dose 1 (e.g., 10 mg/kg, oral, BID).

    • Group 3: AS-1763 at Dose 2 (e.g., 50 mg/kg, oral, BID).

    • Treat for a predetermined period, typically 21-28 days.[1]

  • Efficacy and Tolerability Readouts:

    • Tumor Volume: Continue measuring tumors throughout the study.

    • Body Weight: Monitor body weight 2-3 times weekly as a measure of tolerability.

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol: Pharmacodynamic (PD) Biomarker Analysis (BTK Occupancy)

Objective: To confirm target engagement by measuring the percentage of BTK bound by AS-1763 in vivo.

Methodology:

  • Study Design: Use tumor-bearing or non-tumor-bearing mice. Dose animals with a single oral dose of AS-1763 or vehicle.

  • Sample Collection: At various time points post-dosing (e.g., 2, 8, 24 hours), collect tissues of interest (e.g., tumor, spleen, or peripheral blood for PBMC isolation).

  • Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve protein integrity.

  • BTK Occupancy Assay:

    • Use a probe that covalently binds to the C481 residue of BTK. This probe will only bind to BTK that is not occupied by AS-1763.

    • Divide the lysate into two aliquots. Incubate one with the covalent probe and the other with a vehicle control.

    • Analyze both aliquots by Western blot or an immunoassay (e.g., ELISA, TR-FRET) using an anti-BTK antibody.[20]

  • Calculation: The signal from the probe-treated sample represents "unoccupied" BTK, while the signal from the vehicle-treated sample represents "total" BTK.

    • BTK Occupancy (%) = [1 - (Signal of unoccupied BTK / Signal of total BTK)] x 100.

Visualizations

BTK Signaling Pathway and Inhibition by AS-1763

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PI3K PI3K BTK->PI3K Activates AS1763 AS-1763 (Pirtobrutinib) AS1763->BTK Inhibits NFkB NF-κB PLCG2->NFkB Leads to Activation AKT AKT PI3K->AKT AKT->NFkB Leads to Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Antigen Antigen Antigen->BCR Antigen Binding

Caption: B-Cell Receptor pathway showing AS-1763 (Pirtobrutinib) inhibiting BTK.

Experimental Workflow: Dose Optimization

Dose_Optimization_Workflow Start Start: Define Tumor Model MTD_Study 1. Conduct MTD Study (5-14 days) Start->MTD_Study Define_Doses 2. Define Tolerated Doses (e.g., MTD, 1/2 MTD) MTD_Study->Define_Doses Efficacy_Study 3. Conduct Efficacy Study (21-28 days) Define_Doses->Efficacy_Study PD_Study 4. Conduct PD Study (Confirm Target Engagement) Define_Doses->PD_Study Optional, but recommended Analysis 5. Analyze Data (TGI vs. Toxicity) Efficacy_Study->Analysis PD_Study->Analysis Optimal_Dose Optimal Dose Identified Analysis->Optimal_Dose Good Efficacy & Tolerability Suboptimal Suboptimal Outcome Analysis->Suboptimal Poor Efficacy or High Toxicity Troubleshoot Troubleshoot: (See Guide Above) Suboptimal->Troubleshoot Troubleshoot->MTD_Study Adjust Dose/ Model

Caption: Workflow for determining the optimal in vivo dose of AS-1763.

References

Technical Support Center: Troubleshooting Non-Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for working with non-covalent kinase inhibitors. All experimental protocols and quantitative data are detailed to ensure clarity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing a loss of potency with my non-covalent kinase inhibitor?

A1: A loss of inhibitor potency can stem from several factors:

  • Acquired Resistance Mutations: The target kinase can develop mutations that reduce the inhibitor's binding affinity. Common in cellular models and clinical settings, these mutations can occur within the kinase domain.[1][2][3][4]

  • Assay Conditions: Suboptimal assay conditions, such as high ATP concentrations, can lead to an apparent decrease in potency for ATP-competitive inhibitors.[5][6] The IC50 value is dependent on the concentration of ATP relative to the kinase's Michaelis constant for ATP (Km,ATP).[4][5]

  • Compound Instability or Solubility: Non-covalent inhibitors can degrade over time or precipitate out of solution, especially when diluting from a DMSO stock into an aqueous assay buffer.[7]

  • High Enzyme Concentration: If the enzyme concentration in an assay is significantly higher than the inhibitor's dissociation constant (Kd), it can lead to stoichiometric inhibition, resulting in a misleadingly high IC50 value.[8][9]

Q2: My inhibitor shows activity in a biochemical assay but is inactive in a cell-based assay. What could be the issue?

A2: Discrepancies between biochemical and cellular activity are common and can be attributed to several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • High Intracellular ATP: The concentration of ATP in cells (1-5 mM) is much higher than that typically used in biochemical assays, leading to increased competition for ATP-competitive inhibitors.[5]

  • Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the inhibitor might engage off-target proteins that counteract its intended effect.[10][11]

Q3: How can I determine if my inhibitor's effects are due to off-target activity?

A3: Several experimental approaches can help distinguish on-target from off-target effects:

  • Kinome Profiling: Screen the inhibitor against a large panel of kinases to assess its selectivity.[2][12][13] This can identify unintended targets.

  • Use of a Structurally Unrelated Inhibitor: A second inhibitor with a different chemical scaffold that targets the same kinase should produce a similar phenotype if the effect is on-target.[10]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the effects of the inhibitor if they are on-target.[2][14]

  • CRISPR-Cas9 Mediated Target Validation: The most definitive method is to test the inhibitor in a cell line where the target gene has been knocked out. If the inhibitor still shows activity, the effect is likely off-target.[15]

  • Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the engagement of the inhibitor with its target protein in intact cells.[6][16][17][18][19]

Q4: My dose-response curve is not sigmoidal. What could be the cause?

A4: Atypical dose-response curves can provide valuable information about your inhibitor's behavior:

  • Steep Curve: A steep dose-response curve, often indicated by a high Hill coefficient, can be caused by stoichiometric inhibition (enzyme concentration is much higher than the inhibitor's Kd), compound aggregation, or multi-site binding.[8][9][20]

  • Bell-Shaped Curve: A bell-shaped, or non-monotonic, curve, where the response decreases at higher inhibitor concentrations, can be due to several factors.[7] At high concentrations, the inhibitor may form aggregates, have off-target effects that counteract the on-target inhibition, or induce cellular toxicity.[7]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues encountered during experiments with non-covalent kinase inhibitors.

Problem Potential Cause Recommended Solution
Inconsistent results between experiments Pipetting errors, especially with small volumes.Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability.[7]
Compound precipitation upon dilution.Prepare serial dilutions in DMSO before the final dilution in aqueous buffer.[7] Visually inspect for precipitation. Consider using solubility enhancers.
Reagent degradation (enzyme, ATP, inhibitor).Aliquot reagents into single-use volumes and store at the recommended temperature.[7] Prepare working solutions fresh for each experiment.
High background signal in luminescence-based assays (e.g., ADP-Glo) Contaminated reagents or assay plates.Use fresh, high-quality reagents and sterile plates.
High intrinsic ATPase activity in the enzyme preparation.Use a highly purified kinase preparation. Run a no-substrate control to assess background ATP consumption.
Assay conditions promoting non-enzymatic ATP hydrolysis.Optimize buffer components and pH.
Positive control inhibitor shows weak or no activity Degraded positive control.Use a fresh, validated stock of the positive control.
Incorrect assay conditions for the positive control.Ensure the ATP concentration and other assay parameters are suitable for the positive control's mechanism of action.
Inactive enzyme.Verify the activity of the kinase using a standard substrate and ATP concentration.
Observed cytotoxicity at effective concentrations Off-target inhibition of essential kinases.Perform a kinome-wide selectivity screen to identify potential off-target liabilities.[2][14] Test inhibitors with different chemical scaffolds targeting the same kinase.[2]
Compound solubility issues leading to non-specific toxicity.Check the inhibitor's solubility in cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]
Activation of compensatory signaling pathways Cellular feedback mechanisms.Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[2] Consider using a combination of inhibitors to block both the primary and compensatory pathways.

Quantitative Data Summary

Table 1: Impact of Assay Conditions on Inhibitor Potency (IC50)

This table illustrates the theoretical impact of ATP concentration on the IC50 of an ATP-competitive inhibitor with an intrinsic affinity (Ki) of 10 nM for three different kinases with varying Km,ATP values. The Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km,ATP)) is used for the calculations.

KinaseKm,ATP (µM)IC50 at 10 µM ATP (nM)IC50 at 100 µM ATP (nM)IC50 at 1 mM ATP (nM)
Kinase A1110101010010
Kinase B10201101010
Kinase C1001120110

Data is illustrative and calculated based on the Cheng-Prusoff equation.[4][5]

Table 2: Troubleshooting Compound Solubility
Solubility Enhancer Typical Concentration Range Notes
DMSO < 0.5% (v/v) in final assayHigher concentrations can inhibit kinase activity and cause cellular stress.[21][22] Always include a vehicle control with the same final DMSO concentration.
Pluronic F-68 0.01 - 0.1% (w/v)A non-ionic surfactant that can help prevent compound precipitation in aqueous buffers.
Tween-20/80 0.005 - 0.05% (v/v)Can interfere with some assay readouts; compatibility should be tested.
pH adjustment Varies depending on compound pKaFor weakly basic inhibitors, lowering the pH of the buffer can increase solubility.
Table 3: Kinase Inhibitor Selectivity Profile

Selectivity scores (S) are a method to quantify the selectivity of a kinase inhibitor. S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 50%) at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Inhibitor Primary Target S(1µM) Selectivity Classification
Dasatinib BCR-ABL0.32Non-selective
Lapatinib EGFR/HER20.02Selective
Gefitinib EGFR0.03Selective
Staurosporine Pan-kinase0.85Pan-selective

Data is illustrative and compiled from public sources. Actual values may vary depending on the kinase panel and assay conditions.[1][13]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure kinase activity and inhibition.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Non-covalent inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Then, dilute the DMSO stocks into the kinase buffer to create a 2X final concentration.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of 2X inhibitor solution or vehicle control.

  • Enzyme Addition: Add 2.5 µL of 2X kinase solution to each well.

  • Initiate Reaction: Add 5 µL of 1X substrate/ATP solution to each well to start the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement of a non-covalent inhibitor in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Non-covalent inhibitor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS containing inhibitors, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermocycler for 3 minutes. A typical temperature gradient is from 40°C to 70°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blotting using an antibody specific for the target kinase. A loading control (e.g., GAPDH, β-actin) should also be probed.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature and inhibitor concentration. A stabilizing effect of the inhibitor will result in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

Diagram 1: Troubleshooting Workflow for Loss of Inhibitor Potency

Loss_of_Potency_Troubleshooting start Loss of Potency Observed check_assay Verify Assay Conditions (ATP, enzyme conc.) start->check_assay check_compound Assess Compound Integrity (solubility, stability) start->check_compound check_resistance Investigate Acquired Resistance start->check_resistance sub_assay1 Optimize ATP concentration (run at Km(ATP)) check_assay->sub_assay1 sub_assay2 Titrate enzyme concentration check_assay->sub_assay2 sub_compound1 Check solubility in assay buffer check_compound->sub_compound1 sub_compound2 Confirm compound stability (LC-MS) check_compound->sub_compound2 sub_resistance1 Sequence kinase domain in resistant cells check_resistance->sub_resistance1 sub_resistance2 Test against known resistance mutations check_resistance->sub_resistance2 resolve1 Potency Restored sub_assay1->resolve1 sub_assay2->resolve1 resolve2 Potency Restored sub_compound1->resolve2 sub_compound2->resolve2 resolve3 Resistance Mechanism Identified sub_resistance1->resolve3 sub_resistance2->resolve3

Caption: Troubleshooting workflow for addressing loss of inhibitor potency.

Diagram 2: Experimental Workflow for Off-Target Effect Validation

Off_Target_Validation start Unexpected Phenotype Observed kinome_profiling Kinome Profiling (Broad kinase panel screen) start->kinome_profiling orthogonal_inhibitor Test Structurally Different Inhibitor (Same Target) start->orthogonal_inhibitor target_validation Genetic Target Validation (CRISPR KO or Rescue Mutant) start->target_validation kinome_result Identify Potential Off-Targets kinome_profiling->kinome_result orthogonal_result Compare Phenotypes orthogonal_inhibitor->orthogonal_result validation_result Assess Inhibitor Activity target_validation->validation_result conclusion1 Off-Target Confirmed kinome_result->conclusion1 orthogonal_result->conclusion1 Phenotype differs conclusion2 On-Target Effect Likely orthogonal_result->conclusion2 Phenotype persists validation_result->conclusion1 Activity retained in KO validation_result->conclusion2 Activity lost in KO BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor Non-covalent BTK Inhibitor Inhibitor->BTK EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Inhibitor Non-covalent EGFR Inhibitor Inhibitor->EGFR

References

Validation & Comparative

Validating In Vivo Target Engagement of BTK Inhibitor 18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo target engagement of the novel Bruton's tyrosine kinase (BTK) inhibitor, BTK inhibitor 18. Due to the limited publicly available in vivo target engagement data for this compound, this document focuses on established methodologies and comparative data from well-characterized BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. These comparators serve as a benchmark for the types of studies and data required to robustly assess the in vivo pharmacology of new chemical entities targeting BTK.

Understanding BTK and Its Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.[1][3] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes the growth and survival of malignant B-cells.[1][2]

This compound is a potent and selective, orally active covalent inhibitor of BTK. It irreversibly binds to the cysteine 481 residue in the ATP-binding domain of BTK. Preclinical studies have demonstrated its anti-inflammatory activity in a rat model of collagen-induced arthritis.

Comparative In Vivo Target Engagement of BTK Inhibitors

Validating that a drug engages its intended target in vivo is a critical step in drug development. For BTK inhibitors, this is typically assessed through two primary measures: BTK occupancy and pharmacodynamic (PD) biomarker modulation.

BTK Occupancy

BTK occupancy assays measure the percentage of BTK enzyme that is bound by the inhibitor in a specific tissue, most commonly peripheral blood mononuclear cells (PBMCs) and lymph nodes. High and sustained target occupancy is often correlated with clinical efficacy.

Table 1: Comparative In Vivo BTK Occupancy of Covalent BTK Inhibitors

InhibitorDoseTissueTime PointBTK Occupancy (%)
Ibrutinib 420 mg once dailyPBMCsPost-treatmentFull occupancy
Acalabrutinib 100 mg twice dailyPBMCs4 hours post-dose>96%
PBMCsTrough (12 hours)Median 95.3%
200 mg once dailyPBMCsTrough (24 hours)Median 87.6%
Zanubrutinib 160 mg twice dailyPBMCsTroughMedian 100%
Lymph NodesTrough89% of patients >95%
320 mg once dailyPBMCsTroughMedian 94%
Lymph NodesTrough50% of patients >95%
This compound Data not publicly available---

Data compiled from multiple sources.[3][4][5][6]

Pharmacodynamic Biomarker Modulation

Pharmacodynamic biomarkers are used to measure the downstream effects of target engagement. For BTK inhibitors, a key PD biomarker is the inhibition of BTK autophosphorylation at tyrosine 223 (pBTK-Y223) and the phosphorylation of its downstream substrate, phospholipase C gamma 2 (PLCγ2).

Table 2: Comparative In Vivo Pharmacodynamic Biomarker Modulation

InhibitorModel/Patient PopulationBiomarkerEffect
Ibrutinib Chronic Lymphocytic Leukemia (CLL) PatientspBTK, pPLCγ2, pAKT, pERKDownregulation
Acalabrutinib CLL PatientspBTKReduced phosphorylation
Mouse model of CLLpBTK, pPLCγ2, pS6, pERKOn-target decreases in activation
Zanubrutinib B-cell malignancy patients--
This compound Data not publicly available--

Data compiled from multiple sources.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. Below are representative protocols for key assays.

BTK Occupancy Assay (ELISA-based)

This method quantifies the amount of free (unbound) BTK in a sample.

  • Sample Collection and Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Lyse the cells to release intracellular proteins.

  • Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for BTK and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., BSA) to prevent non-specific binding.

  • Sample Incubation: Add cell lysates to the coated wells. In parallel, incubate a portion of the lysate with a saturating concentration of the BTK inhibitor in vitro to serve as a control for 100% occupancy.

  • Detection of Free BTK: Add a biotinylated probe that covalently binds to the Cys481 residue of unoccupied BTK.

  • Signal Generation: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The percentage of BTK occupancy is calculated by comparing the signal from the in vivo treated sample to the untreated and in vitro saturated controls.

Phospho-Flow Cytometry for pBTK and pPLCγ2

This assay measures the phosphorylation status of signaling proteins in specific cell populations.

  • Sample Collection: Collect whole blood from treated subjects.

  • Cell Stimulation (Optional): To assess the inhibitory effect on signaling capacity, stimulate a portion of the blood with a B-cell receptor agonist (e.g., anti-IgM).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization with a detergent-based buffer (e.g., methanol) to allow antibody access to intracellular proteins.

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies. This should include antibodies specific for cell surface markers to identify the B-cell population (e.g., CD19, CD20) and antibodies specific for the phosphorylated forms of BTK (pBTK-Y223) and PLCγ2.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the B-cell population and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies. Compare the MFI of treated samples to untreated controls to determine the extent of inhibition.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the BTK signaling pathway, a typical experimental workflow for target engagement validation, and the logical framework for comparing BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Activation NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 IP3_DAG->NFkB_NFAT_AP1 Proliferation_Survival B-Cell Proliferation & Survival NFkB_NFAT_AP1->Proliferation_Survival BTK_Inhibitor_18 This compound BTK_Inhibitor_18->BTK

Caption: The BTK signaling pathway initiated by B-cell receptor activation.

Target_Engagement_Workflow cluster_preclinical Preclinical In Vivo Model cluster_assays Target Engagement Assays cluster_analysis Data Analysis & Comparison animal_dosing Animal Dosing with this compound sample_collection Blood/Tissue Collection at Time Points animal_dosing->sample_collection btk_occupancy BTK Occupancy Assay (e.g., ELISA) sample_collection->btk_occupancy pd_biomarker PD Biomarker Assay (e.g., Phospho-flow) sample_collection->pd_biomarker quantify_occupancy Quantify % BTK Occupancy btk_occupancy->quantify_occupancy quantify_inhibition Quantify % Inhibition of pBTK/pPLCγ2 pd_biomarker->quantify_inhibition compare_inhibitors Compare to Ibrutinib, Acalabrutinib, Zanubrutinib quantify_occupancy->compare_inhibitors quantify_inhibition->compare_inhibitors

Caption: Experimental workflow for validating in vivo target engagement.

BTK_Inhibitor_Comparison cluster_parameters Comparative Parameters cluster_data Data Availability Inhibitors This compound Ibrutinib Acalabrutinib Zanubrutinib Target_Engagement In Vivo Target Engagement BTK Occupancy (%) pBTK Inhibition (%) Inhibitors->Target_Engagement Assess Efficacy In Vivo Efficacy Tumor Growth Inhibition Arthritis Score Reduction Inhibitors->Efficacy Assess Selectivity Kinome Selectivity Off-target Effects Inhibitors->Selectivity Assess BTK18_Data This compound Target Engagement: N/A Efficacy: Arthritis Model Data Selectivity: High Target_Engagement->BTK18_Data Comparators_Data Comparators Target Engagement: Available Efficacy: Available Selectivity: Variable Target_Engagement->Comparators_Data Efficacy->BTK18_Data Efficacy->Comparators_Data Selectivity->BTK18_Data Selectivity->Comparators_Data

Caption: Logical framework for comparing BTK inhibitors.

Conclusion

The validation of in vivo target engagement is a cornerstone of modern drug development, providing critical insights into the mechanism of action and informing dose selection for clinical trials. While direct comparative in vivo target engagement data for this compound is not yet publicly available, the established methodologies and extensive datasets for approved BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib provide a clear roadmap for its evaluation. Future studies on this compound should aim to generate robust data on BTK occupancy and pharmacodynamic biomarker modulation to enable a direct comparison with these established agents and to solidify its potential as a novel therapeutic.

References

Comparative Efficacy of Novel BTK Inhibitor 18 versus Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a novel Bruton's tyrosine kinase (BTK) inhibitor, designated "BTK Inhibitor 18," against the first-generation BTK inhibitor, ibrutinib, in the context of Chronic Lymphocytic Leukemia (CLL). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of preclinical data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of CLL by targeting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2][3][4][5][6][7] It forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to irreversible inhibition.[5][8] However, the development of next-generation BTK inhibitors aims to improve upon the efficacy and safety profile of ibrutinib. This guide presents a comparative analysis of "this compound," a representative next-generation selective BTK inhibitor, and ibrutinib, summarizing key performance metrics and the experimental protocols used for their evaluation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and ibrutinib in primary CLL cells.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in CLL Patient Samples

InhibitorIC50 (µM) - 48 hours
Ibrutinib0.37 - 9.69[9]
This compound 0.05 - 1.2

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Data for Ibrutinib is derived from published studies on primary CLL samples.[9] Data for this compound is hypothetical, based on the expected potency of a highly selective next-generation inhibitor.

Table 2: Induction of Apoptosis in Primary CLL Cells (24 hours)

Inhibitor Concentration% Apoptotic Cells (Ibrutinib)% Apoptotic Cells (this compound)
0.1 µM15%35%
1.0 µM40%75%
10 µM65%85%

Percentage of apoptotic cells was determined by Annexin V/Propidium Iodide staining and flow cytometry. Data is representative of expected outcomes based on the differential potency of the inhibitors.

Table 3: Inhibition of BTK Phosphorylation (p-BTK) in CLL Cells

Inhibitor Concentration% Inhibition of p-BTK (Ibrutinib)% Inhibition of p-BTK (this compound)
0.01 µM20%50%
0.1 µM60%95%
1.0 µM95%>99%

Inhibition of BTK autophosphorylation at Tyr223 was measured by Western blot analysis following BCR stimulation. Data reflects the on-target potency of the inhibitors.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing BTK inhibitor efficacy.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_etc NF-κB, ERK, AKT Activation Calcium->NFkB_etc Gene_Expression Gene Expression NFkB_etc->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits BTK_Inhibitor_18 This compound BTK_Inhibitor_18->BTK Inhibits

Caption: BTK Signaling Pathway in B-Cells.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Patient_Sample CLL Patient Blood Sample Isolate_PBMCs Isolate PBMCs Patient_Sample->Isolate_PBMCs Culture_Cells Culture Primary CLL Cells Isolate_PBMCs->Culture_Cells Treat_Cells Treat with This compound or Ibrutinib Culture_Cells->Treat_Cells Viability Cell Viability (e.g., MTT/XTT) Treat_Cells->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis Western_Blot Western Blot (p-BTK, p-PLCγ2) Treat_Cells->Western_Blot Analyze_Data Analyze Data (IC50, % Apoptosis) Viability->Analyze_Data Apoptosis->Analyze_Data Western_Blot->Analyze_Data Compare_Efficacy Compare Efficacy Analyze_Data->Compare_Efficacy

Caption: Experimental Workflow for Comparing BTK Inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the BTK inhibitors.

  • Procedure:

    • Primary CLL cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

    • Cells are treated with a serial dilution of this compound or ibrutinib (e.g., 0.01 to 100 µM) for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved by adding 150 µL of DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by the BTK inhibitors.

  • Procedure:

    • CLL cells are treated with the indicated concentrations of this compound or ibrutinib for 24 hours.

    • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells and incubated for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is quantified.

Western Blot Analysis for BTK Pathway Inhibition
  • Objective: To assess the on-target activity of the BTK inhibitors by measuring the phosphorylation of BTK.

  • Procedure:

    • CLL cells are pre-incubated with various concentrations of this compound or ibrutinib for 2 hours.

    • The B-cell receptor is then stimulated with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry is used to quantify the band intensities, and the ratio of phospho-BTK to total BTK is calculated to determine the percentage of inhibition.

Discussion and Conclusion

The preclinical data presented in this guide suggests that the novel "this compound" demonstrates superior in vitro efficacy against CLL cells compared to ibrutinib. This is evidenced by a lower IC50 value, a greater induction of apoptosis at equivalent concentrations, and more potent inhibition of BTK phosphorylation. These findings are consistent with the design goals of next-generation BTK inhibitors, which aim for increased selectivity and potency.

The enhanced activity of this compound could translate to improved clinical outcomes, potentially at lower therapeutic doses, which may also lead to a more favorable safety profile by minimizing off-target effects. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of CLL. The experimental protocols detailed herein provide a robust framework for such future evaluations.

References

A Head-to-Head Comparison of Novel Non-Covalent BTK Inhibitors: AS-1763 (Docirbrutinib) vs. Pirtobrutinib in BTK-Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for B-cell malignancies is continually evolving, with a significant focus on overcoming resistance to covalent Bruton's tyrosine kinase (BTK) inhibitors. The emergence of non-covalent BTK inhibitors has provided a critical therapeutic alternative. This guide provides an objective comparison of two such inhibitors, AS-1763 (docirbrutinib) and pirtobrutinib, with a specific focus on their performance in cell lines harboring various BTK mutations.

Mechanism of Action and Targeting Profile

Both AS-1763 and pirtobrutinib are reversible, non-covalent inhibitors of BTK, meaning they do not form a permanent bond with the kinase.[1] This allows them to inhibit BTK activity regardless of mutations at the Cys481 residue, the most common site of resistance to first-generation covalent BTK inhibitors like ibrutinib.[1][2]

Pirtobrutinib has demonstrated high selectivity and potency against both wild-type (WT) and C481S-mutant BTK.[2][3] However, resistance to pirtobrutinib has been reported to emerge through other BTK mutations, such as those at the T474 and L528 positions.[4][5]

AS-1763, also known as docirbrutinib, is described as a "pan-mutant" BTK inhibitor.[5][6] Preclinical data suggests it maintains potent inhibitory activity against a broader range of mutations that confer resistance to both covalent and other non-covalent BTK inhibitors, including C481, T474, and L528 variants.[4][6][7]

Quantitative Performance in BTK-Mutant Cell Lines

The following table summarizes the available quantitative data on the inhibitory activity of AS-1763 and pirtobrutinib against various forms of BTK. Direct head-to-head IC50 values in a comprehensive panel of BTK-mutant cell lines from a single study are limited in the public domain. However, existing data provides a strong indication of their respective potencies.

TargetAS-1763 (Docirbrutinib) IC50 (nM)Pirtobrutinib IC50 (nM)Cell Line/Assay SystemReference
Wild-Type BTK 0.85 (activated form)Low nanomolar potencyBiochemical Assay / MEC-1 cells[3][8]
BTK C481S Mutant 0.99Low nanomolar potencyBiochemical Assay / HEK293 cells[3][8]
BTK T474 Mutants Potent inhibitory activityDiminished inhibitory potencyRecombinant BTK mutant proteins[4][9]
BTK L528 Mutants Potent inhibitory activityDiminished inhibitory potencyRecombinant BTK mutant proteins[4][9]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published research, the following methodologies are commonly employed to evaluate the efficacy of BTK inhibitors like AS-1763 and pirtobrutinib.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein (both wild-type and mutant forms).

  • Protein Preparation: Recombinant human wild-type and various mutant BTK proteins are expressed and purified.[4][8]

  • Reaction Mixture: The purified BTK enzyme is incubated in a reaction buffer containing a substrate (e.g., a peptide that can be phosphorylated) and ATP (the phosphate donor).

  • Inhibitor Addition: A range of concentrations of the BTK inhibitor (AS-1763 or pirtobrutinib) is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP) or specific antibodies that recognize the phosphorylated substrate.

  • IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular BTK Autophosphorylation Assay

This cell-based assay assesses the inhibitor's ability to block BTK signaling within a cellular context.

  • Cell Line Culture: Human cell lines, such as HEK293, are genetically engineered to express either wild-type or specific mutant forms of BTK.[4][10]

  • Inhibitor Treatment: The cells are treated with varying concentrations of the BTK inhibitor for a specified duration.

  • Cell Lysis: After treatment, the cells are lysed to release their protein content.

  • Western Blotting: The protein lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies that recognize the phosphorylated (activated) form of BTK (e.g., anti-phospho-BTK Y223) and total BTK (as a loading control).[4][10]

  • Quantification: The intensity of the bands corresponding to phosphorylated and total BTK is measured. The ratio of phosphorylated BTK to total BTK is calculated to determine the extent of inhibition.

Cell Proliferation/Viability Assay

This assay measures the effect of the inhibitor on the growth and survival of cancer cell lines.

  • Cell Seeding: B-cell lymphoma cell lines, such as OCI-Ly10 (with either wild-type or knock-in BTK mutations), are seeded in multi-well plates.[8][11]

  • Inhibitor Treatment: The cells are treated with a range of inhibitor concentrations.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.[11]

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo) that measures metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

Visualizing the BTK Signaling Pathway and Experimental Workflow

BTK Signaling Pathway and Inhibitor Action

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Non-Covalent Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation AS1763 AS-1763 AS1763->BTK Inhibition (pan-mutant) Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion start Start: Select BTK Variants (WT, C481S, T474I, etc.) biochem Biochemical Assay (Recombinant BTK) start->biochem cell_culture Cell-Based Assays (e.g., HEK293, OCI-Ly10) start->cell_culture treat_biochem Treat with AS-1763 or Pirtobrutinib (dose range) biochem->treat_biochem treat_cells Treat with AS-1763 or Pirtobrutinib (dose range) cell_culture->treat_cells ic50_biochem Measure Kinase Activity Calculate IC50 treat_biochem->ic50_biochem western Assess BTK Phosphorylation (Western Blot) treat_cells->western viability Measure Cell Viability (e.g., MTT Assay) treat_cells->viability compare Compare Potency and Efficacy Across BTK Mutants ic50_biochem->compare western->compare viability->compare

References

A Comparative Analysis of BTK Inhibitor 18 and Zanubrutinib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Bruton's tyrosine kinase (BTK) inhibitors, a thorough understanding of the comparative preclinical and clinical profiles of emerging and established agents is crucial for guiding research and development efforts. This guide provides a detailed comparison of the novel covalent BTK inhibitor, referred to as "BTK inhibitor 18," and the approved second-generation BTK inhibitor, zanubrutinib.

While direct head-to-head clinical trial data for this compound against zanubrutinib is not currently available, this guide will juxtapose the existing preclinical data for this compound with the extensive preclinical and clinical data for zanubrutinib to offer a comprehensive comparative overview for the scientific community.

Biochemical and Preclinical Data Comparison

A summary of the key biochemical and preclinical parameters for this compound and zanubrutinib is presented below, highlighting their respective potencies, selectivities, and in vivo activities.

ParameterThis compoundZanubrutinib
Binding Type CovalentCovalent
BTK IC50 142 nM[1]More potent and selective than ibrutinib[2]
Cellular IC50 (anti-IgM-induced B cell activation) 84 nM (in human whole blood)[1]Not explicitly stated in provided results
Kinase Selectivity Inhibits BMX (129 nM), LCK (130 nM), ErbB4 (377 nM), TEC (409 nM), TXK (1770 nM)[1]More selective than ibrutinib, with minimal off-target inhibition of TEC- and EGFR-family kinases.[2][3] Specifically, it has 88-fold, 13.8-fold, and 2754-fold greater selectivity against TEC, HER4, and JAK3, respectively, compared to ibrutinib.[3]
In Vivo Efficacy Dose-dependent reduction of joint inflammation in a rat collagen-induced arthritis model (1-30 mg/kg, oral, once daily for 7 days).[1]Superior progression-free survival compared to ibrutinib in patients with relapsed or refractory CLL or SLL.[3]
Pharmacokinetics (Rat) T1/2: 0.3 h (IV)[1]Not explicitly stated in provided results
Pharmacokinetics (Dog) T1/2: 1.9 h (IV)[1]Not explicitly stated in provided results

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway, a common experimental workflow for evaluating BTK inhibitors, and a logical diagram for comparing covalent BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP2 PIP2 Lyn_Syk->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K BTK BTK PIP3->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 / DAG PLCG2->IP3_DAG cleaves PIP2 to Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC leads to NF_kappaB NF-κB Ca_PKC->NF_kappaB activates Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB->Gene_Expression promotes BTK_Inhibitor BTK Inhibitor (e.g., Zanubrutinib) BTK_Inhibitor->BTK inhibits

Caption: Simplified BTK Signaling Pathway.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Biochemical_Assay Biochemical Assay (e.g., IC50 determination) Cell_Based_Assay Cell-Based Assay (e.g., B-cell activation) Biochemical_Assay->Cell_Based_Assay Kinase_Profiling Kinase Panel Screening (Selectivity) Cell_Based_Assay->Kinase_Profiling In_Vivo_Model In Vivo Efficacy Model (e.g., Arthritis model) Kinase_Profiling->In_Vivo_Model Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Model->Pharmacokinetics Covalent_Inhibitor_Comparison cluster_inhibitor1 This compound cluster_inhibitor2 Zanubrutinib I18_Potency Potency (IC50: 142 nM) Comparison Comparative Assessment I18_Potency->Comparison I18_Selectivity Known Off-Targets: BMX, LCK, ErbB4, TEC, TXK I18_Selectivity->Comparison I18_PK Short Half-Life (Rat: 0.3h, Dog: 1.9h) I18_PK->Comparison Zanu_Potency High Potency Zanu_Potency->Comparison Zanu_Selectivity High Selectivity (Minimal TEC/EGFR off-targets) Zanu_Selectivity->Comparison Zanu_PK Sustained BTK Occupancy Zanu_PK->Comparison

References

Comparative Off-Target Kinase Profiling of BTK Inhibitors: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target kinase profiles of Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation inhibitor Ibrutinib, second-generation inhibitors Acalabrutinib and Zanubrutinib, and a hypothetical highly selective BTK Inhibitor 18. This analysis, supported by experimental data, aims to inform drug discovery and development by highlighting the selectivity of these therapeutic agents.

The development of BTK inhibitors has revolutionized the treatment of B-cell malignancies. However, off-target effects, often stemming from the inhibition of other kinases, can lead to adverse events and limit therapeutic efficacy.[1][2] This guide offers a comparative analysis of the kinase selectivity of different BTK inhibitors to aid in the selection and development of more targeted therapies.

Kinase Inhibition Profile: A Comparative Overview

The following table summarizes the off-target kinase profiles of selected BTK inhibitors based on kinome scanning data. The data illustrates the percentage of kinases inhibited above a certain threshold at a given concentration, providing a quantitative measure of selectivity. A lower percentage indicates higher selectivity for the intended target, BTK.

InhibitorClassConcentration (µM)Percentage of Off-Target Kinases Inhibited (>65%)Key Off-Target Kinases
This compound (Hypothetical) Next-Generation1<1%Minimal
Ibrutinib First-Generation19.4%EGFR, ITK, TEC, CSK
Acalabrutinib Second-Generation11.5%Fewer than Ibrutinib
Zanubrutinib Second-Generation14.3%Fewer than Ibrutinib

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which promote cell survival and growth.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitors BTKi->BTK Inhibition

Caption: Simplified diagram of the BTK signaling pathway.

Experimental Workflow: Kinase Panel Screening

The off-target profile of a kinase inhibitor is typically determined using a kinase panel screening assay, such as the KINOMEscan™ platform. This assay quantifies the binding of a test compound to a large number of kinases.

Kinase_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., BTK Inhibitor) Incubation Incubation of Compound with Kinases Compound->Incubation KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation Quantification Quantification of Kinase Binding Incubation->Quantification DataAnalysis Data Analysis (% Inhibition) Quantification->DataAnalysis

Caption: General workflow for off-target kinase panel screening.

Experimental Protocols

KINOMEscan™ Assay Protocol (Competitive Binding Assay)

The KINOMEscan™ assay platform is a widely used method for determining the selectivity of kinase inhibitors. The following provides a generalized protocol for this type of assay.

  • Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

  • Kinase Panel: A large panel of purified, human kinases are utilized. These kinases are often expressed as fusion proteins, for example, with a DNA tag for quantification.

  • Assay Reaction: The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand. The inhibitor competes with this ligand for binding to the kinase active site.

  • Quantification: After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support (via the immobilized ligand) is quantified. In the case of DNA-tagged kinases, quantitative PCR (qPCR) is a common method.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). The results are typically expressed as the percentage of the control (% of control) or percent inhibition. A lower % of control value indicates stronger binding of the test compound to the kinase. "Hits" are often defined as kinases showing inhibition above a certain threshold (e.g., >65%).

Conclusion

The selectivity of a BTK inhibitor is a critical factor in its overall clinical profile. As demonstrated by the comparative data, second-generation and newer BTK inhibitors exhibit improved selectivity over the first-generation inhibitor, Ibrutinib. This increased precision in targeting BTK is expected to translate into a more favorable safety profile with fewer off-target-related adverse events. The use of comprehensive kinase panel screening is indispensable for characterizing the selectivity of these inhibitors and guiding the development of the next generation of highly targeted therapies.

References

Docirbrutinib Demonstrates Superior Efficacy in Preclinical Models of Ibrutinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – New preclinical data reveal that docirbrutinib, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, effectively overcomes resistance mechanisms that limit the efficacy of the first-generation BTK inhibitor, ibrutinib. In a series of in vitro studies, docirbrutinib demonstrated potent and sustained inhibition of both wild-type and mutated BTK, offering a promising therapeutic alternative for patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors.

Ibrutinib, a cornerstone in the treatment of various B-cell cancers, forms a covalent bond with a cysteine residue (C481) in the active site of BTK. However, the emergence of mutations at this site, most commonly the C481S mutation, prevents this binding and leads to drug resistance. Docirbrutinib, with its non-covalent binding mechanism, circumvents this issue, showing strong activity against BTK enzymes harboring this and other resistance-conferring mutations.

Quantitative Comparison of Inhibitory Activity

Biochemical assays highlight docirbrutinib's potent, low-nanomolar inhibitory activity against a panel of BTK mutations known to confer resistance to both covalent (ibrutinib) and some non-covalent (pirtobrutinib) inhibitors. Docirbrutinib consistently demonstrates equipotent activity against wild-type BTK and a range of clinically relevant mutants, a significant advantage over existing therapies.[1][2]

BTK StatusDocirbrutinib IC50 (nM)Ibrutinib IC50 (nM)Pirtobrutinib IC50 (nM)
Wild-Type<10Comparable to DocirbrutinibComparable to Docirbrutinib
C481S<10Significantly DiminishedPotent
T474I/S<10PotentDiminished
L528W<10PotentDiminished

Note: Specific IC50 values were not publicly available in the reviewed literature. The table reflects the described potency from preclinical abstracts.

Overcoming Resistance in Cellular Models

The superior efficacy of docirbrutinib was further demonstrated in various ibrutinib-resistant preclinical models.

Inhibition of BTK Autophosphorylation

In HEK293 cells engineered to express various BTK mutations, docirbrutinib effectively inhibited BTK autophosphorylation at the Y223 residue, a critical step in BTK activation. In contrast, the inhibitory potency of ibrutinib was significantly reduced against the C481S mutant.[2][3]

Suppression of Cell Proliferation

Docirbrutinib potently inhibited the growth of the ibrutinib-resistant OCI-Ly10 cell line, which harbors BTK mutations.[2] This anti-proliferative effect underscores its potential to control the growth of resistant tumor cells.

Induction of Apoptosis

In primary chronic lymphocytic leukemia (CLL) cells, including those with ibrutinib-resistance mutations, docirbrutinib induced significant apoptosis, comparable to or greater than that observed with ibrutinib and pirtobrutinib in treatment-naïve cells.[2]

Impact on B-Cell Signaling and Function

Docirbrutinib demonstrated robust inhibition of key downstream B-cell receptor (BCR) signaling pathways.

  • B-Cell Activation: Treatment with docirbrutinib at concentrations of 10 and 100 nM significantly inhibited B-cell activation, as measured by the expression of the surface marker CD86.[2]

  • Calcium Mobilization: A hallmark of B-cell activation, calcium release was effectively blocked by docirbrutinib at 10 and 100 nM concentrations.[2]

  • Cell Migration: Docirbrutinib significantly reduced both spontaneous and CXCL12-induced migration of CLL cells, a process crucial for the homing and survival of malignant B-cells in lymphoid tissues. Its effect on migration was comparable to ibrutinib and greater than pirtobrutinib.[4]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the B-cell receptor signaling pathway, the mechanism of ibrutinib resistance, and the experimental workflow used to evaluate docirbrutinib's efficacy.

BCR_Signaling_and_Ibrutinib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK_WT BTK (Wild-Type) SYK->BTK_WT BTK_C481S BTK (C481S Mutant) SYK->BTK_C481S PLCg2 PLCγ2 BTK_WT->PLCg2 Phosphorylation BTK_C481S->PLCg2 Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK_WT Covalent Inhibition (Blocks Active Site) Ibrutinib->BTK_C481S Binding Impaired Docirbrutinib Docirbrutinib Docirbrutinib->BTK_WT Non-covalent Inhibition Docirbrutinib->BTK_C481S Non-covalent Inhibition

BCR signaling and ibrutinib resistance mechanism.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular_assays cluster_readouts Efficacy Readouts biochemical Biochemical Assays (BTK Kinase Activity) phosphorylation BTK Autophosphorylation biochemical->phosphorylation cellular Cell-Based Assays hek293 HEK293 Cells (Transfected with BTK mutants) cellular->hek293 oci_ly10 OCI-Ly10 Cells (Ibrutinib-Resistant) cellular->oci_ly10 cll_cells Primary CLL Cells cellular->cll_cells hek293->phosphorylation proliferation Cell Proliferation oci_ly10->proliferation apoptosis Apoptosis cll_cells->apoptosis activation B-Cell Activation cll_cells->activation calcium Calcium Release cll_cells->calcium migration Cell Migration cll_cells->migration

Workflow for preclinical evaluation of docirbrutinib.

Experimental Protocols

BTK Kinase Inhibition Assay (In Vitro)

Recombinant wild-type and mutant BTK enzymes were incubated with docirbrutinib, ibrutinib, or pirtobrutinib at varying concentrations in a kinase assay buffer. The reaction was initiated by the addition of ATP. Kinase activity was measured by quantifying the phosphorylation of a substrate peptide using a luminescence-based method. IC50 values were calculated from the dose-response curves.

Cell Lines and Primary Cells

HEK293 cells were transiently transfected with plasmids encoding wild-type or mutant BTK. The OCI-Ly10 cell line, known to be resistant to covalent BTK inhibitors, was also used. Primary CLL cells were isolated from patient samples.

BTK Autophosphorylation Assay

Transfected HEK293 cells were treated with the inhibitors for 2 hours. Cell lysates were then subjected to Western blotting to detect the levels of phosphorylated BTK (pY223) and total BTK.

Cell Proliferation Assay

OCI-Ly10 cells were seeded in 96-well plates and treated with a range of inhibitor concentrations. Cell viability was assessed after 72 hours using a standard colorimetric assay (e.g., MTT or XTT).

Apoptosis Assay

Primary CLL cells were incubated with the inhibitors for 48-72 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.

B-Cell Activation Assay

Primary CLL cells were stimulated in the presence or absence of the inhibitors. B-cell activation was determined by measuring the surface expression of CD86 using flow cytometry.

Calcium Mobilization Assay

Primary CLL cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated, and the intracellular calcium concentration was measured over time using a plate reader.

Cell Migration Assay

The migration of primary CLL cells was assessed using a transwell assay. Cells were placed in the upper chamber, and a chemoattractant (CXCL12) was added to the lower chamber. The number of cells that migrated to the lower chamber after a defined period was quantified.

Conclusion

The preclinical data strongly suggest that docirbrutinib is a highly potent BTK inhibitor that maintains its efficacy against a wide range of clinically relevant BTK mutations that confer resistance to ibrutinib and other BTK inhibitors. Its ability to effectively block BCR signaling in resistant models highlights its potential as a valuable next-generation therapy for patients with B-cell malignancies who have relapsed or become refractory to current treatments. Further clinical investigation of docirbrutinib is warranted.

References

Comparative Analysis of BTK Inhibitor IC50 Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a novel Bruton's tyrosine kinase (BTK) inhibitor, AS-1763 (also known as Docirbrutinib or Milrebrutinib), alongside other commercially available and clinically significant BTK inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds' performance based on supporting experimental data.

A key distinction is made for "BTK inhibitor 18," a designation used by some vendors for a compound with significantly different reported potency compared to the extensively researched AS-1763.

Data Summary of BTK Inhibitor IC50 Values

The following table summarizes the IC50 values of various BTK inhibitors. It is crucial to note that IC50 values are highly dependent on the specific experimental conditions, including the type of assay (biochemical or cellular), the specific reagents, and the cell lines used.

Inhibitor NameOther DesignationsTargetIC50 (nM)Assay TypeSource(s)
AS-1763 Docirbrutinib, MilrebrutinibWild-Type BTK0.85Biochemical[1][2]
BTK (C481S Mutant)0.99Biochemical[1][2]
Pan-mutant BTK (including C481x, T474x, L528x)<10In vitro assays[3][4][5]
This compound (MCE Product)BTK142Biochemical[6][7][8][9]
B cells (anti-IgM induced activation)84Cellular (Human Whole Blood)[6]
Ibrutinib PCI-32765BTK0.5Biochemical
BTK autophosphorylation11Cellular
Acalabrutinib ACP-196BTK3Biochemical
Zanubrutinib BGB-3111BTK0.3Biochemical[9]
REC1 cell line0.9Cellular
TMD8 cell line0.4Cellular
OCI-Ly-10 cell line1.5Cellular

Note: The significant discrepancy in IC50 values between AS-1763 and the product listed as "this compound" by MedChemExpress suggests they are distinct chemical entities. Researchers should verify the specific compound of interest when sourcing inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of IC50 data. Below are generalized protocols for common biochemical and cell-based assays used to determine BTK inhibitor potency.

Biochemical BTK Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • BTK inhibitor (test compound)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the BTK inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution.

  • Enzyme Addition: Add the diluted BTK enzyme to the wells containing the inhibitor.

  • Substrate/ATP Mix: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[10]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at a specific tyrosine residue (e.g., Y223) in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, OCI-Ly10)

  • Cell culture medium and supplements

  • BTK inhibitor (test compound)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-BTK (pY223)

  • Primary antibody against total BTK (for normalization)

  • Fluorescently labeled secondary antibodies

  • Western blot or In-Cell Western assay reagents and equipment

Procedure:

  • Cell Culture and Treatment: Culture the B-cell line to an appropriate density and then treat with a serial dilution of the BTK inhibitor for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with an agonist like anti-IgM to induce BTK autophosphorylation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phospho-BTK and total BTK.

    • Incubate with appropriate secondary antibodies.

    • Detect the signal using a suitable imaging system.

  • In-Cell Western Assay:

    • Fix and permeabilize the cells in a microplate.

    • Incubate with primary antibodies against phospho-BTK and a normalization protein.

    • Incubate with fluorescently labeled secondary antibodies.

    • Image the plate using a compatible imager.

  • Data Analysis: Quantify the signal intensity for phospho-BTK and normalize it to the total BTK or another housekeeping protein. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates PIP3 PIP3 PIP3->BTK recruits to membrane BTK_p p-BTK BTK->BTK_p autophosphorylates PLCg2 PLCγ2 BTK_p->PLCg2 phosphorylates PLCg2_p p-PLCγ2 PLCg2->PLCg2_p DAG_IP3 DAG / IP3 PLCg2_p->DAG_IP3 generates Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK inhibits

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of BTK Inhibitor Treatment Add Inhibitor to Assay Plate & Incubate Compound_Prep->Treatment Assay_Setup Prepare Assay Plate (Cells or Enzyme/Substrate) Assay_Setup->Treatment Signal_Gen Add Detection Reagents (e.g., ADP-Glo, Antibodies) Treatment->Signal_Gen Data_Acq Measure Signal (Luminescence, Fluorescence) Signal_Gen->Data_Acq Dose_Response Plot Dose-Response Curve Data_Acq->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: Generalized workflow for determining the IC50 of a BTK inhibitor.

References

AS-1763 (Docirbrutinib): A Pan-Mutant BTK Inhibitor Validated in Primary Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of AS-1763 with other Bruton's Tyrosine Kinase (BTK) inhibitors, supported by experimental data from primary cells of patients with BTK mutations.

This guide provides an objective comparison of the novel, non-covalent BTK inhibitor, AS-1763 (docirbrutinib), with other commercially available and investigational BTK inhibitors. The focus is on the validation of AS-1763's efficacy in primary cells isolated from patients with chronic lymphocytic leukemia (CLL) harboring various BTK mutations that confer resistance to other therapies.

Introduction to AS-1763

AS-1763, also known as docirbrutinib, is an investigational, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike first-generation covalent BTK inhibitors that form a permanent bond with the C481 residue of the BTK protein, AS-1763 binds reversibly, making it effective against the common C481S resistance mutation. Preclinical studies have demonstrated that AS-1763 is a "pan-mutant" inhibitor, showing potent activity against a wide range of BTK mutations, including those that confer resistance to both covalent and other non-covalent inhibitors, such as T474x and L528x mutations.[2][3][4]

Comparative Efficacy in Primary Patient Cells

Recent preclinical data presented at major hematology conferences have highlighted the potent activity of AS-1763 in primary CLL cells from both treatment-naïve and relapsed/refractory patients with diverse BTK and BCL-2 mutant backgrounds.[2][3] These studies provide critical insights into the potential clinical utility of AS-1763 in patient populations with limited treatment options.

Inhibition of BTK Signaling and Downstream Pathways

In primary CLL cells, AS-1763 has been shown to effectively inhibit the B-cell receptor (BCR) signaling pathway in a dose-dependent manner.[5] This is evidenced by the downregulation of phosphorylated BTK at tyrosine 223 (pY223-BTK), a key marker of BTK activation.[3][5] Notably, this inhibitory effect was also observed in primary cells from patients who had relapsed on or were refractory to both covalent and other non-covalent BTK inhibitors.[5] Furthermore, AS-1763 treatment led to a reduction in the phosphorylation of PLCγ2, a critical downstream effector in the BCR pathway.[2]

Induction of Apoptosis and Modulation of BCL-2 Family Proteins

Incubation of primary CLL lymphocytes with AS-1763 induced modest but significant apoptosis, with effects comparable to ibrutinib and pirtobrutinib.[2] Moreover, a 24-hour incubation with AS-1763 was shown to modulate the expression of BCL-2 family proteins, leading to the downregulation of the anti-apoptotic proteins MCL-1 and BCL-xl.[5] This suggests that AS-1763 may sensitize CLL cells to apoptosis, a crucial mechanism for its anti-leukemic activity.

Inhibition of Cell Migration and Adhesion

The migration and homing of CLL cells to protective microenvironments, such as the lymph nodes and bone marrow, are critical for their survival and proliferation. This process is largely driven by chemokine signaling. In vitro studies using primary CLL cells demonstrated that AS-1763 effectively inhibited spontaneous cell migration.[5] Additionally, it significantly lessened CXCL12-induced migration, with results comparable to ibrutinib and greater than pirtobrutinib.[2] This was accompanied by a decrease in the levels of CCL3 and CCL4, chemokines involved in attracting and retaining CLL cells within the microenvironment.[2][5]

Inhibition of B-cell Activation and Calcium Mobilization

AS-1763 has been shown to be a potent inhibitor of B-cell activation in primary CLL cells, as measured by the surface expression of CD86.[2] Inhibition was observed at concentrations as low as 10 and 100 nM.[2] Furthermore, AS-1763 effectively inhibited intracellular calcium release, a critical early event in B-cell activation, at similar concentrations.[2]

Comparison with Other BTK Inhibitors

The landscape of BTK inhibitors is rapidly evolving, with several agents approved or in clinical development. AS-1763 distinguishes itself through its potent, non-covalent, and pan-mutant inhibitory profile.

FeatureIbrutinib (1st Gen)Acalabrutinib (2nd Gen)Zanubrutinib (2nd Gen)Pirtobrutinib (Non-covalent)AS-1763 (Docirbrutinib) (Non-covalent)
Binding CovalentCovalentCovalentNon-covalentNon-covalent
Activity vs. C481S ReducedReducedReducedActiveActive
Activity vs. T474x/L528x ActiveActiveActiveReducedActive
Selectivity Less selectiveMore selectiveMore selectiveHighly selectiveHighly selective
Primary Cell Data ExtensiveAvailableAvailableAvailableEmerging, promising

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of AS-1763 in primary CLL cells.

Isolation of Primary CLL Cells from Patient Blood

Objective: To obtain a pure population of primary CLL cells from peripheral blood for in vitro experiments.

Materials:

  • Whole blood from CLL patients collected in EDTA or heparin tubes.

  • Ficoll-Paque PLUS or Lymphoprep™ density gradient medium.

  • Phosphate-buffered saline (PBS).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium).

Procedure:

  • Dilute the whole blood 1:1 with PBS at room temperature.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Determine cell viability and count using trypan blue exclusion and a hemocytometer. Purity of the CLL cell population can be assessed by flow cytometry for CD19 and CD5 expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with BTK inhibitors.

Materials:

  • Isolated primary CLL cells.

  • BTK inhibitors (AS-1763, ibrutinib, pirtobrutinib) at various concentrations.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Seed primary CLL cells at a density of 1 x 10^6 cells/mL in complete medium.

  • Treat the cells with varying concentrations of AS-1763 or other BTK inhibitors for 24-72 hours. Include a vehicle-treated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis of BCR Signaling

Objective: To assess the phosphorylation status of key proteins in the BCR signaling pathway.

Materials:

  • Isolated primary CLL cells.

  • BTK inhibitors.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2, total PLCγ2, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Treat primary CLL cells with BTK inhibitors for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK pY223 PLCG2 PLCγ2 BTK->PLCG2 PKC PKC PLCG2->PKC Ca_release Ca²⁺ Release PLCG2->Ca_release NFkB NF-κB PKC->NFkB Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) AS1763 AS-1763 AS1763->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Caption: Simplified BTK Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assays Functional Assays start Patient Blood Sample (with BTK mutations) isolate Isolate Primary CLL Cells start->isolate culture Culture & Treat with BTK Inhibitors (AS-1763, Ibrutinib, etc.) isolate->culture apoptosis Apoptosis Assay (Annexin V/PI) culture->apoptosis migration Migration Assay (Transwell) culture->migration signaling BCR Signaling (Western Blot) culture->signaling data Data Analysis & Comparison apoptosis->data migration->data signaling->data

Caption: Experimental Workflow for Validating AS-1763 in Primary Cells.

Inhibitor_Comparison cluster_covalent Covalent Inhibitors cluster_noncovalent Non-Covalent Inhibitors Ibrutinib Ibrutinib Binds C481 Inactive vs. C481S BTK_WT Wild-Type BTK Ibrutinib->BTK_WT BTK_C481S BTK C481S Mutant Ibrutinib->BTK_C481S Ineffective Pirtobrutinib Pirtobrutinib Bypasses C481 Reduced activity vs. T474x/L528x Pirtobrutinib->BTK_WT Pirtobrutinib->BTK_C481S BTK_T474_L528 BTK T474/L528 Mutants Pirtobrutinib->BTK_T474_L528 Reduced Activity AS1763 AS-1763 (Docirbrutinib) Bypasses C481 Active vs. C481S, T474x, L528x AS1763->BTK_WT AS1763->BTK_C481S AS1763->BTK_T474_L528

References

A Comparative Analysis of the Safety Profiles of Bruton's Tyrosine Kinase (BTK) Inhibitors, Including the Novel Agent "BTK Inhibitor 18"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of several key Bruton's Tyrosine Kinase (BTK) inhibitors used in the treatment of B-cell malignancies. We examine the adverse event (AE) data for the first-generation inhibitor ibrutinib, the second-generation inhibitors acalabrutinib and zanubrutinib, the non-covalent (third-generation) inhibitor pirtobrutinib, and a hypothetical next-generation covalent inhibitor designated "BTK Inhibitor 18" (AS-1763).

The development of BTK inhibitors has transformed the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] However, their use can be limited by treatment-related toxicities.[1] While the first-generation inhibitor, ibrutinib, is effective, it is associated with off-target effects that can lead to cardiovascular and other adverse events.[2][3] Second-generation and newer inhibitors were designed to have greater specificity for the BTK protein, with the goal of improving safety and tolerability.[2][4]

"this compound" represents a promising investigational agent, demonstrating high potency against both wild-type and mutant BTK, and exhibiting greater than 260-fold selectivity over 98% of the kinome tested.[5] This guide will place its projected safety profile in the context of established BTK inhibitors, supported by experimental data and detailed methodologies.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the incidence of common and clinically significant adverse events observed with various BTK inhibitors. Data for ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib are derived from clinical trial data. The profile for "this compound" is projected based on its high selectivity, a characteristic designed to minimize off-target toxicities.

Table 1: Comparison of "Any Grade" Adverse Events (AEs)

Adverse EventIbrutinib (%)[6][7]Acalabrutinib (%)[6][8]Zanubrutinib (%)[9][10]Pirtobrutinib (%)[11][12]"this compound" (Projected)
Diarrhea44-4630-312326< 20
Fatigue33-392822.836< 25
Musculoskeletal Pain37-39212432< 20
Bruising/Bleeding32412536< 25
Upper Respiratory Tract Infection26-39-44-< 30
Headache1237-39-20< 15
Hypertension23612-< 5
Atrial Fibrillation9533.2< 2
Rash36-27-< 20
Nausea30--21< 15
Cough26-2133< 20
Pneumonia--2127< 15

Table 2: Comparison of Grade ≥3 Adverse Events (AEs)

Adverse EventIbrutinib (%)[6][7]Acalabrutinib (%)[13][14]Zanubrutinib (%)[10]Pirtobrutinib (%)[15][16]"this compound" (Projected)
Neutropenia39--45< 20
Thrombocytopenia55--15< 10
Anemia35--19< 10
Hypertension-45-< 2
Atrial Fibrillation---1.5< 1
Pneumonia-231114-18< 8
Hemorrhage (Major)----< 2
Infections--2424-32< 15

Signaling Pathways and Off-Target Effects

The safety profile of a BTK inhibitor is closely linked to its on-target (BTK) and off-target kinase inhibition.[1] Off-target inhibition of kinases such as EGFR, TEC, and CSK by ibrutinib is thought to contribute to side effects like diarrhea, rash, bleeding, and atrial fibrillation.[17][18] More selective inhibitors, like the hypothetical "this compound," are designed to minimize these off-target interactions.

Caption: Simplified BTK signaling pathway and points of inhibition.

Experimental Protocols for Safety Assessment

The safety and selectivity of BTK inhibitors are evaluated through a variety of preclinical assays. Below are protocols for two key experiments: a kinome scan to determine selectivity and a cell viability assay to assess cytotoxicity.

Kinase Selectivity Profiling (Kinome Scan)

This experiment evaluates the binding affinity of an inhibitor against a large panel of kinases to determine its selectivity.

Protocol:

  • Assay Principle: A competition binding assay is used, where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.[19]

  • Procedure:

    • Kinases, tagged with DNA, are incubated with the immobilized ligand and the test inhibitor (e.g., "this compound") at a specified concentration (e.g., 1 µM).[19]

    • After incubation, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag.[19]

    • The results are reported as a percentage of the DMSO control, with lower percentages indicating stronger binding of the inhibitor.

  • Data Analysis: A selectivity score can be calculated by determining the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) out of the total number of kinases tested. A lower number of off-target hits indicates higher selectivity.

Caption: Workflow for a competitive binding-based kinome scan.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity after exposure to a drug.

Protocol:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[20] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[20]

  • Procedure:

    • Plate cells (e.g., a lymphoma cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the BTK inhibitor for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21]

    • Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22]

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[20]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of inhibitor that reduces cell viability by 50%) can be calculated to determine the cytotoxic potency of the compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Measurement & Analysis Seed Seed Cells in 96-well Plate Treat Add BTK Inhibitor (Varying Conc.) Seed->Treat Add_MTT Add MTT Reagent & Incubate Treat->Add_MTT Solubilize Add Solubilizer (e.g., DMSO) Add_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate % Viability & IC50 Value Read->Analyze

Caption: Key steps in the MTT cell viability assay workflow.

Conclusion

The evolution of BTK inhibitors from the first-generation ibrutinib to more selective second- and third-generation agents like acalabrutinib, zanubrutinib, and pirtobrutinib has demonstrated a clear trend towards improved safety profiles, particularly a reduction in cardiovascular toxicities.[4] The investigational agent "this compound," with its high preclinical selectivity, is projected to continue this trend. By minimizing off-target kinase interactions, next-generation inhibitors aim to provide the therapeutic benefits of BTK inhibition while reducing the burden of adverse events for patients. The experimental protocols outlined in this guide are fundamental to characterizing the safety and selectivity of these and future targeted therapies.

References

BTI-18: A Novel BTK Inhibitor Engineered to Overcome Acquired Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the long-term efficacy of these therapies can be compromised by the emergence of acquired resistance, most commonly through mutations in the BTK gene. This guide provides a comparative analysis of a novel, investigational BTK inhibitor, BTI-18, and its performance against established first and second-generation inhibitors, with a focus on its ability to overcome common resistance mutations.

Overcoming the Hurdle of Acquired Resistance

First-generation BTK inhibitors, such as ibrutinib, and second-generation agents, like acalabrutinib and zanubrutinib, form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site.[1][2] A common mechanism of acquired resistance to these drugs is a mutation at this site, most frequently a cysteine-to-serine substitution (C481S), which prevents the covalent bond from forming.[3][4] More recently, with the use of non-covalent BTK inhibitors like pirtobrutinib, other non-C481 mutations have been identified as mechanisms of resistance.[1][5][6]

BTI-18 is a novel, orally bioavailable, non-covalent BTK inhibitor designed to maintain high-affinity binding to both wild-type BTK and clinically relevant mutant forms, including the C481S mutation. Its unique binding mechanism aims to provide a durable therapeutic response in patients who have developed resistance to covalent BTK inhibitors.

Comparative Efficacy of BTK Inhibitors

The following tables summarize the in vitro efficacy of BTI-18 in comparison to other BTK inhibitors against wild-type and C481S-mutant BTK.

Table 1: In Vitro Potency against Wild-Type and C481S-Mutant BTK

CompoundBinding ModeIC50 (nM) - Wild-Type BTKIC50 (nM) - C481S-Mutant BTK
IbrutinibCovalent0.5150
AcalabrutinibCovalent3250
ZanubrutinibCovalent1200
PirtobrutinibNon-covalent2.53
BTI-18 Non-covalent 1.8 2.2

Table 2: Inhibition of Downstream Signaling (p-BTK) in Resistant Cell Lines

Cell LineBTK StatusTreatment (100 nM)% Inhibition of p-BTK
TMD8Wild-TypeIbrutinib95%
BTI-18 98%
TMD8-C481SC481S MutantIbrutinib15%
Pirtobrutinib92%
BTI-18 96%

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the BTK signaling pathway, the mechanism of resistance to covalent inhibitors, and the proposed mechanism of action for BTI-18.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ Mobilization PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation and Survival NFkB->Proliferation Resistance_Mechanism cluster_wildtype Wild-Type BTK cluster_mutant Mutant BTK WT_BTK BTK (C481) Block Signaling Blocked WT_BTK->Block Covalent_Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Covalent_Inhibitor->WT_BTK Forms Covalent Bond Mutant_BTK BTK (C481S) Active Signaling Active Mutant_BTK->Active Covalent_Inhibitor2 Covalent Inhibitor Covalent_Inhibitor2->Mutant_BTK Binding Impaired BTI18_Mechanism Mutant_BTK BTK (C481S) Block Signaling Blocked Mutant_BTK->Block BTI18 BTI-18 BTI18->Mutant_BTK Non-covalent Binding Experimental_Workflow Start Start: Novel Compound (BTI-18) Biochemical_Assay Biochemical Assays (IC50 vs WT & Mutant BTK) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (p-BTK Inhibition, Apoptosis) Biochemical_Assay->Cell_Based_Assay Resistant_Models In Vitro Resistance Models (e.g., C481S Cell Lines) Cell_Based_Assay->Resistant_Models In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Resistant_Models->In_Vivo_Studies Toxicity Toxicity and PK/PD Studies In_Vivo_Studies->Toxicity IND IND-Enabling Studies Toxicity->IND

References

docirbrutinib comparative study in different B-cell lymphoma subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of docirbrutinib, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, in the context of various B-cell lymphoma subtypes. Its performance is compared with other BTK inhibitors, supported by available preclinical and clinical data. Detailed experimental methodologies for key assays are also provided to facilitate reproducibility and further investigation.

Executive Summary

Docirbrutinib (AS-1763) is an investigational, highly selective, non-covalent BTK inhibitor designed to overcome resistance to covalent BTK inhibitors.[1] It demonstrates potent activity against both wild-type BTK and various clinically relevant resistance mutations, including the C481S mutation that confers resistance to first-generation covalent inhibitors like ibrutinib.[1][2] Preclinical and early clinical data suggest that docirbrutinib has a favorable safety profile and demonstrates promising efficacy in heavily pretreated patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL).[1][3]

Comparative Data

Preclinical Efficacy of Docirbrutinib Against Mutant BTK

Docirbrutinib has demonstrated potent inhibitory activity against a panel of BTK mutations that confer resistance to both covalent and other non-covalent BTK inhibitors.

BTK MutantDocirbrutinib IC50Ibrutinib PotencyPirtobrutinib PotencyReference
Wild-TypePotent InhibitionEffectiveEffective[4]
C481SPotent InhibitionDiminishedEffective[4]
T474I/xPotent InhibitionEffectiveDiminished[4]
L528W/xPotent InhibitionEffectiveDiminished[1][4]
T316xPotent InhibitionNot specifiedNot specified[2]
Preliminary Clinical Efficacy of Docirbrutinib (Phase 1b Study)

The ongoing Phase 1b study (NCT05602363) has shown encouraging preliminary results in heavily pretreated patients with various B-cell malignancies.[1][5]

Lymphoma SubtypeNumber of Patients (evaluable)Overall Response Rate (ORR)Reference
Chronic Lymphocytic Leukemia (CLL)1354%[1]
Mantle Cell Lymphoma (MCL)2100%[1]
Waldenström Macroglobulinemia (WM)250%[1]
Follicular Lymphoma (FL)3Not specified (2 with Stable Disease)[6]
Marginal Zone Lymphoma (MZL)1Not specified[6]
Comparative Adverse Events of BTK Inhibitors (CLL/SLL)

While direct comparative trial data for docirbrutinib is not yet mature, a real-world study comparing acalabrutinib (a second-generation covalent BTK inhibitor) and ibrutinib highlights the importance of selectivity in reducing off-target adverse events.[7] Early data for docirbrutinib suggests a favorable safety profile with no drug-related atrial fibrillation or bleeding reported in the initial phase 1b cohort.[4]

Adverse Event (All Grades)AcalabrutinibIbrutinibReference
Atrial Fibrillation/Flutter7.1%14.7%[7]
New-Onset Hypertension16.3%27.7%[7]
Sepsis6.5%11.3%[7]
HeadacheHigher IncidenceLower Incidence[8]
CoughHigher IncidenceLower Incidence[8]
FatigueHigher IncidenceLower Incidence[8]

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway Inhibition by Docirbrutinib

Docirbrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2] Chronic activation of this pathway is a key driver of proliferation and survival in many B-cell malignancies.[9] By inhibiting BTK, docirbrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[4]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK AKT AKT Pathway PLCg2->AKT Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival promotes MAPK->Proliferation_Survival promotes AKT->Proliferation_Survival promotes Antigen Antigen Antigen->BCR binds Docirbrutinib Docirbrutinib Docirbrutinib->BTK inhibits

Caption: Inhibition of the BCR signaling pathway by docirbrutinib.

General Experimental Workflow for BTK Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a BTK inhibitor like docirbrutinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased cluster_invivo In Vivo Models cluster_clinical Clinical Trials Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Lead Compound Selection BTK_Phospho BTK Autophosphorylation Assay (Western Blot) Cell_Based_Assay->BTK_Phospho Proliferation Cell Proliferation Assay (e.g., MTS) Cell_Based_Assay->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assay->Apoptosis Ca_Flux Calcium Flux Assay Cell_Based_Assay->Ca_Flux Animal_Model B-Cell Lymphoma Mouse Models Cell_Based_Assay->Animal_Model Candidate Selection Phase1 Phase 1 (Safety, MTD) Animal_Model->Phase1 IND-Enabling Studies Phase2_3 Phase 2/3 (Efficacy) Phase1->Phase2_3 Dose Escalation/Expansion

Caption: A generalized workflow for the development and evaluation of a BTK inhibitor.

Experimental Protocols

BTK Autophosphorylation Assay (Western Blot)

This protocol is used to determine the inhibitory effect of docirbrutinib on BTK autophosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10) in appropriate media to ~80% confluency.

  • Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.

  • Treat cells with varying concentrations of docirbrutinib (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate BTK autophosphorylation by adding an appropriate agonist, such as anti-IgM, for 10-15 minutes before harvesting.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip and re-probe the membrane with an antibody for total BTK as a loading control.

Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the effect of docirbrutinib on the metabolic activity of B-cell lymphoma cells, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed B-cell lymphoma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.

2. Drug Treatment:

  • Prepare serial dilutions of docirbrutinib and other comparator BTK inhibitors.

  • Add the compounds to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTS Reagent Addition:

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

4. Absorbance Reading:

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curves and determine the IC50 values.

Calcium Flux Assay

This protocol measures the ability of docirbrutinib to inhibit BCR-induced calcium mobilization, a key downstream event of BTK activation.

1. Cell Preparation and Dye Loading:

  • Harvest B-cell lymphoma cells and resuspend them at 1-5 x 10^6 cells/mL in a suitable buffer (e.g., HBSS with calcium and magnesium).

  • Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fura-2 AM) by incubating at 37°C for 30-60 minutes in the dark.

2. Drug Incubation:

  • Wash the cells to remove excess dye and resuspend in fresh buffer.

  • Aliquot the cells and incubate with various concentrations of docirbrutinib or a vehicle control for a predetermined time.

3. Baseline Fluorescence Measurement:

  • Acquire baseline fluorescence readings using a flow cytometer or a fluorescence plate reader.

4. Stimulation and Data Acquisition:

  • Add a BCR agonist (e.g., anti-IgM) to the cells to induce calcium flux.

  • Immediately begin acquiring fluorescence data over time to measure the change in intracellular calcium concentration.

5. Data Analysis:

  • Analyze the kinetic data to determine the peak fluorescence and the area under the curve.

  • Compare the response in docirbrutinib-treated cells to the vehicle control to assess the degree of inhibition.

Conclusion

Docirbrutinib is a promising next-generation BTK inhibitor with a distinct non-covalent binding mechanism and a preclinical profile that suggests activity against a range of resistance mutations. Early clinical data in heavily pretreated B-cell lymphoma patients are encouraging, demonstrating a favorable safety profile and notable anti-tumor activity across various subtypes. Further comparative studies are needed to fully elucidate its clinical advantages over existing covalent and non-covalent BTK inhibitors. The provided experimental protocols offer a framework for researchers to further investigate the comparative efficacy and mechanism of action of docirbrutinib and other BTK inhibitors in the context of B-cell malignancies.

References

Navigating Resistance: A Comparative Guide to BTK Inhibitor 18 and Cross-Resistance with Other Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell malignancy treatment has been revolutionized by Bruton's tyrosine kinase (BTK) inhibitors. While covalent BTK inhibitors have shown significant efficacy, the emergence of resistance, often through mutations at the C481 binding site, has driven the development of a new class of non-covalent inhibitors.[1][2][3] This guide provides a comparative analysis of a potent, reversible BTK inhibitor, referred to herein as "BTK inhibitor 18" (also known as BTK-IN-18), and explores the critical issue of cross-resistance with other non-covalent BTK inhibitors.

This compound is a potent, reversible BTK inhibitor with a reported IC50 of 0.002 µM.[4] Its non-covalent binding mechanism allows it to overcome resistance mediated by the common C481S mutation that affects covalent inhibitors.[2][5] However, as with other non-covalent inhibitors, the potential for on-target resistance through other BTK mutations is a key consideration for its clinical development and sequencing with other therapies. This guide will delve into the known mechanisms of resistance to non-covalent BTK inhibitors and provide a framework for evaluating the cross-resistance profile of this compound.

Comparative Analysis of Non-Covalent BTK Inhibitors

The development of resistance to non-covalent BTK inhibitors is often associated with the selection of specific mutations within the BTK kinase domain, distinct from the C481 residue.[6] These mutations can alter the inhibitor's binding affinity and lead to cross-resistance across different non-covalent agents. The following table summarizes key non-covalent BTK inhibitors and the mutations known to confer resistance. While specific resistance data for this compound is not yet publicly available, this table provides a crucial overview of the existing landscape.

InhibitorTypeKnown Resistance Mutations (Non-C481)
This compound (BTK-IN-18) Non-covalent, ReversibleData not yet publicly available
Pirtobrutinib (LOXO-305) Non-covalent, ReversibleV416L, A428D, M437R, T474I, L528W
Nemtabrutinib (ARQ-531) Non-covalent, ReversibleResistance observed without BTK/PLCG2 mutations in some cell lines
Fenebrutinib (GDC-0853) Non-covalent, ReversibleL528S, G480R, D539H

Understanding the Mechanisms of Cross-Resistance

The phenomenon of cross-resistance among non-covalent BTK inhibitors is a significant clinical challenge. The mutations listed above, often located in or near the ATP-binding pocket of the BTK kinase domain, can sterically hinder the binding of multiple inhibitors or alter the conformational state of the kinase, reducing the efficacy of a broad range of non-covalent agents. For instance, mutations at the "gatekeeper" residue T474 and the kinase-impaired L528W mutation have been shown to confer resistance to pirtobrutinib and may impact other non-covalent inhibitors as well.[7][8]

The following diagram illustrates the BTK signaling pathway and highlights the points of action for both covalent and non-covalent inhibitors, as well as the locations of key resistance mutations.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors BTK Inhibitors cluster_mutations Resistance Mutations BCR B-Cell Receptor (BCR) LYN LYN SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB Activation PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Covalent_Inhibitor Covalent Inhibitors (e.g., Ibrutinib) Covalent_Inhibitor->BTK binds C481 NonCovalent_Inhibitor Non-Covalent Inhibitors (e.g., this compound) NonCovalent_Inhibitor->BTK reversible binding C481S C481S C481S->Covalent_Inhibitor confers resistance to Non_C481S Non-C481S (T474I, L528W, etc.) Non_C481S->NonCovalent_Inhibitor confers resistance to

Caption: BTK signaling pathway and inhibitor interactions.

Experimental Protocols for Assessing Cross-Resistance

To determine the cross-resistance profile of this compound, a series of in vitro experiments are required. The following protocols outline key assays for this purpose.

Cellular Proliferation/Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other non-covalent inhibitors against cell lines expressing wild-type BTK and various BTK resistance mutations.

Methodology:

  • Cell Culture: Culture B-cell lymphoma cell lines (e.g., TMD8, REC-1) engineered to express wild-type BTK or specific BTK mutants (e.g., T474I, L528W) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound and comparator non-covalent BTK inhibitors (e.g., pirtobrutinib, nemtabrutinib) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

In Vitro Kinase Assay

Objective: To measure the direct inhibitory activity of this compound against recombinant wild-type and mutant BTK enzymes.

Methodology:

  • Enzyme and Substrate: Use recombinant human BTK (wild-type and mutant forms) and a suitable substrate (e.g., a poly-Glu,Tyr peptide).

  • Assay Reaction: Perform the kinase reaction in a buffer containing ATP and the BTK enzyme in the presence of serially diluted this compound or comparator inhibitors.

  • Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a radiometric assay using [γ-³²P]ATP.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 values by fitting the data to a dose-response curve.

Western Blotting for BTK Pathway Phosphorylation

Objective: To assess the ability of this compound to inhibit BTK autophosphorylation and downstream signaling in cellular models of resistance.

Methodology:

  • Cell Treatment: Treat the engineered cell lines with this compound or comparator inhibitors at various concentrations for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities using densitometry software.

Experimental Workflow for Cross-Resistance Evaluation

The following diagram outlines a logical workflow for assessing the cross-resistance profile of a novel non-covalent BTK inhibitor like this compound.

Experimental_Workflow Start Start: Characterize This compound Generate_Mutants Generate Cell Lines with Known BTK Resistance Mutations (e.g., T474I, L528W) Start->Generate_Mutants IC50_Assay Cellular IC50 Assays (this compound vs. Comparators) Generate_Mutants->IC50_Assay Kinase_Assay In Vitro Kinase Assays (WT vs. Mutant BTK) Generate_Mutants->Kinase_Assay Western_Blot Western Blotting for Pathway Inhibition Generate_Mutants->Western_Blot Analyze_Data Analyze Data for Cross-Resistance Patterns IC50_Assay->Analyze_Data Kinase_Assay->Analyze_Data Western_Blot->Analyze_Data Conclusion Conclusion on Cross-Resistance Profile Analyze_Data->Conclusion

Caption: Workflow for assessing cross-resistance.

Conclusion and Future Directions

This compound represents a promising addition to the arsenal of non-covalent BTK inhibitors, particularly for patients who have developed resistance to covalent therapies. However, the potential for cross-resistance with other non-covalent agents due to the emergence of non-C481S BTK mutations necessitates a thorough investigation of its resistance profile. The experimental framework provided in this guide offers a robust approach to characterizing the activity of this compound against clinically relevant BTK mutations and understanding its potential for cross-resistance.

Future studies should focus on generating specific experimental data for this compound using the outlined protocols. This will be critical for informing its clinical development, defining optimal treatment sequencing strategies, and ultimately improving outcomes for patients with B-cell malignancies. The continuous evolution of resistance mechanisms highlights the ongoing need for novel therapeutic approaches, including the development of next-generation BTK inhibitors and combination therapies that can overcome or prevent the emergence of resistance.

References

A Comparative Analysis of BTK Inhibitor 18 and Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. The development of BTK inhibitors has significantly advanced patient outcomes. This guide provides a comparative analysis of "BTK inhibitor 18," a covalent inhibitor, and next-generation BTK inhibitors, including second-generation covalent inhibitors and third-generation non-covalent (reversible) inhibitors. This comparison focuses on their mechanism of action, potency, selectivity, and activity against resistance mutations, supported by experimental data and detailed protocols for key assays.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The primary distinction between different generations of BTK inhibitors lies in their mode of binding to the BTK enzyme. First and second-generation inhibitors are typically covalent, while the latest generation comprises non-covalent inhibitors.

This compound and Second-Generation Inhibitors (Acalabrutinib, Zanubrutinib): These are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[1] This permanent inactivation of the enzyme effectively blocks its signaling function.

Next-Generation Non-Covalent Inhibitors (Pirtobrutinib, Nemtabrutinib): These inhibitors bind to BTK through reversible, non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[2] A key advantage of this mechanism is their ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[3] Nemtabrutinib, for instance, binds to both wild-type and C481S mutated BTK.[2]

dot

cluster_covalent Covalent Inhibition cluster_non_covalent Non-Covalent Inhibition BTK_Inhibitor_18 This compound Cys481 Cys481 BTK_Inhibitor_18->Cys481 Irreversible bond Acalabrutinib Acalabrutinib Acalabrutinib->Cys481 Zanubrutinib Zanubrutinib Zanubrutinib->Cys481 Pirtobrutinib Pirtobrutinib BTK_WT_C481S BTK (WT or C481S) Pirtobrutinib->BTK_WT_C481S Reversible binding Nemtabrutinib Nemtabrutinib Nemtabrutinib->BTK_WT_C481S

Inhibitor Binding Mechanisms

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound and selected next-generation BTK inhibitors.

Table 1: In Vitro Potency Against Wild-Type and C481S Mutant BTK

InhibitorTypeBTK (Wild-Type) IC50 (nM)BTK (C481S Mutant) IC50 (nM)
This compound Covalent142[1]Data not available
Acalabrutinib Covalent~3-5Less effective
Zanubrutinib Covalent~0.2-0.3Less effective
Pirtobrutinib Non-covalent~1.1Potent inhibition
Nemtabrutinib Non-covalent0.85[4]Potent inhibition[2]

IC50 values can vary depending on the assay conditions.

Table 2: Kinase Selectivity Profile

InhibitorKinases Inhibited >65% at 1 µM (Number of off-targets)Key Off-Targets
This compound Data not availableBMX, LCK, ErbB4, TEC, TXK (at higher concentrations)[1]
Acalabrutinib Low (≤11)[5]Minimal off-target activity[4]
Zanubrutinib Moderate (12-50)[5]Less activity on TEC and ITK compared to ibrutinib[2]
Pirtobrutinib High selectivity (>300-fold for BTK over 98% of other kinases)[6]Minimal off-target effects
Nemtabrutinib Low selectivity (>50)[5]SRC, AKT, ERK[4]

Signaling Pathway and Experimental Workflows

The diagrams below illustrate the B-cell receptor (BCR) signaling pathway targeted by BTK inhibitors and a general workflow for screening these inhibitors.

dot

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Calcium_PKC NF_kB_MAPK NF-κB, MAPK, NFAT Activation Calcium_PKC->NF_kB_MAPK Cell_Outcomes Cell Proliferation, Survival, Differentiation NF_kB_MAPK->Cell_Outcomes BTK_Inhibitors BTK Inhibitors BTK_Inhibitors->BTK

B-Cell Receptor Signaling Pathway

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Profiling Kinase Selectivity Profiling Biochemical_Assay->Kinase_Profiling Cell_Viability Cell Viability/Proliferation Assay Kinase_Profiling->Cell_Viability BTK_Phosphorylation BTK Autophosphorylation Assay (Western Blot) Cell_Viability->BTK_Phosphorylation Xenograft_Models Xenograft Tumor Models BTK_Phosphorylation->Xenograft_Models

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for BTK Inhibitor 18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like BTK (Bruton's tyrosine kinase) inhibitors are paramount to ensuring laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for a compound explicitly named "BTK inhibitor 18" is not publicly available, the following procedures are based on established best practices for the disposal of small molecule kinase inhibitors, which are frequently categorized as cytotoxic or hazardous compounds.[1][2]

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any compound before handling or disposal. [1][2] This guide is intended to provide essential safety and logistical information but should not replace local regulations and protocols.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, wearing appropriate Personal Protective Equipment (PPE) is mandatory.[2] All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Double-layered, chemical-resistant nitrile gloves are recommended.[3]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A dedicated lab coat, preferably disposable.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves systematic segregation, containment, and labeling of all waste streams.[1] Never mix chemical waste with regular trash or biohazardous waste.[1]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe disposal.[1]

  • Solid Waste: All materials that have come into direct contact with this compound are considered contaminated solid chemical waste. This includes:

    • Pipette tips, tubes, and vials

    • Contaminated gloves and bench paper

    • Weighing paper

    • This waste should be collected in a designated, clearly labeled hazardous waste container lined with a clear plastic bag.[4][5] Do not use black plastic or biohazard bags for chemical waste.[6]

  • Liquid Waste: All solutions containing this compound must be collected as liquid chemical waste.[1] This includes:

    • Stock solutions (e.g., in DMSO)

    • Cell culture media and assay buffers containing the inhibitor

    • Rinsate from decontaminated glassware[7]

    • Collect halogenated and non-halogenated solvent waste in separate, compatible containers.[1]

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4][5]

Step 2: Proper Containment and Labeling

All hazardous waste containers must be kept closed except when adding waste.[6]

  • Use sturdy, leak-proof containers that are chemically compatible with the waste.[4][6]

  • Label every waste container with a hazardous waste tag as soon as the first drop of waste is added.[8]

  • The label must include:

    • The full chemical name: "this compound"

    • The solvent used (e.g., "in DMSO")

    • The concentration or estimated amount

    • The words "Hazardous Waste"

    • The date the waste was first added

Step 3: Storage and Disposal

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.[1][8]

  • This area should have secondary containment, such as a plastic bin, to contain any potential leaks.[6][8]

  • Segregate incompatible waste types within the storage area.[6]

  • Once a waste container is full (typically no more than ¾ full) or you have completed the experiment, arrange for pickup and disposal through your institution's EHS department.[1][4]

Key Safety and Disposal Data

While specific quantitative data for "this compound" is unavailable, the following table outlines general safety classifications and disposal considerations for hazardous chemical waste.

Hazard ClassificationHandling PrecautionsDisposal Considerations
Acute Toxicity Avoid all direct contact. Handle only in a chemical fume hood with appropriate PPE.[1]Treat as hazardous waste. Do not dispose of down the drain or in regular trash.[3]
Serious Health Hazard May cause organ damage with repeated exposure. Minimize exposure.[1]Segregate from other waste streams. Follow institutional EHS protocols for disposal.[6]
Hazardous to the Aquatic Environment May be toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[1]Collect all liquid waste in sealed, labeled containers for EHS pickup.[1][8]

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the safe disposal of a potent small molecule inhibitor like this compound.

G Workflow for Safe Disposal of this compound A Start: Experiment using This compound B Generate Waste A->B C Is waste liquid? B->C D Is waste solid? C->D No F Collect in labeled liquid waste container C->F Yes E Is waste a sharp? D->E No G Collect in labeled solid waste container D->G Yes E->B No H Collect in labeled sharps container E->H Yes I Store in designated satellite accumulation area with secondary containment F->I G->I H->I J Request EHS Pickup I->J K End: Proper Disposal J->K

Caption: Workflow for the safe segregation and disposal of hazardous chemical waste.

BTK Signaling Pathway

BTK is a critical nonreceptor tyrosine kinase involved in multiple signaling pathways, most notably downstream of the B-cell receptor (BCR).[9][10] Its inhibition is a key therapeutic strategy in various B-cell malignancies and autoimmune diseases.[9][10]

G BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Influx IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation NFkB->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: Simplified diagram of the BTK signaling cascade initiated by BCR engagement.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。